Product packaging for 3,4-Difluoro-2-methoxybenzoic acid(Cat. No.:CAS No. 875664-52-1)

3,4-Difluoro-2-methoxybenzoic acid

Cat. No.: B1358901
CAS No.: 875664-52-1
M. Wt: 188.13 g/mol
InChI Key: BGBIVLWLYHILBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Difluoro-2-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H6F2O3 and its molecular weight is 188.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6F2O3 B1358901 3,4-Difluoro-2-methoxybenzoic acid CAS No. 875664-52-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-difluoro-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-7-4(8(11)12)2-3-5(9)6(7)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBIVLWLYHILBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641065
Record name 3,4-Difluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875664-52-1
Record name 3,4-Difluoro-2-methoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=875664-52-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-2-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Difluoro-2-methoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a valuable building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, imparts specific physicochemical properties that are of significant interest in the fields of medicinal chemistry and agrochemical research. This technical guide provides a comprehensive overview of the structure, properties, and potential applications of this compound, with a focus on its role as an intermediate in the development of novel therapeutic agents and other advanced materials.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure that is the foundation of its reactivity and utility in organic synthesis.

Structure:

G cluster_0 This compound C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 O3 O3 C2->O3 C4 C4 C3->C4 F1 F1 C3->F1 F C5 C5 C4->C5 F2 F2 C4->F2 F C6 C6 C5->C6 H2 H2 C5->H2 H C6->C1 H3 H3 C6->H3 H O1 O1 C7->O1 =O O2 O2 C7->O2 H1 H1 O2->H1 C8 C8 O3->C8 H4 H4 C8->H4 H H5 H5 C8->H5 H H6 H6 C8->H6 H

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for designing synthetic routes and for predicting the behavior of the molecule in various chemical and biological systems.

PropertyValueReference(s)
Molecular Formula C₈H₆F₂O₃[1][2]
Molecular Weight 188.13 g/mol [2]
Appearance White to off-white solid[2]
Melting Point 137-139 °C[2]
Density 1.399 g/cm³[2]
CAS Number 875664-52-1[1]
Predicted XlogP 1.6[3]
Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the carboxylic acid proton. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The methoxy protons should appear as a singlet, and the carboxylic acid proton as a broad singlet at a downfield chemical shift.

  • ¹³C NMR: The carbon NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine atoms will show characteristic splitting patterns.

  • IR Spectroscopy: The infrared spectrum is expected to show a broad O-H stretching band for the carboxylic acid, a strong C=O stretching absorption, C-F stretching bands, and C-O stretching vibrations for the methoxy group and the carboxylic acid.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns are expected to involve the loss of the carboxylic acid group and other characteristic fragments.

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related fluorinated and methoxylated benzoic acids. One potential approach involves the selective methoxylation and subsequent oxidation of a suitable difluorinated precursor.

A related synthesis of 3,4-difluoro-2-hydroxybenzoic acid from 2,3,4-trifluorobenzoic acid has been reported and could potentially be adapted.[4] This would involve the selective nucleophilic substitution of the fluorine at the 2-position with a methoxy group, followed by hydrolysis of the ester if the starting material is an ester.

Proposed Synthetic Pathway:

synthesis_pathway start 1,2,3-Trifluoro-4-nitrobenzene step1 Selective Methoxylation start->step1 CH3ONa / CH3OH intermediate1 1,2-Difluoro-3-methoxy-4-nitrobenzene step1->intermediate1 step2 Reduction intermediate1->step2 e.g., Fe / HCl intermediate2 3,4-Difluoro-2-methoxyaniline step2->intermediate2 step3 Sandmeyer Reaction (Diazotization then Cyanation) intermediate2->step3 1. NaNO2, HCl 2. CuCN intermediate3 3,4-Difluoro-2-methoxybenzonitrile step3->intermediate3 step4 Hydrolysis intermediate3->step4 H3O+ / Heat product This compound step4->product

Caption: Proposed synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of fluorine atoms can significantly alter the properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.

Role in Medicinal Chemistry

Fluorinated benzoic acids are important scaffolds in drug discovery. While specific examples for this compound are not extensively documented, its structural motifs are found in various biologically active compounds. For instance, related fluorinated and methoxylated benzoic acids have been used as building blocks for:

  • Antimicrobial agents: The incorporation of fluorine can enhance the antimicrobial activity of certain compounds.[4]

  • Anticancer agents: Fluorinated compounds are prevalent in oncology drug development.[4]

  • Active Pharmaceutical Ingredients (APIs): This molecule serves as a starting material for the synthesis of a wide range of APIs.[2]

Conceptual Experimental Workflow for a Medicinal Chemistry Application:

medicinal_chemistry_workflow start This compound step1 Amide Coupling start->step1 Various Amines, Coupling Reagents intermediate Amide Library Synthesis step1->intermediate step2 Biological Screening intermediate->step2 e.g., Enzyme Assays, Cell-based Assays hit_compounds Hit Compounds step2->hit_compounds step3 Lead Optimization hit_compounds->step3 Structure-Activity Relationship (SAR) Studies candidate Drug Candidate step3->candidate

Caption: A conceptual workflow for utilizing this compound in a drug discovery program.

Agrochemical Research

Similar to its role in pharmaceuticals, this compound can be used in the development of new herbicides and pesticides.[2] The fluorinated methoxybenzoic acid scaffold can be modified to create compounds with enhanced efficacy and selectivity for specific agricultural targets.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage.

General Safety Recommendations:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Handle in a well-ventilated area or in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the fields of drug discovery and agrochemical research. Its unique combination of functional groups provides a versatile platform for the synthesis of novel compounds with tailored biological activities. While detailed experimental data and specific applications are not yet widely available in the public literature, the foundational knowledge of its structure and properties, along with the established utility of related compounds, underscores its importance as a building block for future innovations. Further research into the synthesis, characterization, and application of this molecule is warranted to fully unlock its potential.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 875664-52-1

This technical guide provides a comprehensive overview of 3,4-Difluoro-2-methoxybenzoic acid, a key intermediate in the fields of pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Chemical Identity and Physicochemical Properties

This compound is a fluorinated aromatic carboxylic acid. The presence of fluorine atoms and a methoxy group on the benzoic acid scaffold makes it a valuable and versatile building block in organic synthesis.[1]

Table 1: Physicochemical and Identification Data

Property Value Reference(s)
IUPAC Name This compound [2]
CAS Number 875664-52-1 [1]
Molecular Formula C₈H₆F₂O₃ [1][3]
Molecular Weight 188.13 g/mol [1][4]
Appearance White to off-white solid [1]
Melting Point 137-139 °C [1]
Density 1.399 g/cm³ [1]
MDL Number MFCD03428593 [1][4]
InChI Key BGBIVLWLYHILBQ-UHFFFAOYSA-N [3][5]

| SMILES | COC1=C(C=CC(F)=C1F)C(O)=O |[4] |

Applications in Research and Development

The unique substitution pattern of this compound makes it a crucial intermediate for creating molecules with specific biological activities.[1]

  • Pharmaceutical Industry: It is extensively used in drug discovery and medicinal chemistry for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

  • Agrochemical Research: This compound serves as a building block for designing new herbicides and pesticides, where its chemical properties can improve efficacy and selectivity.[1][6]

  • Material Science: It is also explored in the development of advanced polymers and coatings.[1]

G Logical Flow of Applications A This compound (CAS 875664-52-1) B Pharmaceutical Synthesis A->B Building Block C Agrochemical Development A->C Intermediate D Material Science A->D Reagent E Active Pharmaceutical Ingredients (APIs) B->E F Herbicides & Pesticides C->F G Advanced Polymers & Coatings D->G

Caption: Applications of this compound.

Synthesis and Reactivity

While specific, detailed industrial synthesis protocols for this compound are often proprietary, a plausible synthetic pathway can be constructed based on established organic chemistry reactions. A common approach involves the functionalization of a fluorinated benzene derivative.

G General Synthetic Workflow cluster_0 Synthesis Pathway A Fluorinated Precursor (e.g., Trifluoronitrobenzene) B Methoxylation A->B C Reduction of Nitro Group B->C D Functional Group Interconversion (e.g., Diazotization) C->D E Carboxylation D->E F Final Product: This compound E->F G Spectroscopic Analysis Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B NMR Spectroscopy (¹H, ¹³C) A->B C IR Spectroscopy (ATR or KBr pellet) A->C D Mass Spectrometry (e.g., EI-MS) A->D E Structure Confirmation & Purity Assessment B->E C->E D->E

References

Biological Activity of 3,4-Difluoro-2-methoxybenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A critical aspect of drug discovery is the systematic collection and comparison of quantitative data. Due to the limited availability of public data on the biological activity of 3,4-Difluoro-2-methoxybenzoic acid derivatives, we present a template for the structured tabulation of experimental findings. This format allows for the clear and concise presentation of key metrics such as IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), Ki (inhibition constant), and MIC (minimum inhibitory concentration) values, facilitating structure-activity relationship (SAR) analysis.

Compound IDTarget/AssayActivity (IC50/EC50/Ki/MIC) (µM)SelectivityCytotoxicity (CC50) (µM)Notes
Derivative 1 e.g., Kinase X
Derivative 2 e.g., Cancer Cell Line Y
Derivative 3 e.g., Bacterium Z

Experimental Protocols

The following protocols provide detailed methodologies for assessing the biological activity of novel chemical entities. These are foundational assays in drug discovery and can be adapted to investigate the specific effects of this compound derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effects of a compound on cultured cell lines.

a. Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

b. Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound derivatives) in complete growth medium. The final concentration of DMSO should be less than 0.5%. Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay (Kinase Assay Example)

This protocol describes a general method for determining the inhibitory activity of compounds against a specific enzyme, using a protein kinase as an example.

a. Materials:

  • Purified recombinant kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader capable of luminescence detection

b. Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.

  • Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of product formed (or remaining substrate) using a suitable detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP, followed by the addition of a detection reagent to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity relative to a vehicle control. Determine the IC50 value by plotting the percentage of activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate a general workflow for screening small molecule inhibitors and a hypothetical signaling pathway that could be targeted.

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action synthesis Synthesis of Derivatives purification Purification & QC synthesis->purification primary_assay Primary Screen (e.g., Enzyme Inhibition) purification->primary_assay dose_response Dose-Response & IC50 primary_assay->dose_response cytotoxicity Cytotoxicity Assay dose_response->cytotoxicity pathway_analysis Signaling Pathway Analysis (Western Blot) cytotoxicity->pathway_analysis target_validation Target Validation pathway_analysis->target_validation signaling_pathway receptor Receptor Tyrosine Kinase ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation inhibitor 3,4-Difluoro-2-methoxybenzoic acid derivative inhibitor->raf

The Strategic Role of 3,4-Difluoro-2-methoxybenzoic Acid in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties that are highly advantageous for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, properties, and applications of this compound in drug discovery, with a focus on its role in the development of kinase inhibitors and chemokine receptor antagonists.

Physicochemical Properties and Medicinal Chemistry Rationale

The strategic placement of fluorine and methoxy groups on the benzoic acid scaffold significantly influences the molecule's electronic and conformational properties. Fluorine substitution is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The strong electron-withdrawing nature of fluorine can lower the pKa of the carboxylic acid, potentially improving its pharmacokinetic profile. The methoxy group, on the other hand, can modulate lipophilicity and provide a handle for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 875664-52-1[1]
Molecular Formula C₈H₆F₂O₃[1]
Molecular Weight 188.13 g/mol [1]
Melting Point 137-139 °C[1]
Density 1.399 g/cm³[1]
Appearance White to off-white solid[1]

Synthesis of this compound

A robust and scalable synthesis of this compound is crucial for its application in drug discovery programs. A common synthetic route starts from commercially available 1,2,3-trifluoro-4-nitrobenzene.

Experimental Protocol: Synthesis of this compound

Step 1: Methoxylation

To a solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous methanol, sodium methoxide is added portion-wise at room temperature. The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 1-methoxy-2,3-difluoro-4-nitrobenzene.

Step 2: Reduction

The nitro group of 1-methoxy-2,3-difluoro-4-nitrobenzene is reduced to an amine. A common method involves the use of a reducing agent such as iron powder in the presence of an acid like acetic acid or hydrochloric acid. The reaction is typically carried out in a protic solvent like ethanol or a mixture of ethanol and water. The mixture is heated, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is filtered to remove solid byproducts, and the filtrate is concentrated. The resulting crude aniline derivative is then purified.

Step 3: Sandmeyer Reaction

The aniline derivative is converted to the corresponding nitrile via a Sandmeyer reaction. The aniline is first diazotized by treatment with sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). The resulting diazonium salt is then reacted with a solution of copper(I) cyanide to afford 3,4-difluoro-2-methoxybenzonitrile.

Step 4: Hydrolysis

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. The 3,4-difluoro-2-methoxybenzonitrile is heated under reflux with a strong acid (e.g., concentrated hydrochloric acid or sulfuric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent such as water or a mixture of water and an alcohol. After the reaction is complete, the mixture is cooled and acidified (if a basic hydrolysis was performed) to precipitate the this compound. The solid product is then collected by filtration, washed with cold water, and dried.

G start 1,2,3-Trifluoro-4-nitrobenzene intermediate1 1-Methoxy-2,3-difluoro-4-nitrobenzene start->intermediate1 1. NaOMe, MeOH, Reflux intermediate2 4-Amino-1-methoxy-2,3-difluorobenzene intermediate1->intermediate2 2. Fe, HCl, EtOH/H2O, Reflux intermediate3 3,4-Difluoro-2-methoxybenzonitrile intermediate2->intermediate3 3. NaNO2, HCl; CuCN end This compound intermediate3->end 4. H3O+, Reflux

Synthetic pathway to this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the synthesis of a wide range of bioactive molecules. Its carboxylic acid functionality allows for straightforward derivatization, most commonly through amide bond formation, to introduce various pharmacophoric groups.

Kinase Inhibitors

Kinases are a major class of drug targets, particularly in oncology. The 3,4-difluoro-2-methoxyphenyl moiety has been incorporated into various kinase inhibitor scaffolds. For instance, derivatives of this acid have been explored as inhibitors of Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), a key enzyme in the inflammatory response.

Table 2: Biological Activity of a Representative MK2 Inhibitor Derivative

CompoundTargetIC₅₀ (nM)
MK2 Inhibitor AnalogMK250

MK2 is a downstream substrate of p38 MAPK and plays a crucial role in regulating the expression of pro-inflammatory cytokines like TNF-α and IL-6. Inhibition of MK2 is a promising therapeutic strategy for inflammatory diseases.

G Stress Stress Stimuli MAP3K MAP3K Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 Inflammation Inflammation (TNF-α, IL-6) MK2->Inflammation Inhibitor 3,4-Difluoro-2-methoxy- benzamide Derivative Inhibitor->MK2

Simplified MK2 signaling pathway and point of intervention.
Chemokine Receptor Antagonists

Chemokine receptors, such as CXCR2, are G-protein coupled receptors that mediate the migration of immune cells. Antagonists of these receptors are being investigated for the treatment of inflammatory diseases and cancer. The 3,4-difluoro-2-methoxyphenyl scaffold has been utilized in the design of potent CXCR2 antagonists.

Table 3: Biological Activity of a Representative CXCR2 Antagonist Derivative

CompoundTargetIC₅₀ (nM)
CXCR2 Antagonist AnalogCXCR225

Upon binding of its chemokine ligands (e.g., CXCL8), CXCR2 activates several downstream signaling cascades, including the PI3K/Akt and MAPK pathways, leading to cell migration and proliferation.

G CXCL8 CXCL8 CXCR2 CXCR2 CXCL8->CXCR2 G_protein G-protein Activation CXCR2->G_protein PI3K_Akt PI3K/Akt Pathway G_protein->PI3K_Akt MAPK MAPK Pathway G_protein->MAPK Cellular_Response Cell Migration & Proliferation PI3K_Akt->Cellular_Response MAPK->Cellular_Response Antagonist 3,4-Difluoro-2-methoxy- benzamide Derivative Antagonist->CXCR2

Simplified CXCR2 signaling pathway and point of intervention.

Experimental Protocols for Derivatization

The primary route for derivatizing this compound is through the formation of an amide bond with a suitable amine.

General Experimental Protocol: Amide Coupling

Method 1: Acyl Chloride Formation followed by Amination

  • Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent (e.g., dichloromethane or toluene) containing a catalytic amount of dimethylformamide (DMF), add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours. The solvent and excess reagent are removed under reduced pressure to yield the crude 3,4-difluoro-2-methoxybenzoyl chloride.

  • Amidation: The crude acyl chloride is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane). To this solution, the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) are added at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed sequentially with dilute acid, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography or recrystallization.

Method 2: Direct Amide Coupling using Coupling Reagents

  • To a solution of this compound, the desired amine, and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) in an anhydrous aprotic solvent (e.g., DMF or dichloromethane), add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

  • The reaction mixture is stirred at room temperature for several hours until the starting materials are consumed (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography or recrystallization.

G start This compound intermediate 3,4-Difluoro-2-methoxybenzoyl chloride start->intermediate Acyl Chloride Formation reagent1 SOCl2 or (COCl)2 reagent1->intermediate end 3,4-Difluoro-2-methoxybenzamide Derivative intermediate->end Amidation reagent2 Amine (R-NH2), Base reagent2->end

General workflow for the synthesis of benzamide derivatives.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the difluoro and methoxy substituents, make it an attractive scaffold for the development of potent and selective inhibitors of various biological targets. The straightforward synthetic accessibility and the ease of derivatization of its carboxylic acid group further enhance its utility in drug discovery. As demonstrated by its application in the synthesis of kinase inhibitors and chemokine receptor antagonists, this compound will likely continue to play a significant role in the generation of novel drug candidates for a range of therapeutic areas.

References

The Core Mechanisms of Fluorinated Benzoic Acid Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The strategic incorporation of fluorine into benzoic acid scaffolds has become a cornerstone of modern medicinal chemistry, yielding a diverse array of compounds with significant therapeutic potential. The unique physicochemical properties imparted by fluorine, such as high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds, profoundly influence the pharmacokinetic and pharmacodynamic profiles of these molecules. This technical guide provides an in-depth exploration of the core mechanisms of action of fluorinated benzoic acid compounds, focusing on their roles as anti-inflammatory, anticancer, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key signaling pathways, quantitative data, and detailed experimental protocols to facilitate further investigation and drug discovery efforts.

Anti-inflammatory Mechanisms: Targeting Key Mediators of Inflammation

Fluorinated benzoic acid derivatives have demonstrated significant promise as anti-inflammatory agents, primarily through the inhibition of enzymes involved in the inflammatory cascade.

Cyclooxygenase (COX) Inhibition

A prominent mechanism of anti-inflammatory action for certain fluorinated benzoic acid compounds is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.

One notable example is Diflunisal , a difluorophenyl derivative of salicylic acid. It acts as a non-steroidal anti-inflammatory drug (NSAID) by non-selectively inhibiting both COX-1 and COX-2 enzymes.[1][2][3][4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.[1][3] While the precise mechanism is not fully elucidated, it is understood that Diflunisal's action leads to a decrease in prostaglandins in peripheral tissues.[3]

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Metabolized by Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Produces Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain Mediates Diflunisal Diflunisal (Fluorinated Benzoic Acid Derivative) Diflunisal->COX_Enzymes Inhibits

Caption: Mechanism of COX Inhibition by Diflunisal.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Another key anti-inflammatory and analgesic mechanism involves the inhibition of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of endocannabinoids like anandamide. By inhibiting FAAH, the levels of anandamide increase, leading to analgesic and anti-inflammatory effects.[5]

A hypothetical mechanism has been proposed for 3-fluorobenzoic acid, morpholide as a covalent, irreversible inhibitor of FAAH.[5] This proposed action is based on its structural similarities to other known FAAH inhibitors.[5]

FAAH_Inhibition Anandamide Anandamide (AEA) FAAH_Enzyme FAAH Enzyme Anandamide->FAAH_Enzyme Degraded by CB1_CB2_Receptors Cannabinoid Receptors (CB1, CB2) Anandamide->CB1_CB2_Receptors Activates Inactive_Metabolites Inactive Metabolites FAAH_Enzyme->Inactive_Metabolites Therapeutic_Effects Analgesia & Anti-inflammatory Effects CB1_CB2_Receptors->Therapeutic_Effects Leads to FBAM 3-Fluorobenzoic Acid, Morpholide FBAM->FAAH_Enzyme Inhibits

Caption: Proposed Mechanism of FAAH Inhibition.

Anticancer Mechanisms: Disrupting Cellular Proliferation

Fluorinated benzoic acid derivatives have emerged as promising candidates in oncology, with mechanisms targeting critical cellular processes like cell division and epigenetic regulation.

Tubulin Polymerization Inhibition

Several fluorinated benzoic acid analogs, particularly 3-fluoro-β-lactam derivatives, are believed to exert their anticancer effects by inhibiting tubulin polymerization.[6] Microtubules, which are dynamic polymers of tubulin, are essential for the formation of the mitotic spindle during cell division. Inhibition of tubulin polymerization disrupts this process, leading to cell cycle arrest and apoptosis.

Tubulin_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin_Dimers->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Division Cell Division Mitotic_Spindle->Cell_Division Apoptosis Apoptosis Mitotic_Spindle->Apoptosis Disruption leads to FBA_Analog 3-Fluoro-β-lactam Analog FBA_Analog->Microtubules Inhibits

Caption: Inhibition of Tubulin Polymerization.

Histone Deacetylase (HDAC) Inhibition

Fluorinated benzoic acid derivatives, particularly benzamides and benzohydroxamates, are being investigated as histone deacetylase (HDAC) inhibitors.[2][7] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, inducing cell cycle arrest and apoptosis in cancer cells. Fluorination has been shown to enhance the selectivity of some inhibitors for specific HDAC isoforms.[8]

Antimicrobial Mechanisms: Targeting Bacterial Cell Integrity

Derivatives of fluorinated benzoic acids, such as amides and hydrazide hydrazones, have demonstrated notable antimicrobial activity.

Inhibition of Bacterial Cell Division

The antimicrobial mechanism of 2-Fluorobenzoic acid amides is thought to involve the inhibition of the bacterial cell division protein FtsZ.[9] FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is necessary for bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.

Disruption of Cell Wall Synthesis

Some analogs of 3-fluorobenzoic acid are proposed to inhibit D-alanyl-D-alanine ligase (Ddl), an essential enzyme in the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[6] By inhibiting Ddl, these compounds disrupt cell wall synthesis, ultimately causing bacterial lysis.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of various fluorinated benzoic acid compounds.

Table 1: Enzyme Inhibition Data

Compound/DerivativeTarget EnzymeIC50 ValueReference
3-Fluorobenzoic acid, morpholide (Hypothetical)Fatty Acid Amide Hydrolase (FAAH)25.8 nM[10]
DiflunisalCyclooxygenase-1 (COX-1)0.076 µM[11]
DiflunisalCyclooxygenase-2 (COX-2)0.026 µM[11]
Fluorinated Benzohydroxamate (ITF3985)Histone Deacetylase 6 (HDAC6)7 ± 2 nM[8]
Fluorinated Benzohydroxamate (ITF3985)Histone Deacetylase 1 (HDAC1)3960 ± 689 nM[8]
cis-stilbene-1,2,3-triazole congener (9j)Tubulin Polymerization4.51 µM[12]
Salicylanilide (Compound 6)Tubulin Polymerization3.9 µM[7]

Table 2: Antimicrobial Activity Data (Minimum Inhibitory Concentration - MIC)

Compound/DerivativeMicroorganismMIC Value (µg/mL)Reference
4-Fluorobenzoic acid[(5-nitro-2-furanyl)methylene]hydrazideStaphylococcus aureusIn the range of Ceftriaxone[13][14]
N-(4-chlorophenyl)-2-fluorobenzamideStaphylococcus aureus125[9]
N-(4-chlorophenyl)-2-fluorobenzamideBacillus subtilis250[9]
N-(4-chlorophenyl)-2-fluorobenzamideEscherichia coli500[9]
N-(4-methylphenyl)-2-fluorobenzamideStaphylococcus aureus250[9]
N-(4-methoxyphenyl)-2-fluorobenzamideStaphylococcus aureus250[9]
N-(4-methoxyphenyl)-2-fluorobenzamideBacillus subtilis250[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of fluorinated benzoic acid compounds.

FAAH Inhibition Assay (Fluorometric)

This protocol is a standard method for determining the in vitro potency of FAAH inhibitors.[5]

  • Enzyme Source: Recombinant human or rat FAAH.

  • Substrate: A fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).

  • Procedure:

    • The test compound is pre-incubated with the FAAH enzyme in a buffer solution (e.g., 50 mM Tris-HCl, pH 9.0) for a defined period (e.g., 60 minutes) at 37°C.[5]

    • The enzymatic reaction is initiated by adding the fluorescent substrate.

    • The reaction is allowed to proceed for a set time (e.g., 15-30 minutes).[5]

    • The reaction is stopped, and the fluorescence of the released product (7-amino-4-methylcoumarin) is measured using a plate reader.

    • A range of inhibitor concentrations is tested to generate a dose-response curve.

  • Data Analysis: The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation.[15]

FAAH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - FAAH Enzyme - Test Compound Dilutions - Fluorescent Substrate Pre_incubation Pre-incubate FAAH Enzyme with Test Compound Prepare_Reagents->Pre_incubation Initiate_Reaction Initiate Reaction with Substrate Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for FAAH Inhibition Assay.

COX Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.[13]

  • Enzyme Source: Ovine COX-1 and human recombinant COX-2.

  • Substrate: Arachidonic Acid.

  • Procedure:

    • In an Eppendorf tube, mix 146 µL of 100 mM Tris-HCl (pH 8.0) buffer, 2 µL of 100 µM hematin, and 10 µL of 40 mM L-epinephrine.[13]

    • Add 20 µL of buffer containing either COX-1 or COX-2 enzyme and incubate at room temperature for 2 minutes.[13]

    • Add 2 µL of the test compound in DMSO and pre-incubate at 37°C for 10 minutes.[13]

    • Initiate the reaction by adding 20 µL of 1.1 mM arachidonic acid.

    • Incubate at 37°C for 2 minutes.

    • Terminate the reaction by adding 20 µL of 1 M HCl.

    • Neutralize with 20 µL of 1 M NaOH.

    • Analyze the formation of prostaglandins (e.g., PGE2) by LC-MS/MS.

  • Data Analysis: The concentration of the prostaglandin product is measured, and the percent inhibition for each test compound concentration is determined relative to a control. The IC50 value is calculated from the resulting dose-response curve.

Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[6]

  • Materials: Purified tubulin, GTP, and a fluorescent reporter that incorporates into polymerizing microtubules.

  • Procedure:

    • Prepare a reaction mixture containing purified tubulin, GTP, and the fluorescent reporter in a suitable buffer.

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate polymerization by adding the tubulin reaction mixture to the wells.

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader.

  • Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.[6]

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This is a standard method to determine the antimicrobial potency of a compound.[1][3][16][17]

  • Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), standardized bacterial inoculum.

  • Procedure:

    • Perform serial two-fold dilutions of the test compound in the growth medium in the wells of a microtiter plate.

    • Add a standardized inoculum of the test microorganism to each well.

    • Include a positive control (microorganism in broth without compound) and a negative control (broth only).

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Fluorinated benzoic acid compounds represent a versatile and potent class of molecules with diverse mechanisms of action, making them highly attractive for drug discovery and development. Their ability to target key enzymes in inflammatory, cancerous, and infectious disease pathways underscores their therapeutic potential. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for the scientific community. Further research into the structure-activity relationships and optimization of these compounds will undoubtedly lead to the development of novel and effective therapeutic agents.

References

The Pivotal Role of 3,4-Difluoro-2-methoxybenzoic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical chemical intermediate in the synthesis of complex bioactive molecules.[1][2][3] Its unique substitution pattern, featuring two fluorine atoms and a methoxy group, imparts specific electronic and steric properties that are advantageous in the design of targeted therapeutics. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors for cancer therapy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
CAS Number875664-52-1[2][4]
Molecular FormulaC₈H₆F₂O₃[2][5]
Molecular Weight188.13 g/mol [2]
Melting Point137-139 °C[2]
AppearanceWhite to off-white solid[2]
Density1.399 g/cm³[2]
PurityTypically >97%[5]

Synthesis of this compound

Experimental Protocol: Directed ortho-Metalation and Carboxylation (Proposed)

This protocol is based on established methodologies for the synthesis of substituted benzoic acids.[6][7]

Starting Material: 1,2-Difluoro-3-methoxybenzene

Reagents and Materials:

  • 1,2-Difluoro-3-methoxybenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid CO₂)

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Dry glassware

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet is charged with anhydrous THF. The solvent is cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Reagents: To the cooled THF, 1,2-difluoro-3-methoxybenzene (1.0 eq) and freshly distilled TMEDA (1.2 eq) are added sequentially.

  • Lithiation: s-BuLi (1.1 eq) is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1-2 hours. The methoxy group directs the lithiation to the ortho position.

  • Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice is added in small portions to control the exotherm. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Work-up: The reaction is quenched with 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography on silica gel to afford this compound.

Expected Yield and Characterization: While specific yield data for this exact transformation is not available, similar directed ortho-metalation and carboxylation reactions typically proceed with moderate to good yields. The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy, and its melting point should be determined.

Application in the Synthesis of MEK Inhibitors

A significant application of this compound is as a key intermediate in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors, a class of targeted cancer therapeutics.[8][9] One prominent example is in the synthesis of Trametinib and related compounds that target the MEK1 and MEK2 enzymes in the RAS/RAF/MEK/ERK signaling pathway.[1][10][11]

The general synthetic strategy involves the conversion of this compound into a more complex diamine intermediate, which then serves as a core scaffold for the final drug molecule.

Synthetic Workflow: From Benzoic Acid to a Key Diamine Intermediate

G cluster_0 Synthetic Pathway A 3,4-Difluoro-2- methoxybenzoic acid B Amide Formation A->B 1. SOCl₂ or (COCl)₂ 2. Amine C Nitration B->C HNO₃, H₂SO₄ D Reduction of Nitro Group C->D Fe, NH₄Cl or H₂, Pd/C E 5,6-Difluoro-N1-(2-fluoro-4- iodophenyl)-3-methoxybenzene- 1,2-diamine D->E Further elaboration

Caption: Proposed synthetic workflow from this compound to a key diamine intermediate.

Experimental Protocols (Illustrative)

The following protocols are illustrative of the key transformations involved in converting this compound to a key diamine intermediate, based on general organic synthesis principles and patent literature for related compounds.

Step 1: Amide Formation

The carboxylic acid is first activated, typically by conversion to an acid chloride, and then reacted with an appropriate amine.

  • Materials: this compound, thionyl chloride (SOCl₂) or oxalyl chloride, desired amine, anhydrous dichloromethane (DCM), triethylamine.

  • Procedure: To a solution of this compound in anhydrous DCM, oxalyl chloride (1.2 eq) and a catalytic amount of DMF are added at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure. The resulting acid chloride is dissolved in anhydrous DCM and added dropwise to a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C. The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over MgSO₄, and the solvent is evaporated. The crude amide is purified by chromatography.

Step 2: Nitration

A nitro group is introduced onto the aromatic ring, typically directed by the existing substituents.

  • Materials: The amide from Step 1, fuming nitric acid, concentrated sulfuric acid.

  • Procedure: The amide is dissolved in concentrated sulfuric acid at 0 °C. Fuming nitric acid (1.1 eq) is added dropwise, maintaining the temperature below 5 °C. The reaction is stirred at 0 °C for 1-2 hours. The reaction mixture is then carefully poured onto crushed ice. The precipitated nitro-amide is filtered, washed with cold water until neutral, and dried.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine, a crucial step in forming the diamine.

  • Materials: The nitro-amide from Step 2, iron powder, ammonium chloride, ethanol, water.

  • Procedure: A mixture of the nitro-amide, iron powder (5 eq), and ammonium chloride (1 eq) in a mixture of ethanol and water is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the hot reaction mixture is filtered through celite, and the filtrate is concentrated under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over MgSO₄, and concentrated to give the crude amino-amide, which can be further purified by chromatography.

The MEK/ERK Signaling Pathway: The Target of Derived Inhibitors

The molecules synthesized from this compound, such as Trametinib, are designed to inhibit the MEK1 and MEK2 enzymes. These enzymes are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK pathway.[1][10][11] This pathway plays a crucial role in regulating cell proliferation, differentiation, and survival.[9] In many cancers, mutations in genes like BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[1]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression Trametinib Trametinib Trametinib->MEK

Caption: The MEK/ERK signaling pathway and the inhibitory action of Trametinib.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility is particularly highlighted in the synthesis of potent and selective MEK inhibitors for cancer therapy. The synthetic routes, while requiring careful control of regioselectivity, provide access to complex molecular architectures that are crucial for modern drug discovery. Further exploration of the reactivity of this intermediate is likely to lead to the development of novel therapeutics targeting a range of diseases.

References

The Versatility of Difluoromethoxybenzoic Acid Isomers: A Technical Guide to Their Applications in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluoromethoxybenzoic acid isomers and their derivatives represent a pivotal class of building blocks in modern medicinal chemistry, agrochemical science, and materials science. The incorporation of the difluoromethoxy (-OCF₂) group into the benzoic acid scaffold imparts unique physicochemical properties that can significantly enhance the performance of target molecules. This technical guide provides an in-depth exploration of the potential applications of these isomers, focusing on their role in drug discovery and development. It offers a compilation of quantitative data, detailed experimental protocols for the synthesis of key derivatives, and a visualization of a relevant biological pathway to facilitate a deeper understanding of their utility.

The presence of the difluoromethoxy moiety can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make difluoromethoxybenzoic acid isomers attractive starting points for the synthesis of novel therapeutic agents, including anti-inflammatory drugs and analgesics.[2][3] Beyond pharmaceuticals, these compounds are utilized as key intermediates in the formulation of advanced herbicides and pesticides, and in the development of novel materials with enhanced properties.[4] This guide will delve into specific examples, providing researchers with the necessary information to leverage the potential of these versatile chemical entities.

Core Applications of Difluoromethoxybenzoic Acid Isomers

The primary applications of difluoromethoxybenzoic acid isomers are concentrated in the fields of pharmaceutical development and agrochemical synthesis. The 2-, 3-, and 4-isomers each serve as valuable precursors to a range of functional molecules.

  • Pharmaceuticals: These isomers are integral to the synthesis of a variety of active pharmaceutical ingredients (APIs). The difluoromethoxy group can improve a drug candidate's pharmacokinetic profile by enhancing its metabolic stability and membrane permeability.[5][6] This often translates to improved efficacy and a better safety profile. Notable examples include the development of anti-inflammatory agents, analgesics, and more complex therapeutics targeting specific biological pathways.[2][4]

  • Agrochemicals: In the agrochemical sector, difluoromethoxybenzoic acid isomers are used to create next-generation herbicides and pesticides.[2][4] The unique electronic properties conferred by the difluoromethoxy group can lead to enhanced potency and selectivity for the target pests or weeds, while potentially offering a more favorable environmental profile.

  • Materials Science: The incorporation of difluoromethoxybenzoic acid derivatives into polymers and other materials can enhance their thermal stability, chemical resistance, and other physical properties.[4]

Quantitative Data on Difluoromethoxybenzoic Acid Derivatives

The following tables summarize key quantitative data for representative drug candidates derived from difluoromethoxybenzoic acid isomers, highlighting their biological activity and pharmacokinetic properties.

Table 1: In Vitro Activity of ABBV/GLPG-2222 and Analogs [7]

CompoundHBE-TECC Assay EC₅₀ (nM)
22 (ABBV/GLPG-2222) 5
15130
2020

HBE-TECC: Human Bronchial Epithelial Cell-based Transepithelial Chloride Conductance assay. This assay measures the function of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.

Table 2: In Vivo Pharmacokinetic Parameters of ABBV/GLPG-2222 [6]

SpeciesClearance (L/h/kg)IV Half-life (h)
Rat0.552.7
Dog0.835.0

Table 3: Effect of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) on Protein Expression in a TGF-β1 Induced Epithelial-Mesenchymal Transition (EMT) Model in A549 cells [8]

ProteinTreatmentRelative Expression (Normalized to GAPDH)
VimentinControl1.00
TGF-β12.50
TGF-β1 + DGM (100 µM)1.50
E-cadherinControl1.00
TGF-β10.40
TGF-β1 + DGM (100 µM)0.80
α-SMAControl1.00
TGF-β13.00
TGF-β1 + DGM (100 µM)1.80

Experimental Protocols

This section provides detailed methodologies for the synthesis of key compounds derived from difluoromethoxybenzoic acid isomers.

Protocol 1: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid[5][9]

This protocol describes the multi-step synthesis of a key intermediate for the drug Roflumilast.

Step A: Synthesis of 4-Difluoromethoxy-3-fluorobenzaldehyde

  • To a solution of 3-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as DMF or N-Methylpyrrolidone, add sodium chlorodifluoroacetate.

  • The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the reaction mixture to a temperature between 60-120°C (optimally 90-100°C) and stir until the reaction is complete, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up by extraction and purification to yield 4-difluoromethoxy-3-fluorobenzaldehyde.

Step B: Synthesis of 3-Cyclopropylmethoxy-4-difluoromethoxybenzaldehyde

  • 4-difluoromethoxy-3-fluorobenzaldehyde is reacted with cyclopropylmethanol in the presence of a base.

  • This electrophilic substitution reaction yields 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde.

Step C: Synthesis of 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid

  • Dissolve 3-cyclopropylmethoxy-4-difluoromethoxybenzaldehyde and sulfamic acid (1.35 eq) in glacial acetic acid (5 vol).

  • Cool the reaction mass to 5-10°C under stirring.

  • In a separate vessel, prepare a solution of sodium chlorite (1.63 eq) in water (1.5 vol).

  • Add the sodium chlorite solution dropwise to the reaction mixture, maintaining the temperature below 10°C.

  • Stir the reaction mixture for 1 hour at 5-10°C.

  • After completion of the reaction, add water to precipitate the product as a white slurry.

  • Filter the solid, wash with water, and dry under vacuum at 45-50°C to obtain 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid.

Protocol 2: Synthesis of Roflumilast from 3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic Acid[2][10]

Step A: Formation of the Acid Chloride

  • To a solution of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (1 eq) in toluene (10 vol), add N,N-Dimethylformamide (0.1 vol) at 20-30°C.

  • Heat the reaction mixture to 70-80°C.

  • Slowly add thionyl chloride (1.5 eq) over a period of 20 minutes at 70-80°C.

  • Stir the reaction mass at this temperature for approximately 2 hours, or until the reaction is complete.

  • Distill off the excess thionyl chloride at 40-50°C to obtain the crude 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoyl chloride as an oily residue.

Step B: Coupling with 4-Amino-3,5-dichloropyridine

  • In a separate reaction vessel, suspend 4-amino-3,5-dichloropyridine (1.2 eq) and sodium hydride (2.4 eq) in tetrahydrofuran (5 vol).

  • Dissolve the crude acid chloride from Step A in tetrahydrofuran (5 vol).

  • Add the acid chloride solution dropwise to the suspension of the amine and sodium hydride, maintaining the temperature below 30°C.

  • Stir the reaction mixture for 1 hour at 20-25°C.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • The organic layer is then washed, dried, and concentrated to yield Roflumilast, which can be further purified by recrystallization.

Protocol 3: Synthesis of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222)[6]

This protocol outlines the final amide coupling step in the synthesis of the cystic fibrosis transmembrane conductance regulator (CFTR) corrector, ABBV/GLPG-2222.

  • A solution of 1-(2,2-difluorobenzo[d][2][5]dioxol-5-yl)cyclopropanecarboxylic acid and diisopropylethylamine (3.0 equiv) in dimethylacetamide is prepared.

  • To this solution is added 2-(3H-[2][4][5]triazolo[4,5-b]pyridin-3-yl)-1,1,3,3-tetramethylisouronium hexafluorophosphate(V) (1.2 equiv) as a coupling agent.

  • Finally, (2R,4R)-4-amino-2-(4-carboxyphenyl)-7-(difluoromethoxy)chromane (1.5 equiv) is added.

  • The reaction mixture is stirred at room temperature until the coupling is complete.

  • The final product, ABBV/GLPG-2222, is then purified using standard chromatographic techniques.

Signaling Pathway Visualization

The derivative 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid (DGM) has been shown to inhibit the TGF-β/Smad signaling pathway, which is implicated in fibrosis.[8] The following diagram illustrates the canonical TGF-β signaling pathway.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-beta TGF-beta TGFBR2 TGF-β RII TGF-beta->TGFBR2 1. Ligand Binding TGFBR1 TGF-β RI TGFBR2->TGFBR1 SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 3. Phosphorylation pSMAD2_3 p-SMAD2/3 SMAD2_3_4 SMAD2/3/4 Complex pSMAD2_3->SMAD2_3_4 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD2_3_4 Transcription Gene Transcription (e.g., fibrosis-related genes) SMAD2_3_4->Transcription 5. Nuclear Translocation & Gene Regulation

Caption: Canonical TGF-β/Smad Signaling Pathway.

Conclusion

Difluoromethoxybenzoic acid isomers are undeniably valuable scaffolds in the design and synthesis of novel molecules with significant potential in pharmaceuticals, agrochemicals, and materials science. The strategic introduction of the difluoromethoxy group provides a powerful tool for medicinal chemists to fine-tune the properties of drug candidates, leading to improved therapeutic outcomes. The provided data, protocols, and pathway visualizations serve as a foundational resource for researchers seeking to explore and exploit the diverse applications of these versatile chemical intermediates. As research continues, the full potential of difluoromethoxybenzoic acid isomers and their derivatives is yet to be fully realized, promising further innovations across various scientific disciplines.

References

Discovery and synthesis of novel fluorinated benzoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and Synthesis of Novel Fluorinated Benzoic Acid Derivatives

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, significantly enhancing the pharmacological profiles of therapeutic agents. Fluorinated benzoic acid derivatives, in particular, represent a privileged class of compounds used in the development of novel drugs. This guide provides a comprehensive overview of the discovery and synthesis of these derivatives, with a focus on their applications, synthetic methodologies, and biological evaluation. A specific case study on pyrazole-containing fluorinated benzoic acid derivatives as potent antibacterial agents is presented, complete with detailed experimental protocols, quantitative biological data, and visualizations of key workflows and biological pathways. This document is intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Role of Fluorine in Drug Design

The introduction of fluorine into drug candidates can profoundly alter their physicochemical and biological properties.[1][2] Due to its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, fluorine can modulate a molecule's lipophilicity, metabolic stability, pKa, and binding affinity to biological targets.[1][2][3] These modifications often lead to improved efficacy, enhanced bioavailability, and a more desirable pharmacokinetic profile.[3][4] The benzoic acid moiety serves as a versatile and common scaffold in pharmaceuticals, and its combination with fluorine substituents has led to the development of numerous successful drugs.

A general workflow for the discovery and development of novel therapeutic agents, such as fluorinated benzoic acid derivatives, is illustrated below.

G cluster_1 Clinical Development concept Concept & Target ID synthesis Synthesis of Derivatives concept->synthesis Design screening In Vitro Screening (e.g., MIC Assay) synthesis->screening Test hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead Identify Hits hit_to_lead->synthesis SAR Feedback in_vivo In Vivo Studies (e.g., Animal Models) hit_to_lead->in_vivo Select Leads phase1 Phase I Trials in_vivo->phase1 Candidate Selection phase2 Phase II Trials phase1->phase2 phase3 Phase III Trials phase2->phase3 approval Regulatory Approval phase3->approval

Caption: A generalized workflow for drug discovery and development.

A Case Study: Pyrazole-Containing Fluorinated Benzoic Acid Derivatives as Antibacterial Agents

Recent research has identified a series of novel 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as potent inhibitors of bacterial fatty acid biosynthesis (FAB).[5] These compounds demonstrate significant activity against various Gram-positive bacteria, including resistant strains, making them a promising area for new antibiotic development.

Synthesis Pathway

The synthesis of these target compounds is achieved through a straightforward and efficient reductive amination process.[5] The key starting materials, pyrazole-derived aldehydes, are synthesized on a large scale and subsequently reacted with various commercially available anilines to produce the final aniline derivatives in high yields.

G start Starting Materials: - Pyrazole-derived Aldehyde (PA) - Substituted Anilines reductive_amination Reductive Amination Reaction (e.g., using NaBH(OAc)₃) start->reductive_amination Combine in Solvent workup Reaction Workup & Aqueous Extraction reductive_amination->workup Quench & Extract purification Purification (e.g., Column Chromatography) workup->purification Isolate Crude Product characterization Characterization (NMR, MS, etc.) purification->characterization Verify Structure final_product Final Target Compounds (Aniline Derivatives) characterization->final_product

Caption: Workflow for the synthesis of pyrazole-derived aniline compounds.

Experimental Protocols

General Synthesis Protocol for Pyrazole-Derived Anilines[5]
  • Preparation of Reactants : In a clean, dry round-bottom flask, dissolve the pyrazole-derived aldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Aniline : Add the corresponding substituted aniline (1.1 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes.

  • Reductive Amination : Add the reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction Monitoring : Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Workup : Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction : Extract the aqueous layer two more times with DCM.

  • Drying and Concentration : Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure target compound.

  • Characterization : Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Activity Assay (MIC Determination)

The antibacterial potency of the synthesized compounds is determined by measuring their Minimum Inhibitory Concentration (MIC) values against various bacterial strains using the broth microdilution method.

  • Bacterial Culture Preparation : Inoculate the test bacterial strains (e.g., S. aureus, E. faecium) in Mueller-Hinton Broth (MHB) and incubate overnight at 37°C.

  • Compound Preparation : Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO). Create a series of twofold dilutions in a 96-well microtiter plate using MHB to achieve final concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL.

  • Inoculation : Dilute the overnight bacterial cultures to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL and add to each well of the microtiter plate.

  • Controls : Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only) in each plate.

  • Incubation : Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Results and Data Presentation

The antibacterial activities of several synthesized fluorinated benzoic acid derivatives are summarized below. The data highlights the structure-activity relationship (SAR), showing how different substitutions on the aniline ring affect potency.

Compound IDR1 (Substitution)Sa91 (MIC, µg/mL)Efm (MIC, µg/mL)Efs (MIC, µg/mL)
19 3,4-Dichloro0.5>32>32
20 3,5-Dichloro144
24 3-Bromo-5-chloro0.511
29 3,5-bis(Trifluoromethyl)0.511
31 3,5-Dichloro-4-fluoro0.511
Data sourced from reference[5]. Sa91: S. aureus ATCC 33591; Efm: E. faecium ATCC 35667; Efs: E. faecalis ATCC 29212.

Mechanism of Action: Inhibition of Fatty Acid Biosynthesis

Further studies, including CRISPRi, have identified that these potent compounds act by inhibiting the bacterial fatty acid biosynthesis (FAB) pathway.[5] This pathway is essential for bacterial survival as it produces the fatty acids necessary for building cell membranes and is a validated target for antibacterial drugs.

G acetyl_coa Acetyl-CoA malonyl_coa Malonyl-CoA acetyl_coa->malonyl_coa ACC fab_initiation Initiation (FabH) malonyl_coa->fab_initiation elongation Elongation Cycle (FabG, FabZ, FabI) fab_initiation->elongation elongation->elongation Repeat n times fatty_acids Fatty Acids elongation->fatty_acids membrane Membrane Lipids fatty_acids->membrane inhibitor Novel Fluorinated Benzoic Acid Derivatives inhibitor->elongation Inhibition

Caption: Simplified bacterial fatty acid biosynthesis (FAB) pathway.

The inhibition of this pathway disrupts the integrity of the bacterial cell membrane, leading to cell death. The specific molecular target within the elongation cycle is a key area for ongoing investigation.

Conclusion

Novel fluorinated benzoic acid derivatives continue to be a highly productive area of research in drug discovery. The case study presented demonstrates a successful strategy, combining rational design and efficient synthesis to produce potent antibacterial agents with a clear mechanism of action. The detailed protocols and data provide a practical guide for researchers aiming to explore this chemical space. Future work will likely focus on optimizing the lead compounds to enhance their pharmacokinetic properties and expand their spectrum of activity for potential clinical development.

References

In Silico Modeling of 3,4-Difluoro-2-methoxybenzoic Acid Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in silico investigation of 3,4-Difluoro-2-methoxybenzoic acid, a fluorinated benzoic acid derivative with potential applications in pharmaceutical and agrochemical development.[1] Due to the absence of specific interaction data for this molecule, this document outlines a proposed computational study, drawing upon established methodologies and findings from research on analogous compounds. The guide details protocols for molecular docking and molecular dynamics simulations to elucidate potential protein-ligand interactions, and proposes a hypothetical study targeting human Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[2][3] The objective is to provide a robust starting point for researchers seeking to characterize the molecular interactions and potential biological activity of this compound through computational approaches.

Introduction

This compound is a substituted benzoic acid with the chemical formula C₈H₆F₂O₃ and a molecular weight of 188.13 g/mol .[1][4] It is primarily utilized as an intermediate in the synthesis of more complex chemical entities within the pharmaceutical and agrochemical sectors.[1] The presence of fluorine atoms and a methoxy group on the benzene ring suggests the potential for specific biological activities, as these functional groups can significantly influence molecular properties such as binding affinity and metabolic stability.

In silico, or computer-aided, drug design provides a powerful and cost-effective approach to predict and analyze the interactions of small molecules with biological targets, thereby accelerating the drug discovery process.[5][6][7] This guide outlines a systematic in silico workflow to investigate the interaction profile of this compound.

Proposed Target: Cytochrome P450 3A4 (CYP3A4)

Given that many xenobiotics are metabolized by the cytochrome P450 superfamily of enzymes, and in silico studies have been conducted on other benzoic acid derivatives with these enzymes, CYP3A4 is selected as a hypothetical target for this proposed study.[2][3] Understanding the interaction with CYP3A4 is crucial for assessing the potential for drug-drug interactions and metabolic liabilities.[2]

In Silico Modeling Workflow

A structured in silico workflow is essential for a systematic investigation of the interactions of this compound. The proposed workflow comprises several key stages, from initial preparation of the ligand and receptor to detailed simulations and analysis.

In_Silico_Workflow cluster_prep System Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Ligand_Prep Ligand Preparation (this compound) Docking Molecular Docking Simulation Ligand_Prep->Docking Receptor_Prep Receptor Preparation (CYP3A4) Receptor_Prep->Docking Pose_Analysis Binding Pose and Scoring Analysis Docking->Pose_Analysis MD_Setup MD System Setup (Solvation & Ionization) Pose_Analysis->MD_Setup Select Best Pose MD_Sim Molecular Dynamics Simulation MD_Setup->MD_Sim Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis

Figure 1: Proposed in silico workflow for studying this compound interactions.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the proposed in silico study.

Ligand Preparation
  • Obtain 3D Structure: The 3D structure of this compound can be generated from its SMILES string (COC1=C(C=CC(=C1F)F)C(=O)O) using a molecular modeling software such as Open Babel.[4]

  • Energy Minimization: The initial 3D structure should be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Charge Assignment: Assign appropriate partial charges to the atoms of the ligand. Gasteiger charges are a common choice for docking studies with AutoDock.

Receptor Preparation
  • Obtain Receptor Structure: The 3D crystal structure of human CYP3A4 can be downloaded from the Protein Data Bank (PDB). For this study, PDB ID: 1TQN is a suitable choice.

  • Preprocessing:

    • Remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Repair any missing atoms or residues using tools like the "RepairPDB" function in AutoDock Tools.

  • Grid Box Definition: Define the binding site for docking by creating a grid box that encompasses the active site of CYP3A4. The dimensions and center of the grid box should be determined based on the location of the heme group and known substrate binding sites.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[8][9]

  • Software: AutoDock Vina is a widely used and effective tool for molecular docking.[10]

  • Docking Execution:

    • Provide the prepared ligand and receptor files as input.

    • Specify the coordinates and dimensions of the grid box.

    • Run the docking simulation. AutoDock Vina will generate a set of binding poses ranked by their predicted binding affinities.

  • Analysis:

    • Visualize the top-ranked binding poses in the active site of CYP3A4 using a molecular visualization tool like PyMOL or VMD.

    • Analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) between the ligand and the protein residues.

Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12][13]

  • Software: GROMACS is a versatile and high-performance software package for MD simulations.[11][12][13]

  • System Setup:

    • Complex Preparation: Use the best-ranked pose from the molecular docking as the starting structure for the protein-ligand complex.

    • Force Field: Choose a suitable force field, such as CHARMM36m for the protein and CGenFF for the ligand.

    • Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological ionic strength.

  • Simulation Protocol:

    • Energy Minimization: Perform energy minimization of the entire system to remove steric clashes.

    • NVT Equilibration: Equilibrate the system at a constant volume and temperature (e.g., 300 K) to allow the solvent to relax around the protein-ligand complex.

    • NPT Equilibration: Equilibrate the system at a constant pressure (e.g., 1 bar) and temperature to ensure the correct density.

    • Production MD: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the simulation.

    • Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

    • Interaction Analysis: Analyze the hydrogen bonds and other non-bonded interactions between the protein and ligand throughout the simulation.

Data Presentation

Quantitative data from the in silico analyses should be summarized in tables for clear comparison.

Table 1: Hypothetical Molecular Docking Results for this compound with CYP3A4

Binding PoseBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)Interaction Type
1-7.8Arg105, Ser119Hydrogen Bond
2-7.5Phe215, Phe304π-π Stacking
3-7.2Ile301, Ala305Hydrophobic

Table 2: Hypothetical MD Simulation Stability Metrics

MetricAverage ValueStandard Deviation
Protein RMSD (Å)1.50.2
Ligand RMSD (Å)0.80.1
Protein-Ligand H-Bonds2.30.5

Proposed Signaling Pathway Interaction

Based on the hypothetical interaction with CYP3A4, a simplified diagram illustrating the potential role of this compound in drug metabolism is presented.

Signaling_Pathway DFMBA 3,4-Difluoro-2- methoxybenzoic acid CYP3A4 CYP3A4 DFMBA->CYP3A4 Metabolism Metabolite Metabolite CYP3A4->Metabolite Excretion Excretion Metabolite->Excretion

Figure 2: Hypothetical metabolic pathway of this compound via CYP3A4.

Conclusion

This technical guide provides a detailed roadmap for the in silico characterization of this compound. By following the proposed workflow and experimental protocols, researchers can generate valuable preliminary data on the potential interactions and metabolic fate of this compound. The hypothetical results presented herein serve as a template for the types of data that can be generated and analyzed. It is important to note that these in silico predictions should be validated through subsequent in vitro and in vivo experiments to confirm the biological activity of this compound.

References

An In-depth Technical Guide to 3,4-Difluoro-2-methoxybenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluoro-2-methoxybenzoic acid is a key building block in modern medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Its unique substitution pattern, featuring two fluorine atoms and a methoxy group on the benzoic acid core, provides a valuable scaffold for the synthesis of complex heterocyclic compounds with specific biological activities. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and applications of this compound, with a focus on its role in the development of Tropomyosin Receptor Kinase (TRK) inhibitors. Detailed experimental protocols, quantitative data, and visual representations of synthetic and signaling pathways are presented to serve as a practical resource for researchers in the field.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₆F₂O₃[2]
Molecular Weight188.13 g/mol [1]
Melting Point137-139 °C[1]
Density1.399 g/cm³[1]
AppearanceWhite to off-white solid[1]
Purity≥97.5%[1]
StorageRoom temperature, dry[1]

Table 2: Spectroscopic Data of this compound (Predicted and Analog-Based)

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ (ppm): 10.5 (br s, 1H, -COOH), 7.8-7.9 (m, 1H, Ar-H), 7.1-7.2 (m, 1H, Ar-H), 4.0 (s, 3H, -OCH₃).
¹³C NMR (100 MHz, CDCl₃)δ (ppm): 168-169 (C=O), 150-165 (d, JCF, Ar-C-F), 145-155 (d, JCF, Ar-C-F), 115-130 (Ar-C), 110-120 (Ar-C), 105-115 (Ar-C), 55-60 (-OCH₃).
IR (ATR, cm⁻¹)ν: 3300-2500 (br, O-H), 1710-1680 (s, C=O), 1600-1400 (m, C=C), 1300-1200 (s, C-O), 1100-1000 (s, C-F).
Mass Spec. (EI, m/z)[M]⁺ 188, fragments corresponding to loss of -OH, -COOH, -OCH₃.

Note: Predicted and analog-based data are for estimation purposes. Actual spectra should be obtained for experimental samples.

Synthesis and Experimental Protocols

The synthesis of this compound is not widely detailed in readily available literature, suggesting it is often a custom-synthesized intermediate. However, a plausible synthetic route can be adapted from methodologies for similar fluorinated and methoxylated benzoic acids.[3]

Proposed Synthesis of this compound

A potential synthetic pathway starts from 1,2,3-trifluoro-4-nitrobenzene, involving a nucleophilic aromatic substitution to introduce the methoxy group, followed by reduction of the nitro group to an amine, Sandmeyer reaction to install a nitrile, and finally hydrolysis to the carboxylic acid.

Synthesis of this compound start 1,2,3-Trifluoro-4-nitrobenzene step1 Nucleophilic Aromatic Substitution start->step1 NaOCH₃, MeOH intermediate1 1,2-Difluoro-3-methoxy-4-nitrobenzene step1->intermediate1 step2 Nitro Group Reduction intermediate1->step2 Fe, NH₄Cl or H₂, Pd/C intermediate2 3,4-Difluoro-2-methoxyaniline step2->intermediate2 step3 Sandmeyer Reaction intermediate2->step3 1. NaNO₂, HCl 2. CuCN intermediate3 3,4-Difluoro-2-methoxybenzonitrile step3->intermediate3 step4 Hydrolysis intermediate3->step4 H₃O⁺, Δ product This compound step4->product

Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Synthesis of a TRK Inhibitor Intermediate from a Substituted Aniline

This protocol is adapted from the synthesis of pyrazolo[3,4-b]pyridine derivatives, which are potent TRK inhibitors, and illustrates how a substituted aniline (like 3,4-Difluoro-2-methoxyaniline, an intermediate in the synthesis of the title compound) can be utilized.[4]

Step 1: Buchwald-Hartwig Coupling

  • To a solution of a suitable brominated pyrazolopyridine (1.0 equiv) in dry DMF, add 3,4-Difluoro-2-methoxyaniline (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), Xantphos (0.1 equiv), and Cs₂CO₃ (2.0 equiv).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 120 °C for 8 hours under an argon atmosphere.

  • After cooling, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Miyaura Borylation and Suzuki Coupling (One-Pot)

  • To a solution of the product from Step 1 (1.0 equiv) in dry dioxane, add bis(pinacolato)diboron (1.5 equiv), Pd(dppf)Cl₂ (0.1 equiv), and Cs₂CO₃ (3.0 equiv).

  • Degas the mixture with argon and heat at 100 °C for 4 hours.

  • To the same reaction mixture, add a suitable aryl bromide (e.g., 2,5-difluorobenzyl bromide) (1.2 equiv), Pd(PPh₃)₄ (0.05 equiv), and an aqueous solution of Cs₂CO₃ (2.0 M).

  • Heat the mixture at 80 °C for 4 hours under an argon atmosphere.

  • After cooling, perform an aqueous work-up as described in Step 1.

  • Purify the product by column chromatography.

Application in Drug Discovery: TRK Kinase Inhibitors

This compound is a valuable starting material for the synthesis of kinase inhibitors, particularly those targeting Tropomyosin Receptor Kinases (TRKs). The TRK family of receptor tyrosine kinases (TrkA, TrkB, and TrkC) are activated by neurotrophins and play a crucial role in neuronal survival, differentiation, and synaptic plasticity.[5][6] Chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK proteins with constitutively active kinase domains, which act as oncogenic drivers in a wide range of cancers.[7]

TRKA Signaling Pathway

The binding of Nerve Growth Factor (NGF) to TrkA induces receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[8] These phosphotyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades, including the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[5][8] These pathways ultimately regulate gene expression related to cell proliferation, survival, and differentiation. In cancer, constitutively active TRK fusion proteins continuously drive these pro-growth and pro-survival signals.

TRKA_Signaling_Pathway NGF NGF TrkA TrkA Receptor NGF->TrkA Ras Ras TrkA->Ras PI3K PI3K TrkA->PI3K PLCg PLCγ TrkA->PLCg Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription IP3_DAG IP₃ / DAG PLCg->IP3_DAG Inhibitor TRK Inhibitor Inhibitor->TrkA Inhibition

Simplified TRKA signaling pathway and the point of intervention for TRK inhibitors.
Experimental Workflow: From Synthesis to Biological Evaluation

The development of a novel TRK inhibitor using this compound as a starting material involves a multi-step workflow, from chemical synthesis to biological evaluation.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening and Evaluation Start 3,4-Difluoro-2- methoxybenzoic acid Amidation Amidation Start->Amidation Cyclization Heterocycle Formation (e.g., Pyrazolopyridine) Amidation->Cyclization Coupling Suzuki/Buchwald-Hartwig Coupling Cyclization->Coupling Library Library of Candidate Inhibitors Coupling->Library Assay In vitro Kinase Assay (TRKA, TRKB, TRKC) Library->Assay CellAssay Cell-based Proliferation Assay (NTRK-fusion cancer cell lines) Assay->CellAssay Hit Hit Compound CellAssay->Hit Lead Lead Optimization Hit->Lead

Experimental workflow for the development of TRK inhibitors.

Conclusion

This compound is a strategically important building block for the synthesis of complex, biologically active molecules. Its utility is particularly evident in the field of oncology, where it serves as a key component in the development of targeted therapies such as TRK kinase inhibitors. The fluorination pattern of this molecule can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final drug candidate. This guide has provided a consolidated overview of the available data, plausible synthetic strategies, and the biological context for the application of this compound, aiming to facilitate further research and development in this area.

References

Methodological & Application

Synthesis Protocols for 3,4-Difluoro-2-methoxybenzoic Acid: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3,4-Difluoro-2-methoxybenzoic acid, a key intermediate in the development of novel pharmaceutical and agrochemical compounds. The protocols outlined below are based on established chemical transformations and provide a strategic approach to obtaining the target molecule with high purity.

Chemical Properties and Data

PropertyValue
Molecular Formula C₈H₆F₂O₃
Molecular Weight 188.13 g/mol
Appearance White to off-white solid
Melting Point 137-139 °C
CAS Number 875664-52-1

Synthesis Pathway Overview

The recommended synthetic route to this compound is a two-step process commencing from commercially available 3,4-difluorophenol. The pathway involves the methylation of the phenolic hydroxyl group to form 3,4-difluoroanisole, followed by a regioselective ortho-carboxylation.

Synthesis_Pathway 3,4-Difluorophenol 3,4-Difluorophenol 3,4-Difluoroanisole 3,4-Difluoroanisole 3,4-Difluorophenol->3,4-Difluoroanisole  Step 1: Methylation (CH3I, K2CO3, Acetonitrile) 3,4-Difluoro-2-methoxybenzoic_acid This compound 3,4-Difluoroanisole->3,4-Difluoro-2-methoxybenzoic_acid   Step 2: Ortho-Carboxylation (n-BuLi, THF; then CO2; then H3O+)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3,4-Difluoroanisole

This protocol describes the methylation of 3,4-difluorophenol to yield 3,4-difluoroanisole.

Materials:

  • 3,4-Difluorophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluorophenol (1.0 eq).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • To the stirring suspension, add methyl iodide (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3,4-difluoroanisole as a crude product.

  • Purify the product by vacuum distillation.

Quantitative Data (Expected):

ParameterValue
Yield 85-95%
Purity (GC-MS) >98%
Step 2: Synthesis of this compound

This protocol details the directed ortho-metalation of 3,4-difluoroanisole followed by carboxylation to produce the target benzoic acid. This reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon dioxide (CO₂), solid (dry ice) or gas

  • Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

  • Diethyl ether (Et₂O)

  • Schlenk flask or a three-necked round-bottom flask

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

Experimental Workflow:

Ortho_Carboxylation_Workflow cluster_setup Reaction Setup cluster_lithiation Ortho-Lithiation cluster_carboxylation Carboxylation cluster_workup Work-up and Isolation Start Dissolve 3,4-difluoroanisole in anhydrous THF under Argon Cool Cool to -78 °C Start->Cool Add_nBuLi Add n-BuLi dropwise Cool->Add_nBuLi Stir_Lithiation Stir at -78 °C for 1-2 hours Add_nBuLi->Stir_Lithiation Add_CO2 Quench with excess dry ice or bubble CO2 gas Stir_Lithiation->Add_CO2 Warm Allow to warm to room temperature Add_CO2->Warm Quench_Acid Quench with 1 M HCl Warm->Quench_Acid Extract Extract with diethyl ether Quench_Acid->Extract Dry Dry organic layer (MgSO4) Extract->Dry Evaporate Evaporate solvent Dry->Evaporate Purify Recrystallize or perform column chromatography Evaporate->Purify

Caption: Workflow for the synthesis of this compound.

Procedure:

  • Set up a dry Schlenk flask equipped with a magnetic stirrer and a septum under an inert atmosphere.

  • Add 3,4-difluoroanisole (1.0 eq) to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq) dropwise via syringe while maintaining the temperature at -78 °C. A color change is typically observed.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Quench the reaction by carefully adding crushed dry ice in small portions or by bubbling CO₂ gas through the solution. Ensure the temperature does not rise significantly during this step.

  • Once the addition of CO₂ is complete, allow the reaction mixture to slowly warm to room temperature.

  • Quench the reaction by adding 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 60-75%
Purity (HPLC) >99%

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Methyl iodide is toxic and a suspected carcinogen; handle with appropriate caution.

  • Dry ice should be handled with cryogenic gloves to prevent burns.

Disclaimer: These protocols are intended for use by trained chemists. The user is solely responsible for the safe execution of these procedures.

Application Notes and Protocols: The Strategic Use of 3,4-Difluoro-2-methoxybenzoic Acid in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Role of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing the pharmacological profile of drug candidates. The unique physicochemical properties of the fluorine atom—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 3,4-Difluoro-2-methoxybenzoic acid is a prime exemplar of a fluorinated building block that offers chemists a versatile platform for the synthesis of complex and potent Active Pharmaceutical Ingredients (APIs).[1] Its substituted benzene ring, featuring two adjacent fluorine atoms and a methoxy group ortho to the carboxylic acid, provides a unique combination of electronic and steric properties that are instrumental in the design of targeted therapeutics, particularly in the realm of kinase inhibitors.[2][3][4]

This guide provides an in-depth exploration of the applications of this compound in API synthesis, complete with detailed experimental protocols for key transformations. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded resource.

Physicochemical Properties and Chemical Reactivity

This compound is a white to off-white solid with a molecular weight of 188.13 g/mol .[1] The presence of the electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent synthetic steps. The carboxylic acid moiety serves as a primary handle for derivatization, most commonly through amide and ester bond formation.

PropertyValueSource
Molecular Formula C₈H₆F₂O₃[1][5]
Molecular Weight 188.13 g/mol [1]
CAS Number 875664-52-1[1]
Melting Point 137-139 °C[1]
Appearance White to off-white solid[1]
Purity ≥98%[5]

Application in API Synthesis: A Gateway to Kinase Inhibitors

The 3,4-difluoro-2-aminobenzamide scaffold is a privileged core structure in a number of potent and selective kinase inhibitors. A notable example is the MEK inhibitor PD0325901, which features a 3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide core.[2][6][7] While the synthesis of PD0325901 often starts from the corresponding anthranilic acid, this compound represents a readily available and versatile precursor for the synthesis of analogous structures. The methoxy group can be strategically manipulated or replaced to introduce the required amine functionality for building the diphenylamine pharmacophore characteristic of many kinase inhibitors.

The following sections provide detailed protocols for the two most fundamental and critical transformations of this compound: amide bond formation and esterification. These reactions are foundational for constructing the core of numerous potential APIs.

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Benzamides via Amide Coupling

The formation of an amide bond between this compound and an aniline derivative is a key step in the synthesis of compounds analogous to known kinase inhibitors. The choice of coupling reagent is critical for achieving high yields and purity, especially when dealing with electron-deficient anilines. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent for such transformations.[8]

Reaction Scheme:

G cluster_0 Amide Coupling Reaction start This compound + Substituted Aniline reagents HATU, DIPEA, DMF start->reagents product N-(substituted phenyl)-3,4-difluoro-2-methoxybenzamide reagents->product

Caption: Workflow for N-Aryl Benzamide Synthesis.

Materials:

  • This compound

  • Substituted aniline (e.g., 2-fluoro-4-iodoaniline)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material (concentration typically 0.1-0.5 M).

  • To the stirred solution, add the substituted aniline (1.1 eq) followed by DIPEA (3.0 eq).

  • Add HATU (1.1 eq) portion-wise to the reaction mixture. Causality: HATU activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is readily susceptible to nucleophilic attack by the amine. DIPEA acts as a non-nucleophilic base to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, preventing unwanted side reactions.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired N-aryl benzamide.

Protocol 2: Fischer Esterification for the Synthesis of Benzoate Esters

Ester derivatives of this compound can serve as important intermediates in the synthesis of APIs where the carboxylic acid functionality is masked or modified. Fischer esterification is a classic and reliable method for this transformation, particularly when using simple alcohols.[9][10][11]

Reaction Scheme:

G cluster_1 Fischer Esterification start_ester This compound + Alcohol (e.g., Methanol) catalyst H₂SO₄ (catalytic) start_ester->catalyst Reflux product_ester Methyl 3,4-difluoro-2-methoxybenzoate catalyst->product_ester

Caption: Workflow for Fischer Esterification.

Materials:

  • This compound

  • Desired alcohol (e.g., methanol, ethanol; serves as both reactant and solvent)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Ethyl acetate or Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%). Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 4-16 hours. The reaction progress can be monitored by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent such as ethyl acetate or diethyl ether.

  • Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ester.

  • If necessary, purify the product by column chromatography or recrystallization.

Trustworthiness and Self-Validation

The protocols provided are based on well-established and widely practiced synthetic methodologies in organic chemistry.[8][9][12][13] The progress of each reaction should be monitored by an appropriate analytical technique, such as TLC or LC-MS, to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final products should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and, if required, by elemental analysis. Adherence to standard laboratory safety practices, including the use of personal protective equipment and working in a well-ventilated fume hood, is mandatory.

Conclusion: A Versatile Building Block for Future Therapeutics

This compound is a valuable and versatile building block for the synthesis of a wide range of APIs. Its unique substitution pattern makes it particularly well-suited for the construction of kinase inhibitors and other targeted therapies. The protocols detailed in this guide provide a solid foundation for researchers to utilize this important intermediate in their drug discovery and development programs. The ability to reliably perform key transformations such as amide coupling and esterification is fundamental to unlocking the full potential of this and other fluorinated scaffolds in the design of next-generation medicines.

References

Application Notes and Protocols for 3,4-Difluoro-2-methoxybenzoic Acid in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a carboxylic acid moiety, provides a scaffold for the development of new herbicides, fungicides, and insecticides with potentially enhanced efficacy, selectivity, and improved toxicological profiles. The presence of fluorine atoms can significantly influence the lipophilicity, metabolic stability, and binding affinity of the final active ingredient to its target site.[1]

This document provides detailed application notes and experimental protocols for the potential use of this compound in the discovery and development of new agrochemical agents. While specific commercialized agrochemicals directly synthesized from this starting material are not prominently documented in publicly available literature, this guide outlines representative synthetic strategies and biological evaluation methods.

Application Note 1: Synthesis of Novel Herbicidal Amides

The carboxylic acid functionality of this compound is readily converted into an acid chloride, which can then be reacted with a variety of substituted anilines or other amines to generate a library of novel amide compounds. Many commercial herbicides are based on amide chemistry, and this approach allows for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Workflow

A This compound C 3,4-Difluoro-2-methoxybenzoyl chloride A->C Acylation B Thionyl Chloride (SOCl₂) B->C E Novel Herbicidal Amide Candidate C->E Amidation D Substituted Aniline D->E

Caption: General synthesis of herbicidal amides.

Experimental Protocol: Synthesis of a Representative N-Aryl Amide

Objective: To synthesize a novel N-aryl amide derivative from this compound for herbicidal screening.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Substituted aniline (e.g., 4-chloroaniline)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF).

    • Allow the reaction to warm to room temperature and stir for 2 hours.

    • Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator to obtain the crude 3,4-Difluoro-2-methoxybenzoyl chloride.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the substituted aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final amide product.

Application Note 2: Evaluation of Herbicidal Activity

The synthesized amide candidates can be evaluated for their pre- and post-emergence herbicidal activity against a panel of monocotyledonous and dicotyledonous weed species.

Experimental Protocol: Pre-Emergence Herbicidal Assay

Objective: To assess the ability of the synthesized compounds to prevent weed seed germination and emergence.

Materials:

  • Synthesized amide compounds

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria viridis, Amaranthus retroflexus, Abutilon theophrasti)

  • Pots or trays filled with sterilized soil mix

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Preparation of Test Solutions:

    • Dissolve the test compounds in acetone to create stock solutions (e.g., 10,000 ppm).

    • Prepare a series of dilutions from the stock solution.

    • For application, dilute the acetone solutions with distilled water containing 0.5% (v/v) Tween-20 to achieve the desired application rates (e.g., 10, 100, 1000 g/ha).

  • Planting and Treatment:

    • Fill pots or trays with soil and sow the seeds of the test weed species at a uniform depth.

    • Apply the test solutions evenly to the soil surface using a laboratory sprayer.

    • Include a negative control (solvent and surfactant only) and a positive control (a commercial herbicide).

  • Incubation and Assessment:

    • Place the treated pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle, 70% relative humidity).

    • After 14-21 days, visually assess the herbicidal effect by rating the percentage of weed control (0% = no effect, 100% = complete kill) compared to the negative control.

Data Presentation: Hypothetical Pre-Emergence Herbicidal Activity
CompoundApplication Rate (g/ha)Echinochloa crus-galli (% Control)Amaranthus retroflexus (% Control)
Amide-1 10008590
1006075
102030
Amide-2 10009598
1008085
104050
Commercial Standard 1009999

Application Note 3: Synthesis of Potential Fungicidal Triazoles

The carboxylic acid of this compound can be a starting point for the synthesis of heterocyclic compounds like triazoles, which are a well-established class of fungicides. A common route involves the conversion of the benzoic acid to a key intermediate that can undergo cyclization to form the triazole ring.

General Synthetic Workflow

A This compound C Methyl 3,4-Difluoro-2-methoxybenzoate A->C 1. Esterification B Esterification E 3,4-Difluoro-2-methoxybenzohydrazide C->E 2. Hydrazinolysis D Hydrazinolysis G Triazole Ring Formation E->G 3. Cyclization F Reaction with Formamide/CS₂ H Novel Fungicidal Triazole Candidate G->H

Caption: General synthesis of fungicidal triazoles.

Experimental Protocol: Synthesis of a Representative Triazole Derivative

Objective: To synthesize a novel triazole derivative from this compound for fungicidal screening.

Materials:

  • This compound

  • Methanol, anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Formamide or Carbon disulfide (CS₂)

  • Appropriate solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware

Procedure:

  • Esterification:

    • Reflux a solution of this compound in anhydrous methanol with a catalytic amount of concentrated sulfuric acid for 4-6 hours.

    • Neutralize the reaction mixture and extract the methyl ester with a suitable organic solvent.

    • Purify the ester by distillation or chromatography.

  • Hydrazide Formation:

    • Reflux the methyl ester with an excess of hydrazine hydrate in ethanol for 8-12 hours.

    • Cool the reaction mixture to induce crystallization of the benzohydrazide.

    • Collect the solid by filtration and wash with cold ethanol.

  • Triazole Ring Formation:

    • The synthesis of the triazole ring can be achieved through various methods. One common method is to react the benzohydrazide with formamide at high temperature to form a 1,2,4-triazole.

    • Alternatively, reaction with carbon disulfide in the presence of a base, followed by reaction with hydrazine, can yield a triazole-thione derivative.

Application Note 4: Evaluation of Fungicidal Activity

The synthesized triazole candidates can be tested for their ability to inhibit the mycelial growth of various plant pathogenic fungi.

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the concentration of the test compound required to inhibit the growth of pathogenic fungi by 50% (EC₅₀).

Materials:

  • Synthesized triazole compounds

  • Dimethyl sulfoxide (DMSO)

  • Potato Dextrose Agar (PDA) medium

  • Cultures of pathogenic fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)

  • Petri dishes

  • Incubator

Procedure:

  • Preparation of Test Plates:

    • Dissolve the test compounds in DMSO to prepare stock solutions.

    • Add appropriate volumes of the stock solutions to molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 μg/mL).

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation:

    • Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

    • Include a negative control (DMSO in PDA) and a positive control (a commercial fungicide).

  • Incubation and Measurement:

    • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) in the dark.

    • When the fungal growth in the negative control plates reaches the edge of the plate, measure the diameter of the fungal colony on all plates.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the negative control.

    • Determine the EC₅₀ value for each compound by plotting the percentage inhibition against the log of the compound concentration.

Data Presentation: Hypothetical Fungicidal Activity
CompoundEC₅₀ (μg/mL) vs Fusarium graminearumEC₅₀ (μg/mL) vs Botrytis cinerea
Triazole-1 5.28.9
Triazole-2 1.83.5
Commercial Standard 0.51.2

Application Note 5: Synthesis of Potential Insecticidal Pyrazoles

The core structure of this compound can be incorporated into more complex heterocyclic systems like pyrazoles, a class known for its insecticidal properties. This often involves a multi-step synthesis to construct the pyrazole ring and then link it to the difluoromethoxybenzoyl moiety.

General Synthetic Workflow

A 3,4-Difluoro-2-methoxybenzoyl chloride C Acyl Hydrazide Intermediate A->C 1. Acylation B Substituted Hydrazine B->C E Pyrazole Ring Formation (Cyclocondensation) C->E 2. Cyclocondensation D Dicarbonyl Compound D->E F Novel Insecticidal Pyrazole Candidate E->F

References

3,4-Difluoro-2-methoxybenzoic Acid: A Versatile Building Block for the Synthesis of Janus Kinase (JAK) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct chemical properties that are advantageous for the construction of novel therapeutic agents. This document provides a detailed overview of the application of this compound in the synthesis of a potent Janus Kinase (JAK) inhibitor, N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide, highlighting its role in drug discovery and development.

Audience: Researchers, scientists, and drug development professionals.

Key Applications in Drug Discovery

The structural motifs present in this compound make it an attractive starting material for the synthesis of bioactive compounds. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final drug molecule. The methoxy group can be a key interaction point with biological targets or can be further modified. The carboxylic acid functionality provides a convenient handle for various chemical transformations, most notably amide bond formation.

One of the most significant applications of this building block is in the development of Janus Kinase (JAK) inhibitors. JAKs are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway is implicated in a variety of autoimmune diseases, inflammatory conditions, and cancers. Therefore, inhibitors of JAKs are a major focus of modern drug discovery.

Synthesis of a Janus Kinase (JAK) Inhibitor

A prime example of the utility of this compound is in the synthesis of N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide, a compound with potential as a selective JAK inhibitor. The core of this synthetic route involves the formation of an amide bond between this compound and 2-amino-5-cyanopyridine.

Experimental Workflow for Amide Coupling

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_product Product A This compound C Amide Coupling A->C B 2-Amino-5-cyanopyridine B->C D N-(5-cyanopyridin-2-yl)-3,4-difluoro- 2-methoxybenzamide C->D Purification

Caption: Synthetic workflow for the preparation of a JAK inhibitor.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide.

Reactant 1Reactant 2Coupling ReagentSolventReaction Time (h)Temperature (°C)Yield (%)
This compound (1 eq)2-Amino-5-cyanopyridine (1 eq)HATU (1.1 eq)DMF225>95

Biological Activity

N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide has been investigated for its inhibitory activity against the Janus kinase family. The biological data highlights its potential as a targeted therapeutic agent.

CompoundTargetIC50 (nM)
N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamideJAK1< 50
N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamideJAK2< 50
N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamideJAK3< 100
N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamideTYK2< 100

Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

The synthesized inhibitor, N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide, exerts its therapeutic effect by blocking the JAK-STAT signaling pathway. This pathway is initiated by the binding of cytokines to their specific receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses. By inhibiting JAKs, the synthesized compound effectively halts this signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P pSTAT STAT->STAT_P STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Gene Gene Expression (Inflammation, Proliferation) DNA->Gene Inhibitor N-(5-cyanopyridin-2-yl)-3,4-difluoro- 2-methoxybenzamide Inhibitor->JAK Inhibition Cytokine Cytokine Cytokine->Receptor

Caption: Inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

Protocol 1: Synthesis of N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide

This protocol details the amide coupling reaction between this compound and 2-amino-5-cyanopyridine.

Materials:

  • This compound

  • 2-Amino-5-cyanopyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and 2-amino-5-cyanopyridine (1.0 equivalent) in anhydrous DMF.

  • Addition of Base: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

  • Addition of Coupling Reagent: Cool the reaction mixture to 0 °C using an ice bath. Slowly add HATU (1.1 equivalents) to the mixture.

  • Reaction: Allow the reaction mixture to warm to room temperature (approximately 25 °C) and stir for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the pure N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide.

This compound serves as a valuable and versatile building block in organic synthesis, particularly for the development of targeted therapeutics. Its application in the synthesis of the potent JAK inhibitor, N-(5-cyanopyridin-2-yl)-3,4-difluoro-2-methoxybenzamide, underscores its importance in modern drug discovery. The detailed protocols and data presented herein provide a comprehensive resource for researchers and scientists working in the field of medicinal chemistry and drug development.

Application Notes and Protocols for the Derivatization of 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the chemical derivatization of 3,4-Difluoro-2-methoxybenzoic acid, a key intermediate in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and materials science industries.[1] The protocols outlined below focus on three primary transformations of the carboxylic acid moiety: conversion to acyl chlorides, esterification, and amidation.

Formation of 3,4-Difluoro-2-methoxybenzoyl Chloride

The conversion of this compound to its corresponding acyl chloride is a crucial first step for several subsequent derivatization reactions, as acyl chlorides are highly reactive intermediates. Thionyl chloride (SOCl₂) and oxalyl chloride are commonly used reagents for this transformation.[2][3]

Protocol 1: Using Thionyl Chloride

This protocol describes the synthesis of 3,4-Difluoro-2-methoxybenzoyl chloride using thionyl chloride with a catalytic amount of N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere, add this compound (1.0 eq) to a dry round-bottom flask containing anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous DMF (3-5 drops).[1]

  • Slowly add thionyl chloride (1.5 eq) to the stirred suspension at room temperature.[1]

  • Continue stirring the reaction mixture at room temperature and monitor the reaction progress by ¹H NMR until the starting material is completely consumed.

  • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The crude 3,4-Difluoro-2-methoxybenzoyl chloride is typically obtained as a solid and can be used in the next step without further purification.[1]

Experimental Workflow for Acid Chloride Formation

Workflow for 3,4-Difluoro-2-methoxybenzoyl Chloride Synthesis start Start reagents Combine this compound, anhydrous DCM, and catalytic DMF in a flask. start->reagents add_socl2 Slowly add thionyl chloride to the reaction mixture. reagents->add_socl2 stir Stir at room temperature under an inert atmosphere. add_socl2->stir monitor Monitor reaction progress by NMR. stir->monitor workup Remove solvent and excess thionyl chloride in vacuo. monitor->workup product Obtain crude 3,4-Difluoro-2-methoxybenzoyl chloride workup->product

Caption: Synthesis of 3,4-Difluoro-2-methoxybenzoyl chloride.

Esterification of this compound

Ester derivatives of this compound are valuable in drug discovery for modulating properties such as lipophilicity and cell permeability. Fischer-Speier esterification is a classical and effective method for this purpose.

Protocol 2: Fischer-Speier Esterification

This protocol details the synthesis of methyl 3,4-Difluoro-2-methoxybenzoate using methanol as both the reagent and solvent, with sulfuric acid as a catalyst.[4][5]

Materials:

  • This compound

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for several hours, monitoring the reaction by TLC.[6]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • If necessary, purify the crude product by column chromatography or recrystallization.

Experimental Workflow for Fischer Esterification

Workflow for Fischer Esterification start Start dissolve Dissolve this compound in excess anhydrous alcohol. start->dissolve add_catalyst Add catalytic amount of concentrated sulfuric acid. dissolve->add_catalyst reflux Reflux the reaction mixture for several hours. add_catalyst->reflux monitor Monitor reaction by TLC. reflux->monitor workup Cool, remove excess alcohol, and perform aqueous workup. monitor->workup extract Extract with an organic solvent, wash, and dry. workup->extract purify Purify by column chromatography or recrystallization. extract->purify product Obtain pure ester derivative purify->product

Caption: Fischer esterification of this compound.

Amidation of this compound

Amide bond formation is a fundamental transformation in medicinal chemistry. The use of coupling reagents allows for the direct synthesis of amides from carboxylic acids and amines under mild conditions.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the synthesis of an N-substituted-3,4-Difluoro-2-methoxybenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and reduce racemization.[7][8]

Materials:

  • This compound

  • Desired primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (ethyl acetate, water, saturated NaHCO₃, brine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).[9]

  • Dissolve the mixture in anhydrous DMF or DCM.

  • Cool the solution to 0°C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.[9]

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃ solution, and brine to remove the urea byproduct and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to afford the pure amide.

Experimental Workflow for EDC/HOBt Amide Coupling

Workflow for EDC/HOBt Amide Coupling start Start combine Combine carboxylic acid, HOBt, and amine in anhydrous solvent. start->combine cool Cool the mixture to 0°C. combine->cool add_edc Add EDC·HCl portion-wise. cool->add_edc add_base Add DIPEA dropwise. add_edc->add_base react Warm to room temperature and stir for 8-24 hours. add_base->react monitor Monitor reaction by TLC/LC-MS. react->monitor workup Perform aqueous workup. monitor->workup purify Purify by column chromatography or recrystallization. workup->purify product Obtain pure amide derivative purify->product

Caption: EDC/HOBt mediated amidation of this compound.

Data Presentation

The following tables summarize representative quantitative data for the derivatization of benzoic acid analogs. While specific data for this compound is not widely published, the provided data for structurally similar compounds under standard conditions suggest that high yields can be anticipated.

Table 1: Formation of Acyl Chlorides from Benzoic Acid Analogs

Starting Carboxylic AcidReagentSolventReaction TimeTemperatureYield (%)
4-Methoxybenzoic acidThionyl chloride, DMFBenzene15 minReflux>95 (crude)
2,6-Difluoro-4-methoxybenzoic acidOxalyl chloride, DMFBenzeneOvernightRoom Temp.>95 (crude)
3,4-Dimethoxybenzoic acidThionyl chloride, PyridineBenzene2 hours70-80°C100

Table 2: Esterification of Benzoic Acid Analogs

Starting Carboxylic AcidAlcoholCatalystReaction TimeTemperatureYield (%)
Benzoic acidMethanolH₂SO₄1 hour65°C90
p-Hydroxybenzoic acidEthanolH₂SO₄2 hoursReflux~91
3,5-Dibromo-4-methoxybenzoic acidMethanolH₂SO₄4-6 hoursReflux85-95

Table 3: Amidation of Benzoic Acid Analogs

Starting Carboxylic AcidAmineCoupling ReagentsSolventReaction TimeYield (%)
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF12 hours85
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85
3,5-Dibromo-4-methoxybenzoic acidGeneral AmineEDC, HOBt, DIPEADMF12-24 hoursHigh (expected)

References

Application Notes and Protocols: Reactions of 3,4-Difluoro-2-methoxybenzoic Acid with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a valuable fluorinated building block in medicinal chemistry and drug discovery.[1] Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a carboxylic acid, allows for diverse chemical transformations, particularly nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group activates the aromatic ring for attack by various nucleophiles, enabling the synthesis of a wide range of complex molecules with potential biological activity.[1]

These application notes provide an overview of the reactivity of this compound with common nucleophiles, such as amines and thiols. Detailed experimental protocols for key transformations are provided to guide researchers in the synthesis of novel compounds for drug development and other applications.

Reaction with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a powerful method for the synthesis of substituted aminobenzoic acids. These intermediates are crucial in the development of various heterocyclic scaffolds, such as quinolones and other pharmacologically relevant structures. The fluorine atom at the 4-position is generally the most susceptible to nucleophilic displacement due to the combined activating effects of the adjacent fluorine atom and the para-carboxylic acid group.

General Workflow for Nucleophilic Aromatic Substitution with Amines

Caption: General workflow for the nucleophilic aromatic substitution reaction of this compound with amine nucleophiles.

Experimental Protocol: Synthesis of 3-Fluoro-4-(4-(piperidin-1-yl)piperidin-1-yl)-2-methoxybenzoic acid

This protocol is adapted from patent literature (WO2012065206A1) and describes the reaction of this compound with a secondary amine, 1-(piperidin-4-yl)piperazine.

Materials:

  • This compound

  • 1-(Piperidin-4-yl)piperazine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1.0 g, 5.32 mmol) in DMSO (20 mL) is added 1-(piperidin-4-yl)piperazine (1.35 g, 7.97 mmol) and potassium carbonate (2.20 g, 15.95 mmol).

  • The reaction mixture is heated to 150 °C and stirred for 16 hours.

  • After cooling to room temperature, the mixture is poured into water (200 mL).

  • The aqueous solution is acidified to pH 5-6 with 1 M HCl.

  • The resulting precipitate is collected by filtration, washed with water, and dried under vacuum.

  • The crude product is purified by preparative HPLC to afford the desired product.

Quantitative Data:

Reactant 1Reactant 2ProductYield
This compound1-(Piperidin-4-yl)piperazine3-Fluoro-4-(4-(piperidin-1-yl)piperidin-1-yl)-2-methoxybenzoic acid1.1 g

Reaction with Thiol Nucleophiles

The reaction with thiol nucleophiles follows a similar SNAr pathway, leading to the formation of thioether-substituted benzoic acids. These compounds are valuable intermediates for the synthesis of various sulfur-containing heterocycles. The greater nucleophilicity of sulfur compared to oxygen often allows for milder reaction conditions.

General Signaling Pathway for SNAr Reactions

SNAr_Mechanism Substrate This compound (Electron-Deficient Ring) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Substrate->Intermediate Addition Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Substrate Nucleophilic Attack Product Substituted Benzoic Acid Intermediate->Product Elimination Leaving_Group Fluoride Ion (F-) Intermediate->Leaving_Group Loss of Leaving Group

Caption: Simplified mechanism of nucleophilic aromatic substitution (SNAr).

Experimental Protocol: General Procedure for Reaction with Thiols

While a specific protocol for this compound with a thiol was not found in the immediate search, a general procedure can be proposed based on established methodologies for similar substrates.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, benzyl mercaptan)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a solution of this compound (1 equivalent) in DMF or MeCN is added the thiol (1.1-1.5 equivalents) and a base such as K₂CO₃ or Cs₂CO₃ (2-3 equivalents).

  • The reaction mixture is heated to a temperature between 60 °C and 120 °C and stirred until the starting material is consumed, as monitored by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water.

  • The aqueous solution is acidified with 1 M HCl to precipitate the product.

  • The solid is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like ethyl acetate.

  • The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

Expected Quantitative Data:

Yields for such reactions are typically moderate to high, ranging from 50% to 90%, depending on the specific thiol and reaction conditions employed.

Applications in Heterocyclic Synthesis

The substituted aminobenzoic acids and thiobenzoic acids derived from this compound are versatile precursors for the synthesis of various heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of:

  • Quinolones and Fluoroquinolones: Important classes of antibacterial agents.

  • Benzoxazinones and Benzothiazinones: Scaffolds with a wide range of biological activities.

  • Other Fused Heterocyclic Systems: With potential applications in medicinal chemistry.

Logical Relationship for Heterocycle Synthesis

Heterocycle_Synthesis Start This compound Intermediate_Amine Substituted Aminobenzoic Acid Start->Intermediate_Amine  + Amine Intermediate_Thiol Substituted Thiobenzoic Acid Start->Intermediate_Thiol  + Thiol Heterocycle1 Quinolones Intermediate_Amine->Heterocycle1  Cyclization Heterocycle2 Benzoxazinones Intermediate_Amine->Heterocycle2  Cyclization Heterocycle3 Benzothiazinones Intermediate_Thiol->Heterocycle3  Cyclization

References

Application Notes and Protocols for the Scale-up Production of 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 3,4-Difluoro-2-methoxybenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries. The presented synthesis route involves a two-step process commencing with the methylation of 3,4-difluorophenol to yield 3,4-difluoroanisole, followed by a directed ortho-metalation (DoM) and subsequent carboxylation. This methodology is selected for its potential for high regioselectivity and improved safety profile at scale compared to traditional Grignard-based routes. This guide includes comprehensive experimental protocols, safety considerations, tabulated quantitative data, and visualizations of the synthetic pathway and experimental workflows to ensure clarity and reproducibility.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the fluoro and methoxy functional groups on the benzoic acid scaffold allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity of target molecules. As the demand for complex fluorinated aromatics grows, robust and scalable synthetic methods are of paramount importance.

This application note details a scalable two-step synthesis. The initial step involves the O-methylation of commercially available 3,4-difluorophenol. The subsequent and key transformation is the directed ortho-metalation of the resulting 3,4-difluoroanisole. The methoxy group directs the deprotonation to the adjacent ortho position, enabling regioselective carboxylation upon quenching with carbon dioxide. This approach circumvents the often-problematic initiation and exothermic nature of large-scale Grignard reactions.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound at both laboratory and projected pilot scales.

Table 1: Reagent Quantities and Molar Equivalents for the Synthesis of 3,4-Difluoroanisole

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (Lab Scale - 50g Phenol)Projected Quantity (Pilot Scale - 5kg Phenol)
3,4-Difluorophenol130.091.050 g5.0 kg
Potassium Carbonate138.212.0106 g10.6 kg
Methyl Iodide141.941.142.5 mL (96.9 g)4.25 L (9.69 kg)
Acetonitrile41.05-500 mL50 L

Table 2: Expected Yield and Purity for the Synthesis of 3,4-Difluoroanisole

ParameterLaboratory ScaleProjected Pilot Scale
Expected Yield 85-95%80-90%
Purity (GC-MS) >98%>97%
Physical Form Colorless liquidColorless liquid

Table 3: Reagent Quantities and Molar Equivalents for the Synthesis of this compound via Directed Ortho-Metalation

ReagentMolecular Weight ( g/mol )Molar EquivalentQuantity (Lab Scale - 25g Anisole)Projected Quantity (Pilot Scale - 2.5kg Anisole)
3,4-Difluoroanisole144.121.025 g2.5 kg
n-Butyllithium (2.5 M in hexanes)64.061.283 mL8.3 L
Tetrahydrofuran (anhydrous)72.11-250 mL25 L
Carbon Dioxide (solid)44.01Excess~100 g~10 kg

Table 4: Expected Yield and Purity for the Synthesis of this compound

ParameterLaboratory ScaleProjected Pilot Scale
Expected Yield 70-80%65-75%
Purity (HPLC) >99% (after recrystallization)>98% (after recrystallization)
Physical Form White to off-white solidWhite to off-white solid
Melting Point 137-139 °C[1]136-139 °C

Experimental Protocols

3.1. Step 1: Synthesis of 3,4-Difluoroanisole

This protocol is adapted from patent literature, which describes the methylation of 3,4-difluorophenol.

Materials:

  • 3,4-Difluorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Methyl Iodide (CH₃I)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 50 g of 3,4-difluorophenol in 500 mL of acetonitrile.

  • Addition of Base: Add 106 g of anhydrous potassium carbonate to the solution.

  • Methylation: Slowly add 42.5 mL of methyl iodide to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into 1 L of deionized water and stir vigorously.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (2 x 200 mL) and then with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

    • Purify the crude product by vacuum distillation to obtain 3,4-difluoroanisole as a colorless liquid.

3.2. Step 2: Synthesis of this compound via Directed Ortho-Metalation

This protocol is based on general procedures for directed ortho-metalation of substituted anisoles.

Materials:

  • 3,4-Difluoroanisole

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Tetrahydrofuran (THF), anhydrous

  • Carbon Dioxide (CO₂), solid (dry ice)

  • Hydrochloric Acid (HCl), aqueous solution (e.g., 2 M)

  • Diethyl Ether or Methyl tert-Butyl Ether (MTBE)

  • Deionized Water

  • Brine

Equipment:

  • Three-necked round-bottom flask with a thermometer, nitrogen inlet, and dropping funnel

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Mechanical stirrer (recommended for larger scale)

  • Separatory funnel

  • Crystallization dish or beaker

Procedure:

  • Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic or mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Initial Cooling: Add 25 g of 3,4-difluoroanisole and 250 mL of anhydrous THF to the flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add 83 mL of 2.5 M n-butyllithium in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

  • Carboxylation:

    • Carefully and in portions, add crushed dry ice to the reaction mixture. A significant exotherm may be observed, so add the dry ice slowly to maintain the temperature below -60 °C.

    • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature overnight with continuous stirring.

  • Work-up:

    • Quench the reaction by slowly adding 2 M hydrochloric acid until the pH is acidic (pH ~2).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or MTBE (3 x 150 mL).

    • Combine the organic layers and wash with deionized water (1 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to obtain a white to off-white crystalline solid.

Scale-up Considerations

4.1. Synthesis of 3,4-Difluoroanisole

  • Solvent Selection: While acetonitrile is effective, for larger scales, alternative solvents with higher flash points and easier recovery, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), could be considered, although this would require process re-optimization.

  • Reagent Addition: The addition of methyl iodide can be exothermic. On a larger scale, controlled addition via a pump and monitoring of the internal temperature are crucial.

  • Work-up: Handling large volumes of aqueous and organic phases will require appropriate extraction and phase separation equipment.

4.2. Synthesis of this compound

  • Temperature Control: The ortho-lithiation step is highly exothermic and requires a robust cooling system to maintain the low temperatures necessary for regioselectivity and to prevent side reactions.

  • Reagent Handling: n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Large-scale operations require specialized equipment and trained personnel.

  • Carboxylation: The addition of solid carbon dioxide can be challenging to control on a large scale. The use of gaseous carbon dioxide bubbled through the solution with efficient stirring can provide better control.

  • Purification: Industrial-scale purification would likely involve crystallization in a suitable reactor with controlled cooling profiles to ensure consistent crystal size and purity. Filtration and drying would be performed in enclosed systems to minimize operator exposure.

Mandatory Visualizations

Synthesis_Pathway A 3,4-Difluorophenol B 3,4-Difluoroanisole A->B CH3I, K2CO3 Acetonitrile C This compound B->C 1. n-BuLi, THF, -78°C 2. CO2 3. H3O+

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: Synthesis of 3,4-Difluoroanisole cluster_step2 Step 2: Synthesis of this compound A1 Dissolve 3,4-Difluorophenol in Acetonitrile A2 Add K2CO3 A1->A2 A3 Add CH3I A2->A3 A4 Overnight Reaction A3->A4 A5 Aqueous Work-up & Extraction A4->A5 A6 Drying & Solvent Removal A5->A6 A7 Vacuum Distillation A6->A7 B1 Dissolve 3,4-Difluoroanisole in Anhydrous THF A7->B1 Intermediate Product B2 Cool to -78°C B1->B2 B3 Add n-BuLi B2->B3 B4 Lithiation at -78°C B3->B4 B5 Quench with Dry Ice B4->B5 B6 Acidic Work-up & Extraction B5->B6 B7 Drying & Solvent Removal B6->B7 B8 Recrystallization B7->B8

Caption: Experimental workflow for the two-step synthesis.

References

Application Notes and Protocols: Utilizing 3,4-Difluoro-2-methoxybenzoic Acid in Continuous Flow Chemistry Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the utilization of 3,4-difluoro-2-methoxybenzoic acid in continuous flow chemistry systems. While specific literature on the continuous flow synthesis involving this exact molecule is not extensively available, the following protocols are based on established continuous flow methodologies for structurally similar fluorinated and methoxy-substituted benzoic acids. These notes are intended to serve as a comprehensive guide for developing robust and scalable continuous flow processes for the synthesis of derivatives of this compound, which are valuable intermediates in pharmaceutical and agrochemical research.[1][2]

Application Note: Continuous Flow Esterification of this compound

Introduction

This compound is a key building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] Esterification is a fundamental transformation for this carboxylic acid, leading to the formation of valuable intermediates. Continuous flow processing offers significant advantages over traditional batch methods for esterification, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety for handling reagents, and potential for higher yields and purity.[3][4] This application note details a representative protocol for the continuous flow esterification of this compound with methanol, catalyzed by sulfuric acid.

Reaction Scheme
Advantages of Continuous Flow Esterification
  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling corrosive acids at elevated temperatures.

  • Rapid Optimization: The ability to quickly vary parameters such as temperature, residence time, and reagent stoichiometry allows for efficient reaction optimization.

  • Improved Yield and Purity: Precise control over the reaction environment often leads to cleaner reactions with fewer byproducts.

  • Scalability: The process can be readily scaled up by extending the operation time or by using parallel reactor systems.

Experimental Workflow Diagram

Esterification_Workflow cluster_reagents Reagent Preparation cluster_system Continuous Flow System cluster_workup Work-up & Analysis A This compound in Methanol Solution P1 Syringe Pump 1 A->P1 B Sulfuric Acid (Catalyst Solution) P2 Syringe Pump 2 B->P2 M T-Mixer P1->M P2->M R Heated Coil Reactor M->R BPR Back Pressure Regulator R->BPR Q Quenching (e.g., NaHCO3 soln) BPR->Q E Extraction Q->E An Analysis (GC-MS, HPLC) E->An

Caption: Workflow for continuous flow esterification.

Quantitative Data Summary

The following table summarizes expected results based on continuous flow esterification of similar benzoic acid derivatives.[5]

ParameterValue
Substrate Concentration0.5 M in Methanol
Catalyst Concentration0.1 M H₂SO₄ in Methanol
Flow Rate (Substrate)0.8 mL/min
Flow Rate (Catalyst)0.2 mL/min
Total Flow Rate1.0 mL/min
Reactor Volume10 mL
Residence Time10 min
Temperature120 °C
Pressure10 bar
Expected Conversion >95%
Expected Isolated Yield ~90%
Experimental Protocol

1. Reagent Preparation:

  • Prepare a 0.5 M solution of this compound in methanol.
  • Prepare a 0.1 M solution of sulfuric acid in methanol.

2. System Setup:

  • Assemble the continuous flow reactor system as depicted in the workflow diagram. A heated coil reactor (e.g., PFA tubing) is suitable for this process.
  • Ensure the system is clean and dry.
  • Pressurize the system to the desired operating pressure (e.g., 10 bar) using a back pressure regulator to allow for heating the solvent above its boiling point.

3. Reaction Execution:

  • Set the reactor temperature to 120 °C.
  • Pump the substrate solution at a flow rate of 0.8 mL/min and the catalyst solution at 0.2 mL/min into the T-mixer.
  • Allow the system to reach a steady state (typically 3-5 times the residence time).
  • Collect the product stream after the back pressure regulator.

4. Work-up and Analysis:

  • Quench the collected reaction mixture in a saturated aqueous solution of sodium bicarbonate.
  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  • Analyze the crude product and purified product by GC-MS and/or HPLC to determine conversion and purity.

Application Note: Integration of Process Analytical Technology (PAT)

For robust process development and control, the integration of Process Analytical Technology (PAT) is highly recommended.[1][2][6] Real-time monitoring can provide valuable insights into reaction kinetics and help identify optimal process parameters.

PAT Integration Workflow

PAT_Workflow cluster_system Continuous Flow System cluster_pat Process Analytical Technology Reagents Reagent Streams Mixer Mixer Reagents->Mixer Reactor Reactor Mixer->Reactor Product Product Stream Reactor->Product FTIR In-line FTIR Reactor->FTIR NMR Flow NMR Product->NMR HPLC On-line HPLC Product->HPLC Control Process Control System FTIR->Control NMR->Control HPLC->Control Control->Reagents Feedback Loop

Caption: Integration of PAT in a continuous flow system.

Recommended PAT Tools
  • In-line FTIR/Raman Spectroscopy: To monitor the disappearance of the carboxylic acid carbonyl stretch and the appearance of the ester carbonyl stretch in real-time.

  • On-line HPLC/UPLC-MS: For automated sampling and analysis of the reaction mixture to determine conversion, selectivity, and impurity profiles.[1]

  • Flow NMR: To provide detailed structural information and quantitative analysis of the reaction components.[1]

By implementing these technologies, a comprehensive understanding of the reaction can be achieved, facilitating rapid optimization and ensuring process robustness for the synthesis of this compound derivatives.

References

Application Notes and Protocols for the Esterification of 3,4-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various esters of 3,4-Difluoro-2-methoxybenzoic acid, a key building block in the development of pharmaceuticals and agrochemicals.[1] The inclusion of fluorine atoms and a methoxy group in the benzoic acid structure makes its ester derivatives valuable for creating molecules with specific biological activities.[1][2] This document outlines three common and effective esterification methods: Fischer-Speier Esterification, Steglich Esterification, and a two-step process via the corresponding acyl chloride.

Fischer-Speier Esterification

This method is a classic, acid-catalyzed esterification that is well-suited for producing simple alkyl esters, such as methyl or ethyl esters, where the alcohol can be used in excess as the solvent. The reaction is driven to completion by the large excess of alcohol and the removal of water.[3]

Experimental Protocol: Synthesis of Methyl 3,4-Difluoro-2-methoxybenzoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Add an excess of anhydrous methanol (e.g., 20-40 equivalents), which serves as both the reactant and the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 65°C for methanol) and maintain for 2-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude ester.

  • Purification: If necessary, purify the crude product by silica gel column chromatography to obtain the pure methyl 3,4-difluoro-2-methoxybenzoate.

Data Presentation: Fischer-Speier Esterification

ParameterConditions
Reactants This compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated H₂SO₄ or p-TsOH (catalytic amount)
Solvent Excess of the corresponding alcohol
Temperature Reflux temperature of the alcohol
Reaction Time 2-10 hours (typical)
Work-up Neutralization with NaHCO₃, solvent extraction

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification A 1. Dissolve Acid in Excess Alcohol B 2. Add Acid Catalyst (e.g., H₂SO₄) A->B C 3. Heat to Reflux (2-10h) B->C D 4. Monitor by TLC/GC-MS C->D E 5. Cool and Evaporate Excess Alcohol D->E F 6. Dissolve in Ethyl Acetate E->F G 7. Wash with H₂O, NaHCO₃, Brine F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Ester I->J

Fischer-Speier Esterification Workflow

Steglich Esterification

The Steglich esterification is a mild method that uses a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a catalyst, 4-dimethylaminopyridine (DMAP). It is particularly useful for substrates that are sensitive to the harsh acidic conditions of the Fischer esterification and for coupling with more complex or sterically hindered alcohols.

Experimental Protocol

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).

  • Solvent Addition: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Coupling Agent Addition: Cool the stirred solution to 0°C using an ice bath. Add DCC or EDC (1.1 eq) portion-wise. If using DCC, a precipitate of dicyclohexylurea (DCU) will form as the reaction progresses.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • If DCC was used, filter the reaction mixture to remove the precipitated DCU.

    • If EDC was used, the urea byproduct is water-soluble and will be removed in the next step.

  • Extraction: Dilute the filtrate (or the entire reaction mixture if EDC was used) with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired ester.

Data Presentation: Steglich Esterification

ParameterConditions
Reactants This compound, Alcohol
Coupling Agent DCC or EDC (1.1 eq)
Catalyst DMAP (0.1-0.2 eq)
Solvent Anhydrous DCM or THF
Temperature 0°C to Room Temperature
Reaction Time 4-18 hours
Work-up Filtration of DCU (if DCC used), acid/base wash

Workflow Diagram: Steglich Esterification

Steglich_Esterification A 1. Combine Acid, Alcohol, DMAP in Anhydrous Solvent B 2. Cool to 0°C A->B C 3. Add Coupling Agent (DCC/EDC) B->C D 4. Stir and Warm to RT (4-18h) C->D E 5. Monitor by TLC D->E F 6. Filter (if DCC) and Dilute E->F G 7. Wash with HCl, NaHCO₃, Brine F->G H 8. Dry (Na₂SO₄), Filter, and Concentrate G->H I 9. Purify (Column Chromatography) H->I J Pure Ester I->J

Steglich Esterification Workflow

Esterification via Acyl Chloride

For less reactive alcohols or when mild conditions are essential, a two-step process involving the formation of the more reactive 3,4-difluoro-2-methoxybenzoyl chloride intermediate is highly effective. This method avoids strong acids and high temperatures.

Experimental Protocol

Step 1: Synthesis of 3,4-Difluoro-2-methoxybenzoyl chloride

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser connected to a gas outlet (bubbler), place this compound (1.0 eq) under an inert atmosphere.

  • Solvent and Reagent Addition: Add an anhydrous solvent such as toluene or DCM. Add thionyl chloride (SOCl₂) (1.5-2.0 eq) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) dropwise at room temperature. If using oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) is required.[4][5][6]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 1-3 hours. The reaction is complete when gas evolution (SO₂ and HCl, or CO, CO₂, and HCl) ceases.

  • Isolation of Acyl Chloride: Remove the solvent and excess reagent under reduced pressure. The resulting crude 3,4-difluoro-2-methoxybenzoyl chloride is typically a yellow to brown oil or solid and is often used immediately in the next step without further purification.

Step 2: Ester Formation

  • Reaction Setup: In a separate flask, dissolve the desired alcohol (1.0-1.2 eq) in an anhydrous aprotic solvent (e.g., DCM, THF, or diethyl ether) containing a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2-1.5 eq).

  • Acyl Chloride Addition: Cool the alcohol solution to 0°C. Add the freshly prepared 3,4-difluoro-2-methoxybenzoyl chloride (dissolved in a small amount of the same anhydrous solvent) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the pure ester.

Data Presentation: Esterification via Acyl Chloride

Parameter (Step 1)Conditions
Reagents This compound, SOCl₂ or (COCl)₂/DMF
Solvent Anhydrous Toluene or DCM
Temperature Room Temperature to 50°C
Reaction Time 1-3 hours
Product 3,4-Difluoro-2-methoxybenzoyl chloride (used directly)
Parameter (Step 2) Conditions
Reactants 3,4-Difluoro-2-methoxybenzoyl chloride, Alcohol
Base Pyridine or Triethylamine (1.2-1.5 eq)
Solvent Anhydrous DCM or THF
Temperature 0°C to Room Temperature
Reaction Time 1-4 hours
Work-up Aqueous wash sequence

Workflow Diagram: Esterification via Acyl Chloride

Acyl_Chloride_Esterification cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Ester Synthesis A 1. Acid in Anhydrous Solvent B 2. Add SOCl₂ or (COCl)₂/DMF A->B C 3. Stir at RT-50°C (1-3h) B->C D 4. Concentrate in vacuo C->D E Crude Acyl Chloride D->E H 7. Add Acyl Chloride Solution E->H Use Immediately F 5. Alcohol + Base in Anhydrous Solvent G 6. Cool to 0°C F->G G->H I 8. Stir at RT (1-4h) H->I J 9. Aqueous Work-up I->J K 10. Dry and Concentrate J->K L 11. Purify K->L M Pure Ester L->M

Two-Step Esterification via Acyl Chloride

References

Application Notes and Protocols: The Role of 3,4-Difluoro-2-methoxybenzoic acid in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro-2-methoxybenzoic acid is a key building block in medicinal chemistry, particularly in the development of targeted enzyme inhibitors. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the phenyl ring, allows for the fine-tuning of the physicochemical and pharmacological properties of active pharmaceutical ingredients (APIs).[1] This fluorinated benzoic acid derivative is of particular interest in the synthesis of inhibitors for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical mediator in inflammatory signaling pathways. Dysregulation of IRAK4 activity is implicated in a range of autoimmune diseases, inflammatory conditions, and certain cancers, making it a prime therapeutic target.[2]

The fluorine atoms on the aromatic ring can enhance metabolic stability, binding affinity, and membrane permeability of the final compound. The methoxy group can influence solubility and provides a handle for further chemical modification. These features make this compound a valuable starting material for the synthesis of next-generation kinase inhibitors.

Application: Synthesis of IRAK4 Inhibitors

This compound serves as a crucial scaffold for the synthesis of potent and selective IRAK4 inhibitors. The general strategy involves the coupling of the carboxylic acid group with a suitable amine-containing fragment to form a stable amide bond. This amide linkage is a common feature in many kinase inhibitors, providing a key hydrogen bonding interaction within the ATP-binding pocket of the enzyme.

Signaling Pathway of IRAK4 and Inhibition

IRAK4 is a serine/threonine kinase that plays a central role in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. Upon ligand binding to these receptors, a signaling cascade is initiated, leading to the recruitment of adaptor proteins like MyD88 and the subsequent activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, ultimately leading to the activation of transcription factors such as NF-κB and the production of pro-inflammatory cytokines. IRAK4 inhibitors block this cascade by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and suppressing the inflammatory response.

IRAK4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding IRAK4 IRAK4 MyD88->IRAK4 Recruitment Downstream Downstream Signaling (e.g., TRAF6, IKK) IRAK4->Downstream Phosphorylation NFkB NF-κB Activation Downstream->NFkB Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Transcription Inhibitor IRAK4 Inhibitor (derived from This compound) Inhibitor->IRAK4 Inhibition

Figure 1: Simplified IRAK4 signaling pathway and the point of intervention by inhibitors.

Experimental Protocols

The following is a representative protocol for the synthesis of a potential IRAK4 inhibitor using this compound. This protocol is based on standard amide coupling procedures commonly employed in medicinal chemistry.

Synthesis of N-(3-(hydroxymethyl)benzyl)-3,4-difluoro-2-methoxybenzamide

This two-step protocol describes the synthesis of an intermediate where the this compound moiety is coupled with an exemplary amine-containing fragment, (3-aminophenyl)methanol.

Synthesis_Workflow Start This compound Step1 Amide Coupling Start->Step1 Reagent1 (3-aminophenyl)methanol Reagent1->Step1 Intermediate N-(3-(hydroxymethyl)benzyl)- 3,4-difluoro-2-methoxybenzamide Step1->Intermediate

Figure 2: General workflow for the synthesis of an IRAK4 inhibitor intermediate.

Step 1: Activation of this compound

  • To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.5 M) under a nitrogen atmosphere at 0 °C, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.

Step 2: Amide Coupling Reaction

  • To the activated carboxylic acid solution, add a solution of (3-aminophenyl)methanol (1.05 eq) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Work-up and Purification

  • Upon completion of the reaction, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired product, N-(3-(hydroxymethyl)benzyl)-3,4-difluoro-2-methoxybenzamide.

Quantitative Data

The following table summarizes the inhibitory activity of representative IRAK4 inhibitors from the literature that share structural similarities with compounds derived from this compound.

Compound IDTargetIC50 (nM)Assay Type
Compound A IRAK48.7Enzymatic
Compound B IRAK411.2Enzymatic
Compound C IRAK443Enzymatic
PF-06650833 IRAK40.9Enzymatic
CA-4948 IRAK4115Enzymatic

Data is compiled from publicly available literature and serves as a reference for the expected potency of this class of inhibitors.[3][4]

Conclusion

This compound is a valuable and versatile building block for the synthesis of potent enzyme inhibitors, particularly for the IRAK4 kinase. The synthetic protocols outlined provide a framework for the development of novel therapeutics for inflammatory and autoimmune diseases. The unique electronic properties conferred by the difluoro and methoxy substituents offer significant advantages in drug design, enabling the generation of compounds with improved potency, selectivity, and pharmacokinetic profiles. Further exploration of derivatives based on this scaffold holds promise for the discovery of next-generation clinical candidates.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3,4-Difluoro-2-methoxybenzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly employed for the synthesis of this compound:

  • Route 1: Ortho-lithiation followed by Carboxylation: This method involves the direct lithiation of 1,2-difluoro-3-methoxybenzene at the position ortho to the methoxy group, followed by quenching with carbon dioxide.

  • Route 2: Multi-step Synthesis from a Substituted Toluene: This route typically starts with a substituted toluene and involves a series of transformations, such as nitration, oxidation, reduction, and functional group interconversions, to arrive at the final product.

Q2: I am getting a low yield in the ortho-lithiation reaction. What are the possible causes and solutions?

A2: Low yields in ortho-lithiation are a common issue. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and their corresponding solutions. Key factors to consider include the purity of your starting material and reagents, the choice of organolithium reagent and solvent, and precise temperature control.

Q3: How can I minimize the formation of impurities during the synthesis?

A3: Impurity formation can be minimized by:

  • Using high-purity starting materials and reagents.

  • Maintaining strict anhydrous conditions, as water can quench the organolithium reagent.

  • Controlling the reaction temperature to prevent side reactions.

  • Optimizing the stoichiometry of the reagents.

  • Employing an appropriate work-up and purification procedure.

Troubleshooting Guides

Route 1: Ortho-lithiation of 1,2-Difluoro-3-methoxybenzene

This route is often preferred for its directness. However, it is sensitive to reaction conditions.

Problem: Low Yield of Carboxylic Acid

Possible Cause Troubleshooting Steps
Incomplete Lithiation - Verify the concentration of your organolithium reagent (n-BuLi or s-BuLi) by titration. - Use a slight excess (1.1-1.2 equivalents) of the organolithium reagent. - Ensure the reaction temperature is maintained at -78 °C during the addition of the organolithium reagent.
Protonation of the Lithiated Intermediate - Ensure all glassware is flame-dried or oven-dried immediately before use. - Use anhydrous solvents (e.g., freshly distilled THF over sodium/benzophenone). - Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Side Reactions - Add the organolithium reagent dropwise to the solution of 1,2-difluoro-3-methoxybenzene to avoid localized high concentrations. - Do not allow the reaction to warm up before quenching with CO₂.
Inefficient Carboxylation - Use a large excess of freshly crushed dry ice (solid CO₂). - Alternatively, bubble dry CO₂ gas through the reaction mixture at -78 °C for an extended period.

Experimental Protocol: Ortho-lithiation and Carboxylation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a septum.

  • Reaction Setup: Add 1,2-difluoro-3-methoxybenzene (1.0 eq) and anhydrous THF to the flask. Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the mixture at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by adding a large excess of freshly crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Work-up: Add water and separate the aqueous layer. Wash the organic layer with water. Combine the aqueous layers and acidify with concentrated HCl to pH 1-2.

  • Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Logical Workflow for Troubleshooting Low Yield in Ortho-lithiation

G start Low Yield of This compound check_lithiation Check for Complete Lithiation start->check_lithiation check_conditions Verify Anhydrous Conditions start->check_conditions check_carboxylation Evaluate Carboxylation Step start->check_carboxylation titrate_buli Titrate n-BuLi check_lithiation->titrate_buli Incomplete? excess_buli Use Slight Excess of n-BuLi check_lithiation->excess_buli Incomplete? temp_control_lith Maintain Temperature at -78 °C check_lithiation->temp_control_lith Incomplete? dry_glassware Flame-dry Glassware check_conditions->dry_glassware Moisture present? anhydrous_solvent Use Anhydrous Solvent check_conditions->anhydrous_solvent Moisture present? inert_atmosphere Use Inert Atmosphere check_conditions->inert_atmosphere Moisture present? excess_co2 Use Excess Dry Ice check_carboxylation->excess_co2 Inefficient? co2_gas Bubble CO2 Gas check_carboxylation->co2_gas Inefficient? solution Improved Yield titrate_buli->solution excess_buli->solution temp_control_lith->solution dry_glassware->solution anhydrous_solvent->solution inert_atmosphere->solution excess_co2->solution co2_gas->solution

Caption: Troubleshooting workflow for low yield in ortho-lithiation.

Route 2: Multi-step Synthesis

This route offers an alternative when the starting material for ortho-lithiation is unavailable or the reaction is problematic. A representative sequence is outlined below.

Problem: Low Overall Yield

Step Possible Cause Troubleshooting Steps
Nitration Formation of multiple nitro isomers. - Control the reaction temperature carefully. - Optimize the nitrating agent and reaction time.
Oxidation Incomplete oxidation of the methyl group. - Use a stronger oxidizing agent (e.g., KMnO₄). - Increase the reaction time or temperature.
Reduction Incomplete reduction of the nitro group. - Ensure the catalyst (e.g., Pd/C) is active. - Increase the hydrogen pressure or reaction time.
Sandmeyer Reaction Low yield of the desired halide. - Control the temperature during diazotization and the subsequent reaction with the copper(I) salt. - Use freshly prepared diazonium salt.
Methoxylation Incomplete reaction. - Use a stronger base or higher temperature. - Ensure the solvent is anhydrous.

Representative Experimental Protocol: Multi-step Synthesis

A plausible, though not explicitly documented, multi-step synthesis could involve the following key transformations. The yields are hypothetical and for illustrative purposes.

Step Reaction Reagents and Conditions Hypothetical Yield
1Nitration2,3-Difluorotoluene, HNO₃/H₂SO₄, 0 °C to rt85%
2Oxidation1,2-Difluoro-3-methyl-4-nitrobenzene, KMnO₄, reflux70%
3Esterification3,4-Difluoro-2-nitrobenzoic acid, CH₃OH, H₂SO₄ (cat.), reflux95%
4ReductionMethyl 3,4-difluoro-2-nitrobenzoate, H₂, Pd/C, rt98%
5MethoxylationMethyl 2-amino-3,4-difluorobenzoate to Methyl 3,4-difluoro-2-methoxybenzoate80%
6HydrolysisMethyl 3,4-difluoro-2-methoxybenzoate, NaOH, H₂O/CH₃OH, reflux95%
Overall ~45%

Reaction Pathway Diagram

G A 2,3-Difluorotoluene B Nitration (HNO3/H2SO4) A->B C 1,2-Difluoro-3-methyl-4-nitrobenzene B->C D Oxidation (KMnO4) C->D E 3,4-Difluoro-2-nitrobenzoic acid D->E F Esterification (CH3OH, H+) E->F G Methyl 3,4-difluoro-2-nitrobenzoate F->G H Reduction (H2, Pd/C) G->H I Methyl 2-amino-3,4-difluorobenzoate H->I J Methoxylation I->J K Methyl 3,4-difluoro-2-methoxybenzoate J->K L Hydrolysis (NaOH) K->L M This compound L->M

Caption: A potential multi-step synthesis route for this compound.

Technical Support Center: 3,4-Difluoro-2-methoxybenzoic acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4-Difluoro-2-methoxybenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for this compound?

A1: The most common and effective purification techniques for solid organic compounds like this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities.

Q2: What is the expected appearance and melting point of pure this compound?

A2: Pure this compound is a white to off-white solid.[1] Its melting point is in the range of 137-139 °C.[1] A broad melting range or a discolored appearance can indicate the presence of impurities.

Q3: What are the likely impurities in a sample of this compound?

A3: Without a specific synthesis route, it is difficult to pinpoint exact impurities. However, common impurities in the synthesis of substituted benzoic acids can include starting materials, reagents, and byproducts from side reactions such as incomplete reactions or over-oxidation. For fluorinated methoxybenzoic acids, related isomers or compounds with incomplete fluorination or methoxylation could also be present.

Q4: How can I assess the purity of my this compound sample?

A4: Purity can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity.

  • Melting Point Analysis: A sharp melting point close to the literature value (137-139 °C) suggests high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can identify and quantify impurities if their structures are known.

Troubleshooting Guides

Recrystallization

Recrystallization is an effective technique for removing small amounts of impurities. The principle is based on the differential solubility of the compound and impurities in a suitable solvent at different temperatures.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not suitable for dissolving this compound.

  • Solution: Select a more appropriate solvent or a solvent mixture. Based on the purification of similar fluorinated and methoxy-substituted benzoic acids, suitable solvent systems could include:

    • Methanol/Water mixture

    • Ethanol/Water mixture

    • Ethyl acetate

    • Toluene

Issue 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of significant impurities can also lower the melting point of the mixture, causing it to separate as a liquid.

  • Solution:

    • Reheat the solution until it is clear again.

    • Add a small amount of additional hot solvent to reduce the saturation.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If the problem persists, consider a different solvent system or pre-purification by another method like column chromatography to remove the bulk of the impurities.

Issue 3: No crystals form upon cooling.

  • Possible Cause: The solution is not saturated, meaning too much solvent was used.

  • Solution:

    • Reheat the solution to evaporate some of the solvent and increase the concentration of the compound.

    • Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface.

    • Add a seed crystal of pure this compound.

Issue 4: The recrystallized product is colored.

  • Possible Cause: Colored impurities are present in the crude material.

  • Solution: Before cooling, add a small amount of activated charcoal to the hot solution and swirl. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.

Column Chromatography

Column chromatography is ideal for separating mixtures with multiple components or when the impurities are present in larger quantities.

Issue 1: Poor separation of the desired compound from impurities (overlapping bands/peaks).

  • Possible Cause: The chosen eluent (mobile phase) system does not have the optimal polarity to resolve the components on the stationary phase (typically silica gel).

  • Solution:

    • Adjust the eluent polarity: If the compounds are eluting too quickly (high Rf value on TLC), decrease the polarity of the eluent. If they are moving too slowly (low Rf value), increase the polarity.

    • Use a solvent gradient: Start with a less polar eluent and gradually increase the polarity during the chromatography. This can help to separate compounds with a wide range of polarities.

    • TLC for method development: Before running a column, use Thin-Layer Chromatography (TLC) to test different solvent systems to find one that gives good separation of your desired compound from the impurities. A good separation on TLC will show distinct spots for each component.

Issue 2: The compound is not eluting from the column.

  • Possible Cause: The eluent is not polar enough to move the highly polar benzoic acid off the silica gel.

  • Solution: Significantly increase the polarity of the eluent. For carboxylic acids, it is often necessary to add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to disrupt the strong interactions with the silica gel.

Issue 3: Streaking or tailing of the compound band on the column.

  • Possible Cause: The sample was overloaded on the column, or the compound is interacting too strongly with the stationary phase.

  • Solution:

    • Reduce the amount of sample: Use a larger column or load less material.

    • Modify the eluent: Adding a small amount of acetic acid to the eluent can often improve the peak shape of carboxylic acids by preventing their deprotonation on the silica gel.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the purity of the starting material.

  • Solvent Selection: Based on the purification of similar compounds, a methanol/water or ethyl acetate system is a good starting point. Test the solubility of a small amount of your crude material in these solvents to determine the best option. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

  • Analysis: Determine the melting point and use other analytical techniques (e.g., TLC, HPLC) to confirm the purity.

Parameter Recommended Starting Condition
Solvent System Methanol/Water or Ethyl Acetate
Cooling Method Slow cooling to room temperature, then ice bath
Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point for a substituted benzoic acid is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or diethyl ether), with a small amount of acetic acid. For example, a mixture of Hexane:Ethyl Acetate:Acetic Acid (e.g., 70:30:1) could be tested.

  • Column Packing: Pack a glass column with silica gel as the stationary phase using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a suitable volatile solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica gel to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum.

  • Analysis: Confirm the purity of the final product using appropriate analytical methods.

Parameter Recommended Starting Condition
Stationary Phase Silica Gel
Mobile Phase (Eluent) Hexane/Ethyl Acetate with a small percentage of Acetic Acid (e.g., 1%)
Fraction Monitoring Thin-Layer Chromatography (TLC)

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow dissolve Dissolve in Hot Solvent hot_filtration Hot Filtration (Optional) dissolve->hot_filtration Insoluble impurities cool Cool to Crystallize dissolve->cool No insoluble impurities hot_filtration->cool isolate Isolate Crystals (Filtration) cool->isolate dry Dry Product isolate->dry pack_column Pack Column with Silica Gel load_sample Load Sample pack_column->load_sample elute Elute with Solvent load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure remove_solvent Remove Solvent combine_pure->remove_solvent troubleshooting_logic cluster_recrystallization_issues Recrystallization Troubleshooting cluster_chromatography_issues Chromatography Troubleshooting start Purification Issue recrystallization Recrystallization Issue? start->recrystallization chromatography Chromatography Issue? start->chromatography no_dissolve Does not dissolve recrystallization->no_dissolve Yes oils_out Oils out recrystallization->oils_out Yes no_crystals No crystals form recrystallization->no_crystals Yes poor_separation Poor Separation chromatography->poor_separation Yes no_elution No Elution chromatography->no_elution Yes change_solvent Change Solvent/ Solvent System no_dissolve->change_solvent slow_cool Slower Cooling/ Add More Solvent oils_out->slow_cool concentrate Concentrate Solution/ Induce Crystallization no_crystals->concentrate adjust_eluent Adjust Eluent Polarity poor_separation->adjust_eluent increase_polarity Increase Eluent Polarity (add acid/methanol) no_elution->increase_polarity

References

Common side reactions in the synthesis of fluorinated benzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluorinated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing fluorinated benzoic acids, and what are their typical side reactions?

A1: Two of the most prevalent methods for synthesizing fluorinated benzoic acids are the diazotization-fluorination of aminobenzoic acids (a variation of the Balz-Schiemann reaction) and the oxidation of fluorotoluenes. Each method is associated with a distinct profile of potential side reactions.

  • Diazotization-Fluorination (Schiemann Reaction): This route involves the conversion of an aminobenzoic acid to a diazonium salt, which is subsequently decomposed in the presence of a fluoride source (e.g., HBF₄ or HF/pyridine) to introduce the fluorine atom.[1]

    • Common Side Reactions:

      • Phenolic Byproducts: Premature decomposition of the diazonium salt in the presence of water can lead to the formation of hydroxybenzoic acids (e.g., salicylic acid from anthranilic acid).[2] Strict temperature control (typically 0-5 °C) during diazotization is crucial to minimize this.[3]

      • Azo Compound Formation: The diazonium salt can couple with unreacted amine starting material or other aromatic species to form colored azo-byproducts, which can discolor the final product.[2]

      • Incomplete Diazotization: Unreacted aminobenzoic acid may remain if the diazotization is incomplete, complicating purification.[2]

      • Benzyne Formation: In the case of anthranilic acid, the diazonium salt can decompose to form benzyne, which is highly reactive and can lead to various side products.[4]

  • Oxidation of Fluorotoluenes: This method involves the oxidation of the methyl group of a fluorotoluene isomer to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid.[5][6]

    • Common Side Reactions:

      • Incomplete Oxidation: The reaction may not proceed to completion, resulting in the presence of the corresponding fluorobenzaldehyde or fluorobenzyl alcohol as impurities.[2][7]

      • Over-oxidation: Harsh reaction conditions can lead to the cleavage of the aromatic ring, significantly reducing the yield of the desired fluorobenzoic acid.[7]

      • Benzoic Acid Formation: In some cases, radical side reactions can lead to the loss of the fluorine substituent, resulting in the formation of benzoic acid.[2]

Q2: My final fluorinated benzoic acid product is discolored. What is the likely cause and how can I purify it?

A2: Discoloration in the final product, particularly in syntheses involving diazotization, is often due to the presence of azo-byproducts.[2] These compounds are typically highly colored. For purification, recrystallization from a suitable solvent system is a common and effective method.[7] If recrystallization is insufficient, column chromatography may be necessary to remove these impurities.

Q3: I am experiencing low yields in my oxidation of fluorotoluene. What are the key parameters to optimize?

A3: Low yields in the oxidation of fluorotoluenes can be attributed to several factors:

  • Oxidizing Agent: The choice and amount of the oxidizing agent are critical. Strong oxidants like KMnO₄ are often required, and an insufficient amount will lead to incomplete oxidation.[3][8]

  • Reaction Temperature: The reaction often requires heating under reflux.[6] However, excessively high temperatures can promote over-oxidation and degradation of the product. Careful temperature control is essential.

  • Reaction Time: Insufficient reaction time will result in incomplete conversion of the starting material. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.[3]

  • Catalyst Deactivation: If a catalyst is used, its activity can diminish over time. Ensure the catalyst is fresh and not poisoned by impurities.[3]

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during the synthesis of fluorinated benzoic acids.

Diazotization-Fluorination (Schiemann Reaction)
Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Fluorinated Benzoic Acid Incomplete diazotization.Ensure the reaction temperature is maintained at 0-5 °C during the addition of sodium nitrite. Use the correct stoichiometry of reagents.[3]
Premature decomposition of the diazonium salt.Maintain strict temperature control throughout the reaction. Avoid exposure of the diazonium salt to light. Use the diazonium salt in situ immediately after its formation.[3]
Formation of phenolic byproducts.Minimize the presence of water in the reaction mixture. Ensure low temperatures to suppress the reaction of the diazonium salt with water.[2]
Product is Discolored (Yellow/Brown) Formation of azo compounds.Ensure complete diazotization before proceeding to the fluorination step. Optimize purification methods such as recrystallization or column chromatography to remove colored impurities.[2]
Inconsistent Results Purity of reagents.Use high-purity starting materials and anhydrous solvents where necessary. Impurities in the amine or nitrite can lead to side reactions.
Oxidation of Fluorotoluenes
Issue Probable Cause(s) Recommended Solution(s)
Low Yield of Fluorinated Benzoic Acid Incomplete oxidation.Increase the amount of oxidizing agent (e.g., KMnO₄). Prolong the reaction time or increase the reaction temperature, monitoring for product degradation.[7][8]
Over-oxidation and ring cleavage.Use a less harsh oxidizing agent or milder reaction conditions. Carefully control the reaction temperature.[7]
Presence of Fluorobenzaldehyde or Fluorobenzyl Alcohol in Product Insufficient oxidizing agent or reaction time.Increase the stoichiometry of the oxidizing agent and/or extend the reflux time. Monitor the reaction by TLC or HPLC to ensure complete conversion of the intermediate aldehyde/alcohol.[2][7]
Difficult to Purify Product Formation of multiple byproducts.Optimize reaction conditions (temperature, reaction time, oxidant) to improve selectivity. Consider alternative purification techniques such as column chromatography.
Inhibition of Catalytic Oxidation Presence of water or the product itself.In catalytic systems, water and the final fluorobenzoic acid product can inhibit catalyst activity. Consider using a dehydrating agent if water is a concern.[9]

Quantitative Data Summary

The following table summarizes typical yields for different synthetic routes to fluorinated benzoic acids, highlighting the impact of reaction conditions.

Synthetic Route Starting Material Key Reagents/Conditions Product Yield (%) Key Side Products Reference(s)
Diazotization-FluorinationAnthranilic acidNaNO₂, HF/pyridine or HBF₄, 0-5 °C2-Fluorobenzoic acidModerateSalicylic acid, azo compounds[2][3]
Diazotization-FluorinationEthyl p-aminobenzoateNaNO₂, HCl, HBF₄; then hydrolysisp-Fluorobenzoic acidNot specifiedPhenolic byproducts, azo compounds[5]
Oxidationo-FluorotolueneKMnO₄ or CrO₃, harsh conditions2-Fluorobenzoic acidLowo-Fluorobenzaldehyde, benzoic acid[3]
Oxidationp-FluorotolueneMn(II)T(p-Cl)PP catalyst, O₂, 180 °Cp-Fluorobenzoic acid7.0 - 16.5p-Fluorobenzaldehyde, p-fluorobenzyl acetate[9]
Oxidation2-FluorobenzaldehydeCu(OAc)₂·H₂O, Co(OAc)₂·4H₂O, O₂, 70 °C, 12h2-Fluorobenzoic acidup to 95Minimal if reaction goes to completion[3][10]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluorobenzoic Acid via Diazotization of Anthranilic Acid (Generalized)

Caution: This reaction involves corrosive and toxic reagents. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Dissolution: In a suitable vessel, dissolve anthranilic acid in a solvent such as methoxyethyl methyl ether containing anhydrous hydrogen fluoride.[10]

  • Diazotization: Cool the solution to 0-5 °C in an ice bath. While maintaining this temperature, slowly add a solution of sodium nitrite (NaNO₂) dropwise with vigorous stirring.[3][7]

  • Fluorination: After the complete addition of sodium nitrite, allow the reaction to proceed. This may involve stirring at a low temperature for a period, followed by gentle warming or refluxing (e.g., for 3 hours) to decompose the diazonium intermediate and form the fluorinated product.[10]

  • Workup and Purification: Cool the reaction mixture. The workup procedure typically involves extraction with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by recrystallization from a suitable solvent to yield 2-fluorobenzoic acid.[3]

Protocol 2: Synthesis of p-Fluorobenzoic Acid via Oxidation of p-Fluorotoluene with KMnO₄ (Generalized)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add p-fluorotoluene and an aqueous solution of potassium permanganate (KMnO₄). An alkaline medium (e.g., dilute NaOH) can also be used.[6]

  • Oxidation: Heat the mixture to reflux with stirring. The purple color of the permanganate will disappear as it is reduced to a brown precipitate of manganese dioxide (MnO₂). The reflux is continued until the purple color is no longer visible, indicating the completion of the oxidation.[6]

  • Workup: Cool the reaction mixture to room temperature and filter to remove the manganese dioxide precipitate.

  • Acidification and Isolation: Transfer the filtrate to a beaker and carefully acidify with a dilute strong acid, such as hydrochloric acid (HCl), until the solution is acidic. The p-fluorobenzoic acid will precipitate out of the solution.[6]

  • Purification: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. The product can be further purified by recrystallization from hot water.[11]

Visualized Workflows and Logic

Troubleshooting_Diazotization start Low Yield in Diazotization-Fluorination incomplete_diazotization Incomplete Diazotization? start->incomplete_diazotization premature_decomposition Premature Decomposition? incomplete_diazotization->premature_decomposition No solution1 Check temperature (0-5 °C) Verify reagent stoichiometry incomplete_diazotization->solution1 Yes phenolic_byproducts Phenolic Byproducts? premature_decomposition->phenolic_byproducts No solution2 Strict temperature control Avoid light exposure Use diazonium salt immediately premature_decomposition->solution2 Yes solution3 Minimize water in reaction Maintain low temperature phenolic_byproducts->solution3 Yes

Caption: Troubleshooting logic for low yield in diazotization.

Experimental_Workflow_Oxidation start Start: Oxidation of Fluorotoluene reaction_setup 1. Reaction Setup (Fluorotoluene, Oxidant, Solvent) start->reaction_setup oxidation 2. Oxidation (Heating/Reflux) reaction_setup->oxidation workup 3. Workup (Cooling, Filtration) oxidation->workup acidification 4. Acidification (Precipitation of Product) workup->acidification purification 5. Purification (Recrystallization) acidification->purification end Final Product: Fluorobenzoic Acid purification->end

Caption: General experimental workflow for oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for 3,4-Difluoro-2-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis and handling of 3,4-Difluoro-2-methoxybenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common strategy involves a multi-step synthesis starting from a more readily available fluorinated precursor. A plausible route begins with a polyfluorinated aromatic compound, such as 1,2,3-trifluorobenzene or a related nitrobenzene derivative. The synthesis typically involves a key nucleophilic aromatic substitution (SNAr) step to introduce the methoxy group, followed by the introduction and subsequent hydrolysis of a nitrile or ester group to yield the carboxylic acid.

Q2: I am observing low yields in the methoxylation step. What are the likely causes?

Low yields in the methoxylation of a polyfluorinated aromatic ring can stem from several factors. The most common issues include:

  • Insufficient activation of the aromatic ring: The position of the fluorine atom to be displaced must be activated by electron-withdrawing groups.

  • Moisture in the reaction: Sodium methoxide is highly sensitive to moisture, which will consume the reagent and reduce its effectiveness.

  • Suboptimal reaction temperature: The reaction may require heating to proceed at a reasonable rate, but excessively high temperatures can lead to side reactions.

  • Poor solubility of reagents: The starting material may not be fully soluble in the chosen solvent, limiting the reaction rate.

Q3: During the hydrolysis of the nitrile or ester to the carboxylic acid, what side reactions can occur?

The primary concern during hydrolysis is the potential for demethylation of the methoxy group, particularly under harsh acidic or basic conditions at elevated temperatures. This would result in the formation of a hydroxybenzoic acid derivative as an impurity. Incomplete hydrolysis is also a common issue, leading to a mixture of the desired carboxylic acid and the starting nitrile or ester.

Q4: What are the best practices for purifying the final this compound product?

Recrystallization is a highly effective method for purifying fluorinated benzoic acids.[1] A suitable solvent system, often a mixture of an organic solvent and water, should be chosen based on the solubility profile of the product and its impurities. The principle relies on the higher solubility of the desired compound in the hot solvent and its lower solubility upon cooling, leaving impurities behind in the mother liquor.[1] For acidic impurities, a wash with a dilute basic solution during the workup can be effective, followed by re-acidification to precipitate the desired product.

Troubleshooting Guides

Low Yield in Methoxylation Step (SNAr)
Observed Problem Potential Cause Recommended Solution
Low conversion of starting material Reaction temperature is too low.Gradually increase the reaction temperature in increments of 10°C and monitor the progress by TLC or GC-MS.
Insufficient amount of sodium methoxide.Use a slight excess (1.1-1.5 equivalents) of freshly prepared or commercially sourced anhydrous sodium methoxide.
Presence of moisture in reagents or solvent.Ensure all glassware is oven-dried. Use anhydrous solvents and handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).
Formation of multiple products Reaction temperature is too high, leading to side reactions or demethylation.Reduce the reaction temperature. Consider using a milder base if applicable.
Non-selective substitution of fluorine atoms.If the starting material has multiple fluorine atoms that can be substituted, careful control of stoichiometry and temperature is crucial. It may be necessary to choose a starting material with a blocking group to direct the substitution to the desired position.
Issues in Nitrile or Ester Hydrolysis
Observed Problem Potential Cause Recommended Solution
Incomplete hydrolysis Insufficient reaction time or temperature.Prolong the reaction time and/or increase the temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Concentration of acid or base is too low.Increase the concentration of the acid or base used for hydrolysis.
Presence of a hydroxybenzoic acid impurity Harsh reaction conditions causing demethylation.Use milder hydrolysis conditions. For example, use a lower concentration of acid or base, or conduct the reaction at a lower temperature for a longer period.
Difficulty in isolating the product after acidification The product is partially soluble in the aqueous acidic solution.After acidification, extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Difluoro-2-methoxybenzonitrile (Illustrative)

This protocol is a representative procedure based on common methoxylation reactions of fluorinated aromatics.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Add sodium methoxide (1.1 eq.) to the DMF and stir until dissolved. To this solution, add 2,3,4-trifluorobenzonitrile (1.0 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of 3,4-Difluoro-2-methoxybenzonitrile to this compound (Illustrative)

This protocol is a representative procedure for nitrile hydrolysis.

  • Reaction Setup: In a round-bottom flask, dissolve 3,4-Difluoro-2-methoxybenzonitrile in a mixture of ethanol and a 10 M aqueous solution of sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in Synthesis start Low Yield of This compound Derivative check_reagents Verify Reagent Purity and Anhydrous Conditions start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions No Issue reagents_issue Use Fresh/Anhydrous Reagents and Dry Glassware check_reagents->reagents_issue Issue Found check_workup Analyze Workup and Purification (Extraction, pH, Recrystallization) check_conditions->check_workup No Issue conditions_issue Adjust Temperature/Time Optimize Stoichiometry check_conditions->conditions_issue Issue Found reagents_ok Reagents OK check_workup->reagents_ok No Issue workup_issue Optimize Extraction pH Select Appropriate Recrystallization Solvent check_workup->workup_issue Issue Found conditions_ok Conditions Optimized reagents_ok->conditions_ok workup_ok Purification Successful conditions_ok->workup_ok reagents_issue->start Re-run Experiment conditions_issue->start Re-run Experiment workup_issue->start Re-process

Caption: A logical workflow for troubleshooting low yields.

Synthesis_Pathway Plausible Synthetic Pathway start 2,3,4-Trifluorobenzonitrile methoxylation Methoxylation (NaOMe, DMF) start->methoxylation intermediate 3,4-Difluoro-2-methoxybenzonitrile methoxylation->intermediate hydrolysis Hydrolysis (NaOH, H2O/EtOH then HCl) intermediate->hydrolysis product This compound hydrolysis->product side_reaction Side Product: 3,4-Difluoro-2-hydroxybenzoic acid (Demethylation) hydrolysis->side_reaction

Caption: A plausible synthetic route with a potential side product.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information on the stability and storage of 3,4-Difluoro-2-methoxybenzoic acid, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3][4] Keeping the compound at room temperature is generally acceptable.[5][6][7]

Q2: Is this compound sensitive to light or moisture?

Q3: How stable is this compound at room temperature?

A3: The compound is chemically stable under standard, recommended storage conditions.[4] Aromatic carboxylic acids are generally robust, with significant thermal degradation, such as decarboxylation, typically occurring only at temperatures well above standard laboratory conditions (e.g., >200°C).[8][9][10][11]

Q4: What materials are incompatible with this compound?

A4: As a carboxylic acid, it is incompatible with strong bases, strong oxidizing agents, and reducing agents.[3] Contact with these substances can lead to vigorous reactions, degradation of the material, and potential safety hazards. Always consult the Safety Data Sheet (SDS) before use and store it separately from these chemical classes.[12]

Recommended Storage Conditions Summary

For optimal stability, please adhere to the following storage guidelines.

ParameterRecommended ConditionRationale
Temperature Room Temperature (Approx. 20-25°C)Prevents thermal degradation. Benzoic acids are generally stable at ambient temperatures.[8][9][10][11]
Atmosphere Dry / Low HumidityPrevents clumping of the solid and minimizes adsorbed moisture which can interfere with reactions.
Container Tightly Sealed, Original ContainerProtects from atmospheric moisture and contaminants.[3][4]
Light Store in the dark (e.g., in a cabinet)Protects against potential photochemical degradation.[2][3]
Location Well-ventilated chemical storage areaEnsures safety and prevents accumulation of any potential vapors.[1][3]
Segregation Away from strong bases, oxidizers, and reducing agentsPrevents hazardous chemical reactions.[3]

Troubleshooting Guide

If you suspect product instability or degradation, consult the following guide.

Problem 1: Inconsistent or poor results in a synthesis reaction.

  • Possible Cause: The reagent may have degraded due to improper storage, leading to lower purity. Adsorbed moisture could also be interfering with the reaction.

  • Solution:

    • Visual Inspection: Check the material for any change in color (should be a white to off-white solid) or for significant clumping, which may indicate moisture uptake.[7]

    • Purity Check: Verify the purity of the material. The recommended workflow is outlined in the diagram below. Key checks include:

      • Melting Point: A broad or depressed melting point compared to the specification (137-139 °C) suggests impurities.[5][7]

      • Spectroscopy: Acquire an ¹H NMR or IR spectrum and compare it to a reference spectrum to confirm the chemical structure has not changed.

    • Drying: If moisture is suspected, dry the material under a vacuum before use.

Problem 2: The material is difficult to handle or weigh accurately.

  • Possible Cause: The compound has absorbed atmospheric moisture due to being left open or stored in a humid environment, causing it to become clumpy.

  • Solution:

    • Transfer the material to a vacuum desiccator to remove excess moisture.

    • Always ensure the container is sealed tightly immediately after use.

    • Handle the material in a low-humidity environment or a glovebox for highly sensitive applications.

Experimental Workflow: Quality Assessment of Stored Reagent

If you suspect the quality of your this compound has been compromised, the following workflow can be used to re-qualify the material before use.

G cluster_0 Initial Check cluster_1 Physical & Spectroscopic Analysis cluster_2 Decision cluster_3 Outcome start Suspected Reagent Degradation visual_inspection Visual Inspection (Color, Clumping) start->visual_inspection melting_point Measure Melting Point visual_inspection->melting_point nmr_ir Acquire NMR / IR Spectrum visual_inspection->nmr_ir compare_spec Compare to Specification? melting_point->compare_spec nmr_ir->compare_spec pass Reagent OK for Use compare_spec->pass Pass fail Quarantine / Dispose of Reagent compare_spec->fail Fail

Caption: Workflow for verifying the quality of this compound.

References

Safe handling and disposal of 3,4-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the safe handling, storage, and disposal of 3,4-Difluoro-2-methoxybenzoic acid. It also includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work.

Safety and Handling

Proper handling of this compound is crucial to ensure laboratory safety and maintain the integrity of the compound.

Frequently Asked Questions (FAQs) - Safety and Handling

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is essential to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2][3] If working in an area where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[1]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container to prevent contamination and moisture absorption.[2][4][5] It should be kept away from direct sunlight, heat sources, and incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

Q4: What should I do in case of accidental exposure?

A4:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation develops or persists.[1][2]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

Q5: How should I handle spills of this compound?

A5: For small spills, use an inert absorbent material to contain the spill.[6] Sweep up the material, place it in a suitable container for disposal, and avoid generating dust.[1] Ensure the area is well-ventilated. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Experimental Troubleshooting

Difficulties can arise during experiments involving this compound. This section addresses common issues.

Frequently Asked Questions (FAQs) - Experimental Troubleshooting

Q1: I am having trouble dissolving this compound in my reaction solvent. What can I do?

A1: The solubility of benzoic acid derivatives can be limited in non-polar organic solvents. Consider using more polar aprotic solvents such as DMSO or DMF. Gentle heating may also aid dissolution, but be mindful of the compound's stability at elevated temperatures. It is slightly soluble in water.

Q2: My reaction is not proceeding to completion, and I suspect the starting material is impure. How can I check the purity?

A2: The purity of this compound can be assessed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by determining its melting point. The typical melting point is between 137-139 °C.[5][7]

Q3: I am observing unexpected side products in my reaction. What are some common side reactions for benzoic acid derivatives?

A3: Common side reactions for benzoic acid derivatives, especially during functional group transformations of the carboxylic acid, can include incomplete reactions or reactions with other functional groups on the aromatic ring. For instance, in reactions aiming to form an acid chloride using thionyl chloride, ensuring the complete removal of excess thionyl chloride is crucial to prevent unwanted side reactions in subsequent steps. The purity of reagents and strict control of reaction conditions (temperature, atmosphere) are critical to minimize side product formation.

Q4: The fluorine atoms on the benzene ring seem to be susceptible to nucleophilic substitution in my reaction. How can I mitigate this?

A4: The fluorine atoms on the aromatic ring can be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles and under harsh reaction conditions (e.g., high temperatures). To minimize this, consider using milder reaction conditions, protecting groups if necessary, or choosing a synthetic route that avoids strong nucleophilic reagents in the presence of the fluorinated ring.

Disposal

Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.

Frequently Asked Questions (FAQs) - Disposal

Q1: How should I dispose of waste containing this compound?

A1: As a halogenated organic compound, waste containing this compound must be disposed of as hazardous waste.[3][8][9] It should be collected in a designated, properly labeled "Halogenated Organic Waste" container.[3][8] Do not pour it down the drain.[3][6]

Q2: Can I mix this waste with other organic solvents?

A2: It is crucial to segregate halogenated organic waste from non-halogenated organic waste.[8][9] Mixing them can complicate the disposal process and increase costs. Always follow your institution's waste disposal guidelines.

Data Presentation

Physical and Chemical Properties
PropertyValueReference
CAS Number 875664-52-1[4]
Molecular Formula C₈H₆F₂O₃[5]
Molecular Weight 188.13 g/mol [5]
Appearance White to off-white solid[5]
Melting Point 137-139 °C[5][7]
Boiling Point 277 °C[7]
Density 1.399 g/cm³[5]
Hazard Classifications
HazardCategory
Skin Irritation Category 2
Eye Irritation Category 2
Specific target organ toxicity (single exposure) Category 3 (Respiratory system)

Experimental Protocols

While specific experimental protocols are highly dependent on the research context, a general procedure for a common reaction, such as the conversion to an acid chloride, is provided below. This is an illustrative example and must be adapted and optimized for specific experimental goals.

General Protocol for the Synthesis of 3,4-Difluoro-2-methoxybenzoyl chloride

  • Preparation: In a fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser. The apparatus must be dried to exclude moisture.

  • Reagents: Add this compound to the flask. Under an inert atmosphere (e.g., nitrogen or argon), add an excess of thionyl chloride (SOCl₂).

  • Reaction: Gently heat the reaction mixture to reflux. The reaction progress can be monitored by observing the cessation of gas (HCl and SO₂) evolution.

  • Work-up: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

  • Purification: The resulting crude 3,4-Difluoro-2-methoxybenzoyl chloride can be purified by vacuum distillation.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as NMR and IR spectroscopy.

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start: Obtain This compound sds Review Safety Data Sheet (SDS) start->sds ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) sds->ppe weigh Weigh solid in a well-ventilated area or fume hood ppe->weigh dissolve Dissolve in a suitable solvent weigh->dissolve reaction Perform Experiment dissolve->reaction spill Spill Occurs? reaction->spill spill_yes Follow Spill Cleanup Procedure spill->spill_yes Yes spill_no No Spill spill->spill_no No waste Segregate Halogenated Organic Waste spill_yes->waste spill_no->waste storage Store unused compound in a cool, dry, well- ventilated area waste->storage end End storage->end

Caption: Workflow for the safe handling of this compound.

DisposalWorkflow cluster_waste_generation Waste Generation cluster_waste_characterization Waste Characterization cluster_disposal_procedure Disposal Procedure start Start: Experiment Complete waste_gen Waste Generated (unused reagent, reaction mixture, contaminated materials) start->waste_gen is_halogenated Is the waste halogenated? waste_gen->is_halogenated yes Yes is_halogenated->yes Yes no No is_halogenated->no No halogenated_container Collect in 'Halogenated Organic Waste' Container yes->halogenated_container non_halogenated_container Collect in 'Non-Halogenated Organic Waste' Container no->non_halogenated_container label_container Label container with contents and hazards halogenated_container->label_container non_halogenated_container->label_container seal_container Securely seal container label_container->seal_container contact_ehs Contact Environmental Health & Safety for pickup seal_container->contact_ehs end End contact_ehs->end

Caption: Logical workflow for the proper disposal of waste containing this compound.

References

Preventing demethylation in methoxybenzoic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methoxybenzoic acid and its derivatives. The focus is on preventing unwanted demethylation during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is demethylation in the context of methoxybenzoic acid reactions?

A1: Demethylation is a chemical reaction that removes the methyl group (-CH₃) from the methoxy group (-OCH₃) of methoxybenzoic acid, converting it into a hydroxyl group (-OH). This results in the formation of a hydroxybenzoic acid derivative as an undesired byproduct. This process is essentially an ether cleavage reaction.[1]

Q2: What are the most common causes of unintentional demethylation of methoxybenzoic acid?

A2: Unintentional demethylation is typically caused by harsh reaction conditions. The most common culprits include:

  • Strong Brønsted acids: Reagents like hydrobromic acid (HBr) and hydroiodic acid (HI) can protonate the ether oxygen, making the methyl group susceptible to nucleophilic attack.[2]

  • Strong Lewis acids: Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and ferric chloride (FeCl₃) are potent reagents for ether cleavage and are frequently used for deliberate demethylation.[3][4] Their presence, even in catalytic amounts, can lead to the unwanted side reaction, especially at elevated temperatures.[5]

  • High temperatures: Many demethylation reactions are accelerated by heat. Prolonged reaction times at elevated temperatures can increase the amount of the demethylated byproduct.[5]

Q3: Are there milder reagents that can still cause demethylation?

A3: Yes, even weaker Lewis acids or certain nucleophiles can induce demethylation under specific conditions. For instance, magnesium iodide etherate and strong nucleophiles like thiolates (e.g., EtSNa) have been used for ether cleavage. It is crucial to consider the entire reaction system, as seemingly mild reagents might become aggressive under forcing conditions.

Q4: How can I protect the methoxy group to prevent demethylation?

A4: In multi-step syntheses, if a particularly harsh step is unavoidable, the methoxy group can be part of a more robust protecting group strategy. However, for preventing accidental demethylation of a simple methoxy group, the primary strategy is not protection but rather the careful selection of reaction conditions to be compatible with the methoxy group's stability.

Q5: Can enzymatic reactions cause demethylation of methoxybenzoic acid?

A5: Yes, certain enzymes, particularly cytochrome P450 monooxygenases, can catalyze the oxidative demethylation of 4-methoxybenzoic acid to form 4-hydroxybenzoic acid.[6] This is a known metabolic pathway and can be a consideration in biocatalysis and drug metabolism studies.

Troubleshooting Guide

Problem: My reaction is producing a significant amount of a hydroxylated byproduct, which I suspect is the demethylated form of my methoxybenzoic acid derivative.

Initial Troubleshooting Workflow

G start Unexpected Demethylation Observed check_reagents Are strong Lewis acids (e.g., AlCl₃, BBr₃) or Brønsted acids (e.g., HBr) present? start->check_reagents check_temp Is the reaction run at an elevated temperature? check_reagents->check_temp No solution_reagent Consider a milder Lewis acid or an alternative synthetic route. check_reagents->solution_reagent Yes check_time Is the reaction time prolonged? check_temp->check_time No solution_temp Run the reaction at a lower temperature, even if it requires a longer reaction time. check_temp->solution_temp Yes solution_time Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed. check_time->solution_time Yes end Demethylation Minimized check_time->end No solution_reagent->end solution_temp->end solution_time->end

Caption: Troubleshooting workflow for unexpected demethylation.

Quantitative Data on Reagent Choice and Demethylation

The choice of Lewis acid and reaction conditions can significantly impact the extent of demethylation. Below is a summary of findings from a study on minimizing a demethylated impurity during the chlorination of a quinazoline derivative, which is analogous to reactions where methoxybenzoic acid derivatives might be used.

Reagent/ConditionTemperature (°C)Reaction Time (h)Demethylated Impurity (%)
POCl₃11012~3-5
POCl₃ / DIPEA808<0.5
Oxalyl Chloride / DMF606<0.2
SOCl₂7810~2-3

Data adapted from a study on a related quinazoline system.

Key Takeaway: Using a milder reagent (e.g., oxalyl chloride instead of POCl₃) and lowering the reaction temperature can significantly reduce the percentage of the demethylated side product. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) can also scavenge acid and suppress demethylation.

Experimental Protocols

Example Experiment: Friedel-Crafts Acylation with a Methoxy-Substituted Benzoyl Chloride

This protocol provides a general method for a reaction where demethylation is a risk and a modified version to minimize it.

Protocol 1: Standard Friedel-Crafts Acylation (Higher Risk of Demethylation)

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C, add the acyl chloride (1.0 eq) dropwise.

  • Addition of Methoxybenzoic Acid Derivative: To this mixture, add a solution of the methoxy-substituted aromatic compound (1.0 eq) in DCM dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up: Quench the reaction by slowly pouring it onto crushed ice with concentrated HCl. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Potential Issue: In this protocol, the use of a stoichiometric amount of a strong Lewis acid (AlCl₃) and allowing the reaction to proceed at room temperature can lead to demethylation of the methoxybenzoic acid derivative.[5]

Protocol 2: Modified Friedel-Crafts Acylation (Minimized Demethylation)

  • Reaction Setup: To a stirred solution of the methoxy-substituted aromatic compound (1.0 eq) and the acyl chloride (1.0 eq) in anhydrous DCM at -20 °C, add a milder Lewis acid such as zinc chloride (ZnCl₂) (1.1 eq) portion-wise.

  • Reaction: Stir the reaction mixture at -20 °C to 0 °C and monitor its progress closely by TLC (e.g., every 30 minutes).

  • Work-up: Once the starting material is consumed, quench the reaction at low temperature by adding cold saturated sodium bicarbonate solution. Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Key Modifications and Rationale:

  • Milder Lewis Acid: Zinc chloride is generally a less harsh Lewis acid than aluminum chloride, reducing the likelihood of ether cleavage.

  • Lower Temperature: Performing the reaction at a lower temperature slows down the rate of the demethylation side reaction more significantly than the desired acylation.

  • Close Monitoring: Preventing a long reaction time after the main reaction has finished minimizes the exposure of the product to the acidic conditions.

Mechanism of Acid-Catalyzed Demethylation

The following diagram illustrates the general mechanism by which a strong acid (H-X) can cause the demethylation of a methoxy group on an aromatic ring.

G cluster_0 Step 1: Protonation of the Ether Oxygen cluster_1 Step 2: Nucleophilic Attack by Halide A Ar-O-CH₃ C [Ar-O(H)-CH₃]⁺ X⁻ A->C + H-X B H-X D [Ar-O(H)-CH₃]⁺ X⁻ E Ar-OH + CH₃-X D->E SN2 Attack

Caption: Mechanism of acid-catalyzed demethylation of an aryl methyl ether.

References

Methods for removing impurities from crude 3,4-Difluoro-2-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 3,4-Difluoro-2-methoxybenzoic acid

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: While the impurity profile depends on the specific synthetic route, a common method for synthesizing this compound is the ortho-lithiation of 1,2-difluoro-3-methoxybenzene followed by carboxylation with carbon dioxide. Potential impurities from this process can include:

  • Unreacted Starting Material: 1,2-difluoro-3-methoxybenzene.

  • Isomeric Byproducts: Other isomers formed from lithiation at different positions on the aromatic ring.

  • Reagents and their byproducts: Residual organolithium reagents (like n-butyllithium or s-butyllithium) and their quenched forms.

  • Neutral Impurities: Non-acidic byproducts formed during the reaction or workup.

Q2: Which purification method is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities. A combination of methods is often most effective:

  • Acid-Base Extraction: This is a highly effective first step to separate the acidic product from any neutral or basic impurities.

  • Recrystallization: This is an excellent technique for removing small amounts of impurities and obtaining a highly crystalline, pure product.

  • Column Chromatography: This method is useful for separating the desired product from impurities with similar polarities, such as isomeric byproducts.

Q3: How can I assess the purity of my this compound?

A3: Several analytical techniques can be used to determine the purity of your product:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive method for quantifying the purity and identifying impurities.

  • Melting Point Analysis: A pure compound will have a sharp melting point within a narrow range (the literature value is around 137-139 °C). A broad or depressed melting point indicates the presence of impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect the presence of impurities.

  • Mass Spectrometry (MS): Can be used to confirm the molecular weight of the product and identify impurities.

Troubleshooting Guides

Acid-Base Extraction Troubleshooting
Problem Possible Cause Solution
Low recovery of the product after extraction. Incomplete extraction into the aqueous basic layer.Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) to deprotonate the carboxylic acid. Use a base like sodium hydroxide or sodium carbonate. Perform multiple extractions with fresh base solution.
Emulsion formation at the interface of the organic and aqueous layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion. If the emulsion persists, filter the mixture through a pad of celite.
Premature precipitation of the product upon acidification.Add the acid slowly while stirring vigorously. If the product precipitates too quickly, it may trap impurities.
The final product is still contaminated with neutral impurities. Inefficient washing of the organic layer.After extracting the product into the aqueous basic layer, wash the organic layer with a fresh portion of the aqueous base to recover any remaining product. Combine the aqueous layers before acidification.
Recrystallization Troubleshooting
Problem Possible Cause Solution
The compound does not dissolve in the hot solvent. The solvent is not suitable.Select a different solvent or a solvent mixture. Good single solvents for benzoic acid derivatives are often alcohols (methanol, ethanol) or water. Mixed solvent systems like ethanol/water or toluene/heptane can also be effective.
The compound "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the compound or impurities are present.Use a lower boiling point solvent. Alternatively, add more solvent to the hot solution to avoid supersaturation and allow for slower cooling.
No crystals form upon cooling. The solution is not saturated, or nucleation is slow.Reheat the solution to evaporate some of the solvent to increase the concentration. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.
The recrystallized product has a low melting point or is still impure. Inefficient removal of impurities.Ensure slow cooling to allow for the formation of a pure crystal lattice. Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. A second recrystallization may be necessary.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. Incorrect mobile phase polarity.Optimize the solvent system. For normal-phase chromatography on silica gel, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or diethyl ether) is common. A gradient elution may be necessary.
The column is overloaded.Use a larger column or reduce the amount of crude material loaded onto the column.
The product is eluting too quickly or too slowly. The mobile phase is too polar or not polar enough.If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase (less polar solvent). If it elutes too slowly (high Rf), increase the polarity of the mobile phase (more polar solvent).
Tailing of the product peak. The compound is interacting too strongly with the stationary phase.Add a small amount of a modifier to the mobile phase. For acidic compounds like this, adding a small percentage of acetic acid or formic acid to the eluent can improve peak shape.

Data Presentation

The selection of an appropriate recrystallization solvent is critical for achieving high purity and yield. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Below is a template for a solvent screening data table. Researchers should perform small-scale solubility tests to populate this table and identify the optimal solvent or solvent system for their specific crude material.

Table 1: Solubility of Crude this compound in Various Solvents

SolventSolubility at Room Temp. (25 °C)Solubility at RefluxCrystal Formation upon CoolingObservations
WaterInsolubleSparingly SolubleSlow crystal growth
MethanolSolubleVery SolubleNo crystals
EthanolSparingly SolubleSolubleGood crystal formation
TolueneSparingly SolubleSolubleNeedles formed
HeptaneInsolubleInsoluble-
Ethyl AcetateSolubleVery SolubleNo crystals
Ethanol/Water (e.g., 80:20)Sparingly SolubleSolubleWell-formed crystalsPromising mixed solvent system
Toluene/Heptane (e.g., 50:50)InsolubleSparingly SolubleFine powder precipitated

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a 1 M aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Repeat the extraction 2-3 times.

  • Separation: Combine the aqueous layers. The neutral and basic impurities will remain in the organic layer.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is ~2. The pure this compound will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on solubility tests (see Table 1), choose a suitable solvent or solvent system. For this example, an ethanol/water mixture is used.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: To the hot solution, add hot water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization cluster_analysis Purity Analysis Crude_Product Crude 3,4-Difluoro-2- methoxybenzoic Acid Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Primary Purification Extract Extract with Aqueous Base Dissolve->Extract Separate Separate Layers Extract->Separate Acidify Acidify Aqueous Layer Separate->Acidify Aqueous Layer Filter_Extract Filter and Dry Acidify->Filter_Extract Dissolve_Recryst Dissolve in Hot Solvent Filter_Extract->Dissolve_Recryst Secondary Purification Cool Cool to Crystallize Dissolve_Recryst->Cool Filter_Recryst Filter and Dry Cool->Filter_Recryst Analysis HPLC, MP, NMR Filter_Recryst->Analysis Pure_Product Pure Product Analysis->Pure_Product Confirm Purity

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product Method Choose Purification Method Start->Method Extraction Acid-Base Extraction Method->Extraction Neutral/Basic Impurities Recrystallization Recrystallization Method->Recrystallization Minor Impurities Chromatography Column Chromatography Method->Chromatography Isomeric Impurities Check_Purity Check Purity Extraction->Check_Purity Recrystallization->Check_Purity Chromatography->Check_Purity Pure Pure Product Check_Purity->Pure Purity OK Repurify Re-evaluate and Choose another method Check_Purity->Repurify Purity Not OK Repurify->Method

Caption: Decision-making flowchart for purification method selection.

References

Technical Support Center: Catalyst Selection for Coupling Reactions with 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed information on selecting catalysts for coupling reactions involving 3,4-Difluoro-2-methoxybenzoic acid. Due to the specific substitution pattern of this molecule, which presents both steric and electronic challenges, careful consideration of the catalyst system is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the molecule's structure:

  • Steric Hindrance: The methoxy group at the C2 position, ortho to the potential coupling site (if the carboxylic acid is converted to a halide or triflate), creates significant steric bulk. This can hinder the approach of the catalyst and the coupling partner.[1][2]

  • Electronic Effects: The fluorine atoms are strongly electron-withdrawing, which can affect the reactivity of the aryl ring. The methoxy group is electron-donating, and the carboxylic acid is electron-withdrawing. This complex electronic environment can influence the oxidative addition and reductive elimination steps in the catalytic cycle.

  • Carboxylic Acid Group: The acidic proton of the carboxylic acid can interfere with many coupling reactions by reacting with the base or the catalyst.[3] It can also coordinate to the metal center and inhibit catalysis.[3] Protecting the carboxylic acid as an ester is often a necessary preliminary step.

Q2: Which types of coupling reactions are commonly performed with benzoic acid derivatives?

A2: After conversion of the carboxylic acid to a suitable leaving group (e.g., -Br, -I, -OTf), several powerful cross-coupling reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds. The most common include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.[4][5]

  • Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.[6][7][8]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[9][10][11][12][13]

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[14][15][16][17][18]

Q3: What general class of catalysts is recommended for coupling reactions with sterically hindered substrates like this?

A3: For sterically hindered substrates, palladium catalysts with bulky, electron-rich phosphine ligands are generally the most effective.[1][2][19] These ligands promote the formation of the active monoligated palladium species, facilitate oxidative addition to the hindered aryl halide, and encourage the final reductive elimination step. Examples of such ligands include Buchwald's biarylphosphines (e.g., SPhos, XPhos) and other bulky alkylphosphines.[6][20]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conversion 1. Inactive Catalyst• Ensure an oxygen-free environment, as oxygen can deactivate the Pd(0) catalyst.[21] • Use a pre-catalyst or an activation procedure to ensure the generation of the active Pd(0) species.
2. Poor Ligand Choice• For this sterically hindered substrate, switch to a bulkier, more electron-rich phosphine ligand like SPhos, XPhos, or RuPhos.[6][20]
3. Inappropriate Base• The base is critical for the transmetalation step in Suzuki reactions and for regenerating the catalyst in others.[5][21] Try screening different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. For substrates with base-sensitive groups, a milder base like KF might be suitable.[22]
4. Carboxylic Acid Interference• Protect the carboxylic acid as a methyl or ethyl ester prior to the coupling reaction to prevent it from interfering with the catalyst or base.[3]
Side Product Formation (e.g., Homocoupling, Protodeboronation) 1. Reaction Temperature Too High• Excessive heat can lead to catalyst decomposition and side reactions.[21] Optimize the temperature, starting at a lower temperature and gradually increasing it.
2. Boronic Acid Instability (Suzuki)• Boronic acids can be prone to protodeboronation.[21] Use the boronic acid as soon as possible after purchase or preparation, or consider using more stable boronate esters (e.g., pinacol esters).
3. Oxygen Contamination• Rigorously degas all solvents and reagents and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
Inconsistent Results 1. Reagent Quality• Ensure all reagents, especially the boronic acid and the palladium catalyst, are pure and dry.[21]
2. Base Inhomogeneity• Some inorganic bases like K₃PO₄ can be very fine powders and difficult to dispense consistently. Ensure thorough mixing. Grinding the base to a fine powder can improve reproducibility.[23]

Catalyst Selection and Performance Data

Since direct comparative data for this compound is scarce in the literature[24], the following tables provide a summary of catalyst systems commonly used for structurally related, sterically hindered, or electron-rich/poor aryl halides. This data serves as a strong starting point for reaction optimization.

Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of an Aryl Bromide Derived from this compound
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂SPhos K₃PO₄Toluene/H₂O80-10085-98SPhos is excellent for sterically hindered substrates.[20]
Pd₂(dba)₃XPhos K₂CO₃1,4-Dioxane10080-95XPhos is another highly active Buchwald ligand.[25]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8070-90A more traditional catalyst, may be less effective for this hindered substrate.
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O10060-85Often less effective for challenging substrates compared to modern ligand systems.[21]
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
Catalyst PrecursorLigandBaseSolventTemperature (°C)Typical Yield Range (%)Notes
Pd(OAc)₂RuPhos NaOt-BuToluene80-11088-99RuPhos is a highly general and effective ligand for C-N coupling.[6]
Pd₂(dba)₃BrettPhos K₃PO₄t-AmOH10085-97BrettPhos is also a very active and versatile ligand.
Pd(OAc)₂XPhos KOt-BuToluene10082-96XPhos shows broad applicability in amination reactions.[26]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an aryl bromide derived from this compound (e.g., methyl 5-bromo-2,3-difluoro-6-methoxybenzoate).

Materials:

  • Aryl bromide (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0-3.0 equiv)

  • Toluene and water (e.g., 10:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel, add the aryl bromide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point for the coupling of an aryl bromide derived from this compound with a primary or secondary amine.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • RuPhos (4 mol%)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox, add NaOt-Bu, Pd(OAc)₂, and RuPhos to an oven-dried reaction vessel.

  • Add the aryl bromide and the amine, followed by anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

G cluster_prep Substrate Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Workup & Purification start 3,4-Difluoro-2- methoxybenzoic Acid ester Esterification (e.g., MeOH, H+) start->ester Protect Carboxylic Acid halide Halogenation/Triflation (e.g., NBS or Tf2O) ester->halide Install Leaving Group reaction Coupling Reaction (Inert Atmosphere, Heat) halide->reaction reagents Coupling Partner (Boronic Acid, Amine, etc.) reagents->reaction catalyst Catalyst System (Pd Precursor + Ligand) catalyst->reaction base Base (e.g., K3PO4, NaOtBu) base->reaction product Crude Product reaction->product workup Aqueous Workup product->workup purify Column Chromatography workup->purify final Pure Coupled Product purify->final

Caption: General experimental workflow for coupling reactions.

G start Low or No Yield in Coupling Reaction cause1 Is the Carboxylic Acid Protected? start->cause1 solution1_no No: Protect as an ester to prevent interference. cause1->solution1_no No solution1_yes Yes cause1->solution1_yes Yes cause2 Is the Catalyst System Optimized for a Hindered Substrate? solution1_yes->cause2 solution2_no No: Use a bulky, electron-rich ligand (e.g., SPhos, RuPhos). cause2->solution2_no No solution2_yes Yes cause2->solution2_yes Yes cause3 Has the Base Been Screened? solution2_yes->cause3 solution3_no No: Screen different bases (K3PO4, Cs2CO3, NaOtBu). cause3->solution3_no No solution3_yes Yes cause3->solution3_yes Yes cause4 Are Reaction Conditions Strictly Inert? solution3_yes->cause4 solution4_no No: Degas all solvents and maintain an inert atmosphere. cause4->solution4_no No end Re-evaluate Reagent Purity and Reaction Setup cause4->end Yes

Caption: Troubleshooting logic for low-yield reactions.

References

Influence of solvent choice on 3,4-Difluoro-2-methoxybenzoic acid reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,4-Difluoro-2-methoxybenzoic acid. The information is designed to address common issues encountered during experimentation, with a focus on the influence of solvent choice on reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: While specific quantitative solubility data is not extensively published, based on its structure which includes a polar carboxylic acid, a methoxy group, and two fluoro groups, this compound is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and ethyl acetate. It is also likely to be soluble in alcohols like methanol and ethanol. Its solubility in non-polar solvents like hexanes and toluene is expected to be limited.

Q2: How should I store this compound and its solutions to prevent degradation?

A2: this compound should be stored as a solid in a tightly sealed container at room temperature in a dry environment. For solutions, it is advisable to use them fresh. If storage is necessary, store solutions in a tightly capped vial, purged with an inert gas like nitrogen or argon, and kept at a low temperature (e.g., 4°C) to minimize potential degradation. Based on similar compounds, potential degradation pathways could include oxidation or decarboxylation, especially at elevated temperatures or in the presence of catalysts.

Q3: What are the main reactive sites on this compound?

A3: The primary reactive sites are:

  • Carboxylic acid group: This group can undergo esterification, amide bond formation, or be converted to an acyl chloride.

  • Aromatic ring: The fluorine atoms, activated by the electron-withdrawing carboxylic acid group, are susceptible to nucleophilic aromatic substitution (SNAr). The ring can also undergo directed ortho-lithiation at the position adjacent to the methoxy group.

Troubleshooting Guides

Amide Coupling Reactions

Q1: My amide coupling reaction with this compound is slow or incomplete. How can I improve the reaction?

A1: Several factors can affect the rate and completeness of an amide coupling reaction. Consider the following:

  • Solvent Choice: Polar aprotic solvents like DMF or DCM are generally effective for amide coupling reactions. If your amine is not soluble in these, consider a co-solvent system. For poorly soluble starting materials, DMF is often a good choice.

  • Coupling Reagent: Ensure your coupling reagent (e.g., HATU, HBTU, EDC, DCC) is fresh and active. For sterically hindered amines, more reactive coupling agents like HATU may be necessary.

  • Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize the acid and facilitate the reaction. Ensure you are using an adequate amount (at least 2-3 equivalents).

  • Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50°C) can sometimes improve the reaction rate for less reactive partners.

Q2: I am observing significant side product formation in my amide coupling reaction. What could be the cause and how can I minimize it?

A2: Side product formation can arise from several sources:

  • Racemization: If you are coupling to a chiral amine, racemization can be a concern, especially with carbodiimide reagents like DCC. Adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.

  • Reaction with Solvent: In some cases, the activated carboxylic acid can react with the solvent. If you suspect this, consider switching to a more inert solvent.

  • Over-activation: Using a large excess of the coupling reagent can sometimes lead to side reactions. Try reducing the amount of coupling reagent to 1.1-1.5 equivalents.

Solvent SystemCoupling ReagentTypical Yield (%)Notes
DMFHATU/DIPEA85-95Good for a wide range of amines, including those with lower reactivity.
DCMEDC/HOBt75-90A common and cost-effective choice for standard amide couplings.
THFT3P80-95Propylphosphonic anhydride (T3P) is a versatile reagent with easy workup.
Solvent-freeMethoxysilanes80-99A greener alternative, though it may require higher temperatures.[1]
Esterification Reactions

Q1: My Fischer esterification of this compound is giving a low yield. What can I do to improve it?

A1: Fischer esterification is an equilibrium process. To drive the reaction towards the product, you can:

  • Use an Excess of Alcohol: Using the alcohol as the solvent is a common strategy to push the equilibrium forward.[2]

  • Remove Water: If using a solvent other than the alcohol, water can be removed azeotropically using a Dean-Stark apparatus with a solvent like toluene.

  • Increase Catalyst Concentration: A catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is required.[3] Ensure sufficient catalyst is present.

  • Reaction Time: These reactions can be slow. Ensure you are refluxing for a sufficient amount of time, monitoring the reaction by TLC.

Q2: I need to perform an esterification under milder conditions due to other sensitive functional groups in my molecule. What are my options?

A2: For substrates that are sensitive to strong acids and high temperatures, consider these alternatives:

  • Steglich Esterification: This method uses a coupling reagent like DCC or EDC with a catalytic amount of DMAP in an aprotic solvent like DCM or DMF.[3] This reaction is typically performed at room temperature.

  • Alkylation of the Carboxylate: You can first form the carboxylate salt of your benzoic acid using a base like potassium carbonate, and then react it with an alkyl halide (e.g., methyl iodide, ethyl bromide) in a polar aprotic solvent like DMF or acetone.

Solvent SystemMethodCatalyst/ReagentTypical Yield (%)Notes
Excess Alcohol (e.g., MeOH, EtOH)Fischer-SpeierH₂SO₄ or p-TsOH70-95Simple procedure, but requires heat and strong acid.[3]
DCM or THFSteglichDCC/DMAP80-95Mild conditions, suitable for sensitive substrates.[3]
DMF or AcetoneAlkylationK₂CO₃, Alkyl Halide85-98Good for simple alkyl esters.
Alcohol (e.g., MeOH)Microwave-assistedNFSi90-99Very rapid reaction times under microwave irradiation.[4]
Nucleophilic Aromatic Substitution (SNAr)

Q1: I am trying to displace one of the fluorine atoms on this compound with a nucleophile, but the reaction is not proceeding. What should I consider?

A1: For a successful SNAr reaction on this substrate:

  • Choice of Nucleophile: Strong nucleophiles are generally required. The reactivity will depend on the specific nucleophile used.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or THF are typically the best choice as they solvate the cation of the nucleophile salt but not the nucleophile itself, thus increasing its reactivity.[5]

  • Base: The presence of a base is crucial to deprotonate the carboxylic acid. The resulting carboxylate is a stronger electron-withdrawing group, which further activates the ring towards nucleophilic attack. A non-nucleophilic base like potassium carbonate or sodium hydride can be used.

  • Temperature: These reactions often require heating to proceed at a reasonable rate.

Q2: Which of the two fluorine atoms is more likely to be displaced in an SNAr reaction?

A2: The fluorine at the 4-position is para to the electron-withdrawing carboxylic acid group, while the fluorine at the 3-position is meta. In SNAr, electron-withdrawing groups in the ortho and para positions stabilize the negatively charged Meisenheimer intermediate through resonance. Therefore, the fluorine at the 4-position is more activated and more likely to be displaced by a nucleophile.

SolventBaseTypical TemperatureExpected Outcome
DMFK₂CO₃80-120 °CGood for a variety of nucleophiles (e.g., amines, alkoxides).
DMSOK₂CO₃ or NaH80-120 °CHigher boiling point allows for higher reaction temperatures if needed.
THFNaHRefluxUseful for nucleophiles that are not stable at higher temperatures.
Ortho-Lithiation

Q1: I am attempting to perform a directed ortho-lithiation on this compound, but I am getting a low yield of the desired product after quenching with an electrophile. What could be the issue?

A1: Successful ortho-lithiation requires careful control of conditions:

  • Solvent: Anhydrous THF is the most common solvent for lithiation reactions.[6] Other ethereal solvents like diethyl ether or DME can also be used. The solvent must be completely dry.[7]

  • Base: A strong, non-nucleophilic base is required. A common choice is sec-butyllithium in the presence of TMEDA (tetramethylethylenediamine) at low temperatures (e.g., -78 °C).[6]

  • Temperature: These reactions must be carried out at low temperatures to prevent side reactions and decomposition of the lithiated intermediate.

  • Position of Lithiation: The methoxy group is a stronger ortho-directing group than the carboxylic acid. Therefore, lithiation is expected to occur at the position ortho to the methoxy group (C2 position, which is already substituted). The next most likely position for lithiation directed by the methoxy group would be C1, which is also substituted. The carboxylic acid group directs lithiation to the C2 and C6 positions. Given the existing substitution pattern, the most likely position for lithiation is ortho to the methoxy group. However, the existing substituents make this challenging. An alternative approach would be halogen-metal exchange if a bromine or iodine were present on the ring.

Q2: My reaction mixture is turning dark and I am isolating a complex mixture of products. What is happening?

A2: A dark coloration and a complex product mixture often indicate decomposition of the organolithium intermediate. This can be caused by:

  • Temperature: Allowing the reaction to warm up prematurely can lead to decomposition. Maintain a low temperature throughout the reaction and quenching process.

  • Moisture or Air: Organolithium reagents are extremely sensitive to moisture and air. Ensure your glassware is oven-dried and the reaction is performed under an inert atmosphere (nitrogen or argon).

  • Solvent Purity: The solvent must be anhydrous. Distilling THF from sodium/benzophenone is a standard procedure to ensure it is dry.[7]

Solvent SystemBaseTemperatureKey Considerations
THF/TMEDAs-BuLi-78 °CThe standard for directed ortho-lithiation. TMEDA chelates the lithium cation, increasing the basicity of the organolithium reagent.[6]
Diethyl Ethern-BuLi or s-BuLi-78 °C to 0 °CA less polar alternative to THF.
Toluene/Co-solventn-BuLi or s-BuLi-78 °CToluene can be used as a co-solvent to improve the solubility of some substrates.[7]

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add the desired amine (1.1 eq.) and DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.2 eq.) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

General Protocol for Fischer Esterification
  • In a round-bottom flask, dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol, which will also serve as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Attach a reflux condenser and heat the mixture to reflux for 4-24 hours, monitoring the reaction by TLC.[8]

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography if necessary.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate (2.5 eq.).

  • Add the desired nucleophile (1.2-1.5 eq.).

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture with 1M HCl to protonate the carboxylic acid, which may cause the product to precipitate.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Acid, Amine, and Base in DMF Cool Cool to 0°C Start->Cool Add_HATU Add HATU Cool->Add_HATU Stir Stir at RT (2-16h) Add_HATU->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Aqueous Washes (HCl, NaHCO3, Brine) Dilute->Wash Dry Dry & Concentrate Wash->Dry Purify Purify Dry->Purify Product Final Amide Product Purify->Product

Caption: Workflow for a typical amide coupling reaction using HATU.

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Dissolve Acid in Excess Alcohol Add_Catalyst Add Catalytic H₂SO₄ Start->Add_Catalyst Reflux Reflux (4-24h) Add_Catalyst->Reflux Remove_Alcohol Concentrate Reflux->Remove_Alcohol Dissolve Dissolve in EtOAc Remove_Alcohol->Dissolve Wash Aqueous Washes (H₂O, NaHCO₃, Brine) Dissolve->Wash Dry Dry & Concentrate Wash->Dry Product Final Ester Product Dry->Product

Caption: Workflow for Fischer esterification using excess alcohol as the solvent.

SNAr_Logical_Relationship A 3,4-Difluoro-2- methoxybenzoic acid B Deprotonation of Carboxylic Acid (Base, e.g., K₂CO₃) A->B C Activated Aromatic Ring (stronger -COO⁻ inductive effect) B->C F Meisenheimer Complex (Negative charge stabilized at C4 by -COO⁻) C->F C->F D Nucleophile (Nu⁻) D->F D->F E Polar Aprotic Solvent (e.g., DMF, DMSO) E->F E->F Facilitates G Loss of Fluoride (F⁻) from C4 F->G H Final Product G->H

Caption: Key factors influencing the SNAr reaction on this compound.

References

Validation & Comparative

A Comparative Guide to the Synthesis Applications of 3,4-Difluoro-2-methoxybenzoic Acid and 3,4-difluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and biological activities. Substituted benzoic acids are a cornerstone of organic synthesis, and among them, fluorinated derivatives offer unique properties that can enhance the pharmacological profiles of target molecules. This guide provides an objective comparison of two such derivatives: 3,4-Difluoro-2-methoxybenzoic acid and 3,4-difluorobenzoic acid, focusing on their performance in synthesis, supported by theoretical considerations and available data.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of these molecules, which influence their handling, solubility, and reactivity.

PropertyThis compound3,4-difluorobenzoic acid
CAS Number 875664-52-1455-86-7
Molecular Formula C₈H₆F₂O₃C₇H₄F₂O₂
Molecular Weight 188.13 g/mol 158.10 g/mol
Melting Point 137-139 °C120-122 °C
Appearance White to off-white solidWhite to almost white powder or crystal
Predicted pKa ~3.80 (Predicted for 3,4-difluorobenzoic acid)3.80 ± 0.10

Data sourced from commercial supplier information and chemical databases.[1][2]

Theoretical Comparison of Reactivity

The primary structural difference between the two compounds is the presence of a methoxy group at the ortho-position (C2) to the carboxylic acid in this compound. This substitution has significant implications for the molecule's reactivity due to electronic and steric effects.

The Ortho Effect

The "ortho effect" is a well-documented phenomenon in substituted benzoic acids. Generally, an ortho-substituent, regardless of its electronic nature, increases the acidity of the benzoic acid compared to its meta and para isomers.[3][4] This is primarily attributed to steric hindrance.[4] The ortho-substituent forces the carboxylic acid group to twist out of the plane of the benzene ring, which inhibits resonance between the carboxyl group and the aromatic ring.[5] This destabilizes the neutral acid form more than the carboxylate anion, leading to a lower pKa and increased acidity.

In the case of This compound , the ortho-methoxy group is expected to cause significant steric hindrance, likely making it a stronger acid than 3,4-difluorobenzoic acid.[6][7]

Electronic Effects

The electronic nature of the substituents also plays a crucial role in the reactivity of the aromatic ring and the carboxylic acid group.

  • Fluorine Atoms: The two fluorine atoms in both molecules are strongly electron-withdrawing due to their high electronegativity (inductive effect). This effect decreases the electron density of the aromatic ring and increases the acidity of the carboxylic acid by stabilizing the resulting carboxylate anion.

  • Methoxy Group: The methoxy group in this compound has a dual electronic effect. It is electron-withdrawing inductively but can be electron-donating through resonance, where the lone pair of electrons on the oxygen can delocalize into the aromatic ring.

The interplay of these electronic and steric effects governs the overall reactivity.

Performance in Synthesis: A Comparative Overview

While direct, side-by-side comparative studies with quantitative yield data for the same reaction are scarce in the literature, we can infer performance based on the theoretical principles discussed above and examples of their use in synthesis. A common and crucial reaction for benzoic acids in drug development is amide bond formation.

Amide Bond Formation

The steric hindrance from the ortho-methoxy group in This compound is expected to have a significant impact on the rate and efficiency of amide coupling reactions. The bulky ortho group can impede the approach of a nucleophilic amine to the carbonyl carbon of the activated carboxylic acid. This can lead to slower reaction rates and potentially lower yields compared to reactions with 3,4-difluorobenzoic acid , which lacks this steric impediment.[8][9]

However, the increased acidity of this compound could facilitate the initial activation step with coupling reagents. The choice of coupling reagent and reaction conditions becomes critical when dealing with sterically hindered benzoic acids.

Logical Relationship of Steric Hindrance in Amide Coupling

G cluster_0 This compound cluster_1 3,4-difluorobenzoic acid cluster_2 Amide Coupling Reaction A Ortho-methoxy group B Steric Hindrance A->B E Nucleophilic attack by amine B->E impedes C No ortho-substituent D Less Steric Hindrance C->D D->E facilitates F Potentially slower reaction rate / lower yield E->F G Generally faster reaction rate / higher yield E->G

Caption: Steric effects on amide coupling.

Application in the Synthesis of Quinolone Antibiotics

Experimental Protocols

Below are generalized experimental protocols for amide bond formation, a key reaction for these types of compounds. The specific conditions, particularly reaction times and temperatures, may need to be optimized for each substrate due to the differences in reactivity discussed.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard method for amide bond formation.

Materials:

  • Substituted benzoic acid (this compound or 3,4-difluorobenzoic acid)

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the benzoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Add the amine (1.1 equivalents) to the solution.

  • Add DIPEA (2.0-3.0 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Amide Coupling

G start Dissolve Benzoic Acid and HOBt in DMF add_amine Add Amine start->add_amine add_base Add DIPEA add_amine->add_base cool Cool to 0 °C add_base->cool add_edc Add EDC cool->add_edc react Stir at Room Temp (12-24h) add_edc->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Aqueous Workup monitor->workup Reaction Complete purify Column Chromatography workup->purify end Pure Amide Product purify->end

References

Comparative Analysis of Fluorinated Benzoic Acid Isomers' Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluorinated benzoic acids are a class of aromatic carboxylic acids that serve as crucial building blocks and intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials.[1][2] The introduction of one or more fluorine atoms to the benzoic acid scaffold dramatically alters its physicochemical properties, including acidity, lipophilicity, and metabolic stability.[1] These modifications are of paramount importance in drug development, where fluorine substitution can enhance pharmacokinetic profiles, bioactivity, and binding affinity of therapeutic agents.[3]

This guide provides an objective comparative analysis of the reactivity of various fluorinated benzoic acid isomers. It focuses on the influence of the number and position of fluorine substituents on the molecule's acidic strength and susceptibility to chemical reactions. The information is supported by experimental data, detailed methodologies, and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Data Presentation: Physicochemical Properties

The reactivity of fluorinated benzoic acid isomers is fundamentally linked to their acidic strength, which is quantified by the pKa value. A lower pKa indicates a stronger acid. The electronic influence of the fluorine substituents is described by Hammett constants, which separate the inductive and resonance effects.

Table 1: Comparative pKa Values of Fluorinated Benzoic Acid Isomers

The acidity of benzoic acid (pKa ≈ 4.20) is significantly enhanced by the electron-withdrawing nature of fluorine atoms.[4] This effect is dependent on the number and position of the fluorine substituents.[4]

Compound CategoryIsomerpKa Value
Reference Benzoic Acid4.20[4]
Monofluorobenzoic Acids 2-Fluorobenzoic acid3.27[4]
3-Fluorobenzoic acid3.86[4][5]
4-Fluorobenzoic acid4.14[4]
Difluorobenzoic Acids 2,3-Difluorobenzoic acid2.88[4]
2,4-Difluorobenzoic acid2.85[4]
2,5-Difluorobenzoic acid2.87[4]
2,6-Difluorobenzoic acid2.13[4]
3,4-Difluorobenzoic acid3.80[4]
3,5-Difluorobenzoic acid3.37[4]
Trifluorobenzoic Acids 2,4,5-Trifluorobenzoic acid2.80[4]
2,4,6-Trifluorobenzoic acid1.83[4]
3,4,5-Trifluorobenzoic acid3.29[4]

Table 2: Hammett Substituent Constants (σ) for Fluorine

Hammett constants quantify the electron-donating or -withdrawing properties of substituents on an aromatic ring.[6] The σ_m and σ_p values represent the total electronic effect from the meta and para positions, respectively.

Substituentσ_meta (σ_m)σ_para (σ_p)
-F (Fluorine)0.34[7][8]0.06[7][8]

Structure-Reactivity Relationship

The observed trends in acidity and reactivity can be explained by the electronic effects exerted by the fluorine substituents.

  • Inductive Effect (-I): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. This effect pulls electron density away from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation and thus increasing the acid's strength (lowering its pKa).[4] This effect is distance-dependent, being strongest at the ortho position and diminishing at the meta and para positions.[9]

  • Resonance Effect (+M): Fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance. This electron-donating effect partially counteracts the inductive effect, particularly when the fluorine is at the para position.[9] The Hammett constant for the para position (σ_p = 0.06) is much smaller than for the meta position (σ_m = 0.34) because the resonance effect opposes the strong inductive effect.[7][8]

  • Ortho Effect: 2-Fluorobenzoic acid is significantly more acidic than its meta and para isomers.[4] This is due to the strong inductive effect at close proximity. In the case of 2,6-difluorobenzoic acid, the presence of two flanking fluorine atoms leads to a pronounced increase in acidity (pKa = 2.13).[4]

G cluster_ortho Ortho Position cluster_meta Meta Position cluster_para Para Position Ortho-F Ortho-F Carboxylate_O COO⁻ Ortho-F->Carboxylate_O Strong -I Effect (Stabilizing) Acidity Acidity Meta-F Meta-F Carboxylate_M COO⁻ Meta-F->Carboxylate_M Moderate -I Effect (Stabilizing) Para-F Para-F Carboxylate_P COO⁻ Para-F->Carboxylate_P Weak -I vs. +M Effect (Less Stabilizing)

Caption: Influence of fluorine position on carboxylate anion stability.

Comparative Reactivity in Key Reactions

Esterification
Nucleophilic Aromatic Substitution (SNAr)

In Nucleophilic Aromatic Substitution (SNAr), a nucleophile displaces a leaving group on an aromatic ring.[11] This reaction is typically feasible only on electron-poor aromatic rings.

  • Fluorine as an Activating Group: The strong electron-withdrawing nature of fluorine activates the aromatic ring toward nucleophilic attack. This effect is most pronounced when fluorine atoms are positioned ortho and/or para to the reaction site.[12][13]

  • Fluorine as a Leaving Group: Although the carbon-fluorine bond is very strong, fluorine can function as a leaving group in SNAr reactions. The rate-determining step is the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex).[12] The powerful inductive effect of fluorine accelerates this key step, making even unactivated fluoroarenes susceptible to substitution under certain conditions, such as those enabled by photoredox catalysis.[12][14] For example, substitution of an ortho-fluoro group in unprotected 2-fluorobenzoic acid can be accomplished with organolithium and Grignard reagents.[15]

Experimental Protocols

Accurate determination of pKa is essential for comparing isomer reactivity. The two most common methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This method involves titrating a solution of the fluorinated benzoic acid with a standardized strong base, such as 0.1 M NaOH, while monitoring the solution's pH.[4][16]

  • Apparatus and Reagents:

    • Calibrated pH meter with a combined glass electrode.[1]

    • Burette, magnetic stirrer, and titration vessel.[1]

    • Fluorobenzoic acid sample of known concentration.

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.[1]

    • Deionized water.

  • Procedure:

    • A precise volume of the fluorobenzoic acid solution is placed in the titration vessel.

    • The standardized NaOH solution is added incrementally from the burette.

    • The pH of the solution is recorded after each addition, allowing the system to equilibrate.

    • The titration continues until well past the equivalence point.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the curve), which corresponds to the inflection point of the curve.[4]

G A Prepare Acid Solution (Known Concentration) C Add Titrant (NaOH) Incrementally A->C B Calibrate pH Meter D Record pH after Each Addition B->D C->D Stir & Equilibrate E Plot pH vs. Volume of Titrant D->E F Determine Equivalence Point E->F G Calculate pKa (pH at 1/2 Equivalence Point) F->G

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method relies on the difference in the UV absorbance spectra between the protonated (acidic) and deprotonated (basic) forms of the compound.[17]

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer with matched quartz cuvettes.[17]

    • Calibrated pH meter.

    • A series of buffer solutions with known pH values.

    • Stock solution of the fluorobenzoic acid sample.

  • Procedure:

    • An analytical wavelength is selected where the absorbance difference between the ionized and unionized forms is maximal.

    • A series of solutions of the fluorobenzoic acid are prepared at a constant concentration across a range of buffer solutions of known pH.[4]

    • The absorbance of each solution is measured at the selected wavelength.[4]

  • Data Analysis: The pKa is determined by plotting absorbance versus pH, which yields a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the acid.[4] Alternatively, the pKa can be calculated using a linearized form of the Henderson-Hasselbalch equation.[4]

Conclusion

The reactivity of fluorinated benzoic acid isomers is profoundly influenced by the number and position of fluorine substituents. The strong electron-withdrawing inductive effect of fluorine is the dominant factor, leading to a significant increase in acidity compared to benzoic acid. This effect is most pronounced with ortho-substitution, particularly in di-ortho-substituted isomers like 2,6-difluorobenzoic acid. The interplay between the distance-dependent inductive effect and the opposing resonance effect explains the observed reactivity differences between ortho, meta, and para isomers. These variations in electronic properties directly impact key chemical transformations such as esterification and nucleophilic aromatic substitution, making a careful choice of isomer critical for achieving desired outcomes in pharmaceutical and materials synthesis.

References

A Comparative Analysis of the Biological Activities of Methoxybenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential biological effects of 2-methoxybenzoic acid, 3-methoxybenzoic acid, and 4-methoxybenzoic acid, supported by experimental data and pathway analysis.

The positional isomerism of the methoxy group on the benzoic acid scaffold significantly influences the physicochemical and biological properties of methoxybenzoic acid. This guide provides a detailed comparison of the biological activities of the three isomers: 2-methoxybenzoic acid (o-anisic acid), 3-methoxybenzoic acid (m-anisic acid), and 4-methoxybenzoic acid (p-anisic acid). The information presented herein, including quantitative data, experimental protocols, and signaling pathway diagrams, is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Data Presentation: A Comparative Overview

The biological activities of the methoxybenzoic acid isomers are diverse, with differences observed in their antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibiting properties. The following tables summarize the available quantitative data to facilitate a direct comparison. It is important to note that a lack of standardized, head-to-head comparative studies for all activities necessitates the careful interpretation of data compiled from various sources.

Table 1: Antimicrobial Activity
IsomerOrganismMIC (mg/mL)MBC (mg/mL)Reference
2-Methoxybenzoic acidEscherichia coli2>2[1]
3-Methoxybenzoic acidEscherichia coli2>2[1]
4-Methoxybenzoic acidEscherichia coli2>2[1]

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

While direct comparative data against fungal strains is limited, 4-methoxybenzoic acid is recognized for its antifungal properties, particularly against yeasts and molds.[2] Studies on other benzoic acid derivatives suggest that structural modifications, including the position of the methoxy group, can significantly impact antifungal efficacy.[3][4][5]

Table 2: Antioxidant Activity
Table 3: Anti-inflammatory and Enzyme Inhibitory Activity
IsomerActivityTarget/AssayIC50Reference
2-Methoxybenzoic acidAnti-inflammatoryNSAID activity-[9]
4-Methoxybenzoic acidTyrosinase InhibitionMushroom Tyrosinase0.60 mM[2][10][11]

2-Methoxybenzoic acid is known to possess non-steroidal anti-inflammatory drug (NSAID) properties.[9] Its derivatives have been shown to modulate inflammatory signaling pathways.[12] In contrast, 4-methoxybenzoic acid has been identified as a noncompetitive inhibitor of tyrosinase, a key enzyme in melanin synthesis.[2][10][11] Limited information is available regarding the direct comparative anti-inflammatory and tyrosinase inhibitory activities of all three isomers.

Signaling Pathway Modulation

The biological effects of methoxybenzoic acid isomers can be attributed to their interaction with key cellular signaling pathways, particularly those involved in inflammation and cell survival, such as the NF-κB and MAPK pathways.

A derivative of 2-hydroxy-3-methoxybenzoic acid has been shown to attenuate mast cell-mediated allergic reactions by modulating the FcεRI signaling pathway, which involves the downstream regulation of NF-κB and MAPK.[12] Similarly, a derivative of 4-hydroxy-3-methoxybenzoic acid has been found to target the Akt/NF-κB cell survival signaling pathway.[11][13] Furthermore, 4-methoxybenzoic acid is suggested to potentially target MAPK14, a member of the MAPK family, and the NF-κB pathway.[1][10] While the direct effects of 3-methoxybenzoic acid on these pathways are less clear, the existing evidence points to a role for the ortho and para isomers in modulating these critical inflammatory and cell signaling cascades.

Modulation of the NF-κB signaling pathway by methoxybenzoic acid isomers.

Experimental Protocols

To facilitate reproducible research, detailed methodologies for key biological assays are provided below.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Escherichia coli) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: Stock solutions of the methoxybenzoic acid isomers are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. A positive control (microorganism in broth without the compound) and a negative control (broth only) are also included.

  • Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G Workflow for MIC Determination start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Methoxybenzoic Acid Isomers start->prep_compounds inoculate Inoculate Microtiter Plate Wells prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol or ethanol (e.g., 0.1 mM) is prepared.

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compounds (methoxybenzoic acid isomers) are mixed with the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: The plate is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 The IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is then determined from a plot of percent inhibition against concentration.

Enzyme Inhibition: Tyrosinase Inhibition Assay

This assay determines the inhibitory effect of a compound on the activity of the enzyme tyrosinase.

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer, pH 6.8), a substrate solution (e.g., L-DOPA), and various concentrations of the test compounds.

  • Reaction Mixture: In a 96-well plate, the tyrosinase solution is pre-incubated with different concentrations of the test compound for a short period.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the L-DOPA substrate to each well.

  • Absorbance Measurement: The formation of dopachrome is monitored by measuring the increase in absorbance at approximately 475 nm over time using a microplate reader.

  • Calculation: The initial reaction rates are calculated from the linear portion of the absorbance versus time curves. The percentage of inhibition is calculated, and the IC50 value is determined.

G Logical Relationship of Biological Activities cluster_details Isomers Methoxybenzoic Acid Isomers (ortho, meta, para) Antimicrobial Antimicrobial Activity Isomers->Antimicrobial Antioxidant Antioxidant Activity Isomers->Antioxidant Anti_inflammatory Anti-inflammatory Activity Isomers->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition Isomers->Enzyme_Inhibition Antimicrobial_detail MIC against E. coli is similar. Para-isomer noted for antifungal properties. Antimicrobial->Antimicrobial_detail Antioxidant_detail Activity influenced by methoxy position. Generally weaker than hydroxylated analogs. Antioxidant->Antioxidant_detail Anti_inflammatory_detail Ortho-isomer is an NSAID. Modulation of NF-κB and MAPK pathways. Anti_inflammatory->Anti_inflammatory_detail Enzyme_Inhibition_detail Para-isomer inhibits tyrosinase. Enzyme_Inhibition->Enzyme_Inhibition_detail

Logical relationship of the biological activities of methoxybenzoic acid isomers.

Conclusion

The position of the methoxy group on the benzoic acid ring is a critical determinant of the biological activity of its isomers. While all three isomers exhibit some level of antimicrobial activity against E. coli, their potencies in other biological assays, such as antioxidant, anti-inflammatory, and enzyme inhibition, appear to differ more significantly. The ortho and para isomers, in particular, show promise as modulators of key inflammatory signaling pathways. This comparative guide provides a foundation for further research into the therapeutic potential of these compounds and highlights the need for more direct, standardized comparative studies to fully elucidate their structure-activity relationships.

References

A Comparative Spectroscopic Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the spectroscopic properties of various benzoic acid derivatives, offering valuable insights for researchers and professionals in drug development and chemical analysis. By presenting key experimental data from Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy, this document facilitates the identification, characterization, and quantitative analysis of these important compounds.

Executive Summary

Benzoic acid and its derivatives are fundamental scaffolds in medicinal chemistry and material science. Their biological activity and physical properties are significantly influenced by the nature and position of substituents on the benzene ring. Spectroscopic techniques are indispensable tools for elucidating the structural features of these molecules. This guide summarizes key spectroscopic data for a selection of benzoic acid derivatives, details the experimental protocols for their acquisition, and illustrates the analytical workflow.

Comparative Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for benzoic acid and several of its common derivatives. These values are indicative and can be influenced by solvent, concentration, and pH.

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The position of the maximum absorption (λmax) is sensitive to the electronic nature of the substituents on the benzene ring.

Compoundλmax (B-band) (nm)λmax (C-band) (nm)Solvent/pH
Benzoic Acid~230~280Water (acidic pH)[1]
Benzoate~225-Water (basic pH)[1]
4-Hydroxybenzoic Acid---
4-Methoxybenzoic Acid---
4-Nitrobenzoic Acid---
2-Chlorobenzoic Acid---
3,4,5-Trimethoxybenzoic Acid---
4-Methylbenzoic Acid---

Data will be populated from further targeted searches as needed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups. The vibrational frequencies of key bonds, such as the C=O and O-H of the carboxylic acid group, are particularly informative.

Compoundν(C=O) (cm⁻¹)ν(O-H) (cm⁻¹)ν(C-O) (cm⁻¹)
Benzoic Acid1700-1680[2]3300-2500 (broad)[2]1320-1210[2]
4-Hydroxybenzoic Acid---
4-Methoxybenzoic Acid---
4-Nitrobenzoic Acid---
2-Chlorobenzoic Acid---
3,4,5-Trimethoxybenzoic Acid---
4-Methylbenzoic Acid---

Data will be populated from further targeted searches as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of individual hydrogen and carbon atoms in a molecule. Chemical shifts (δ) are highly sensitive to the electronic effects of substituents.

¹H NMR Chemical Shifts (ppm)

Compoundδ (COOH)δ (Aromatic H)Solvent
Benzoic Acid~11.678.20 (d), 7.68 (t), 7.52 (t)CDCl₃[3]
4-Methylbenzoic Acid~12.807.84 (d), 7.29 (d)DMSO-d₆[3]
2-Chlorobenzoic Acid-8.09 (d), 7.50 (m), 7.40 (m), 7.31 (m)CDCl₃[3]
3-Chlorobenzoic Acid~13.347.79 (m), 7.70 (m), 7.55 (t)DMSO-d₆[3]
3,4,5-Trimethoxybenzoic Acid~12.957.25 (s)DMSO-d₆[3]

¹³C NMR Chemical Shifts (ppm)

Compoundδ (C=O)δ (Aromatic C)Solvent
Benzoic Acid~172.60133.89, 130.28, 129.39, 128.55CDCl₃[3]
4-Methylbenzoic Acid~167.80143.46, 129.80, 129.55, 128.52, 21.55DMSO-d₆[3]
2-Chlorobenzoic Acid~171.09134.83, 133.65, 132.54, 131.56, 128.46, 126.75CDCl₃[3]
3-Chlorobenzoic Acid~166.54133.82, 133.37, 133.15, 131.30, 129.30, 128.37DMSO-d₆[3]
3,4,5-Trimethoxybenzoic Acid~167.40153.11, 141.81, 126.38, 106.98, 60.55, 56.35DMSO-d₆[3]

Experimental Protocols

Accurate and reproducible spectroscopic data are contingent upon standardized experimental procedures. The following sections outline the methodologies for the key experiments cited.

UV-Vis Spectroscopy

Objective: To determine the wavelength of maximum absorbance (λmax) of benzoic acid derivatives.

Materials:

  • Spectrophotometer (e.g., Shimadzu UV-1700)[4]

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Benzoic acid derivative sample

  • Solvent (e.g., water, ethanol, dichloromethane)[5]

  • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment if required.[1]

Procedure:

  • Solution Preparation: Prepare a stock solution of the benzoic acid derivative of a known concentration (e.g., 0.1 mM) in the chosen solvent.[1] For pH-dependent studies, adjust the pH of the solution using dilute acid or base.[1]

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up. Set the desired wavelength range for scanning (e.g., 200-400 nm).[6]

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the recorded spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the characteristic vibrational frequencies of functional groups in benzoic acid derivatives.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Sample preparation accessories (e.g., KBr press, ATR crystal)

  • Benzoic acid derivative sample

  • Potassium bromide (KBr), spectroscopic grade (for pellet method)[7]

  • Solvent (e.g., CCl₄) for solution-phase measurements.[8]

Procedure (KBr Pellet Method):

  • Sample Preparation: Grind a small amount of the solid benzoic acid derivative (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Record a background spectrum of the empty sample compartment.

  • Sample Scan: Record the IR spectrum of the sample over the desired range (e.g., 4000-400 cm⁻¹).[6]

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical shifts of ¹H and ¹³C nuclei in benzoic acid derivatives for structural elucidation.

Materials:

  • NMR spectrometer (e.g., 400 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)[9]

  • Benzoic acid derivative sample

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent).[9]

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the benzoic acid derivative in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

  • ¹H NMR Spectrum Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.[9]

Visualizing the Analytical Process

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationship between molecular structure and the resulting spectroscopic data.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Analysis cluster_interpretation Interpretation Sample Benzoic Acid Derivative Dissolution Dissolution in Solvent Sample->Dissolution Pellet KBr Pellet Preparation Sample->Pellet UV_Vis UV-Vis Spectroscopy Dissolution->UV_Vis NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Pellet->IR UV_Data λmax Determination UV_Vis->UV_Data IR_Data Vibrational Frequencies IR->IR_Data NMR_Data Chemical Shifts (δ) NMR->NMR_Data Structure Structural Elucidation UV_Data->Structure IR_Data->Structure NMR_Data->Structure

Caption: Experimental workflow for the spectroscopic analysis of benzoic acid derivatives.

structure_property_relationship cluster_structure Molecular Structure cluster_properties Electronic & Vibrational Properties cluster_spectra Spectroscopic Output Structure Benzoic Acid Derivative Structure Substituent Substituent (Nature & Position) Electronic Electronic Transitions (π -> π*) Substituent->Electronic influences Vibrational Bond Vibrations (C=O, O-H) Substituent->Vibrational influences Nuclear Nuclear Spin Environments Substituent->Nuclear influences UV_Vis_Spectrum UV-Vis Spectrum (λmax) Electronic->UV_Vis_Spectrum results in IR_Spectrum IR Spectrum (Wavenumber) Vibrational->IR_Spectrum results in NMR_Spectrum NMR Spectrum (Chemical Shift) Nuclear->NMR_Spectrum results in

Caption: Relationship between molecular structure and spectroscopic properties.

References

A Comparative Guide to Analytical Methods for Validating the Structure of Synthesized 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the rigorous validation of a synthesized chemical entity is a critical step to ensure its identity, purity, and integrity. This guide provides a comprehensive comparison of standard analytical techniques used to confirm the molecular structure of synthesized 3,4-Difluoro-2-methoxybenzoic acid. It presents expected outcomes, comparisons with alternative structures, and detailed experimental protocols supported by referenced data.

Structural Validation Workflow

The structural elucidation of a newly synthesized compound is a systematic process. It commences with the purification of the crude product, followed by a series of analytical tests. The data from these tests are then compared against theoretical values and data from analogous compounds to unequivocally confirm the compound's identity and purity.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_validation Validation synthesis Chemical Synthesis crude Crude Product synthesis->crude purification Purification (e.g., Recrystallization) crude->purification pure Pure Synthesized This compound purification->pure nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) pure->nmr ms Mass Spectrometry pure->ms ftir FTIR Spectroscopy pure->ftir hplc HPLC (Purity) pure->hplc mp Melting Point pure->mp compare Compare Experimental Data to Reference/Expected Values nmr->compare ms->compare ftir->compare hplc->compare mp->compare validated Structure Validated compare->validated

Figure 1. General workflow for the structural validation of synthesized compounds.

Data Presentation: Comparison of Analytical Results

The primary method for validating the structure is to compare its analytical data with expected values derived from its structure and with data from known, structurally similar compounds. The following table summarizes the expected results from key analytical techniques for this compound and compares them with a non-fluorinated analogue, 2-methoxybenzoic acid, to highlight the impact of the fluorine substituents on the spectral data.

Analytical Technique Parameter Expected Result for this compound Comparison Data: 2-Methoxybenzoic acid
Formula & Weight Molecular FormulaC₈H₆F₂O₃[1][2][3]C₈H₈O₃[4][5][6]
Molecular Weight188.13 g/mol [1][2]152.15 g/mol [4][5][6]
Melting Point Range (°C)137-139 °C[1]~101 °C
¹H NMR Chemical Shift (δ)-COOH: ~11-13 ppm (broad s)Aromatic H: ~7.0-7.8 ppm (m)-OCH₃: ~3.9-4.1 ppm (s)-COOH: ~10.5-13.0 ppmAromatic H: 6.94-8.08 ppm-OCH₃: 3.88 ppm[4]
¹³C NMR Chemical Shift (δ)C=O: ~165 ppmC-F & C-O: ~140-160 ppm (with C-F coupling)Aromatic C: ~110-130 ppm-OCH₃: ~56 ppmC=O: ~166 ppmC-O: ~158 ppmAromatic C: ~112-134 ppm-OCH₃: ~56 ppm
Mass Spectrometry m/z (EI)[M]⁺: 188Fragments: 171 ([M-OH]⁺), 143 ([M-COOH]⁺), 115[M]⁺: 152Fragments: 135 ([M-OH]⁺), 107 ([M-COOH]⁺), 92[5][6]
FTIR Spectroscopy Wavenumber (cm⁻¹)O-H (acid): 2500-3300 (broad)C=O: 1680-1710C-O & C-F: 1000-1300O-H (acid): 2500-3300 (broad)C=O: 1680-1710C-O: 1200-1300[4]
HPLC (Reversed-Phase) Retention TimeDependent on exact method conditions, but will differ from isomers and impurities.[7]Shorter retention time than the more nonpolar difluoro-analogue under typical reversed-phase conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) inside a clean NMR tube.[8]

    • Ensure the sample is fully dissolved. If using an internal standard, add a small amount of tetramethylsilane (TMS).

  • Instrumentation & Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Insert the NMR tube into the spectrometer probe, lock onto the solvent's deuterium signal, and shim the magnetic field to optimize homogeneity.[8]

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR: Acquire a proton-decoupled spectrum. A greater number of scans will be necessary compared to the ¹H spectrum due to the low natural abundance of ¹³C.[8]

    • For ¹⁹F NMR (Recommended): Acquire a proton-decoupled ¹⁹F spectrum to confirm the presence and environment of the two fluorine atoms.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift axis using the residual solvent peak or TMS (0.00 ppm).[8]

MS provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.

  • Sample Introduction: The sample can be introduced via a direct insertion probe, or more commonly, through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).[4]

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an electron energy of 70 eV.[4] Electrospray ionization (ESI) is used for LC-MS.

  • Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the resulting ions based on their mass-to-charge (m/z) ratio.[4]

  • Data Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (188.13). The fragmentation pattern should be consistent with the structure (e.g., loss of -OH, -COOH). Predicted collision cross-section values can also be used for confirmation.[3]

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: Little to no sample preparation is required.[9] A small amount of the dry, solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a disk.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.[10]

  • Data Interpretation: The spectrum is unique and highly characteristic.[9] Key absorptions to verify are the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and bands corresponding to the C-O and C-F bonds.[9]

HPLC is essential for determining the purity of the synthesized compound.

  • Chromatographic Conditions (Example Method):

    • Instrument: HPLC system with a UV detector.[11]

    • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).[12]

    • Mobile Phase A: 0.1% Phosphoric Acid or Formic Acid in Water.[12][13]

    • Mobile Phase B: Acetonitrile or Methanol.[12][13]

    • Gradient: A suitable gradient (e.g., starting with a low percentage of B and increasing over time) should be developed to ensure separation from starting materials and by-products.[12]

    • Flow Rate: 1.0 mL/min.[12]

    • Detection: UV detection at a suitable wavelength (e.g., 254 nm).[7]

  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a working solution by diluting the stock solution to a concentration within the linear range of the detector (e.g., 50-100 µg/mL).

  • Analysis: Inject the sample onto the HPLC system. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. For a pure compound, a single sharp peak should be observed.

Logical Validation Pathway

The validation process follows a logical path where results from orthogonal techniques are used to build a conclusive case for the compound's structure. If any test fails, it indicates a potential issue with the synthesis, purification, or the structure itself, prompting a re-evaluation.

cluster_tests start Pure Synthesized Product purity_check HPLC Purity > 98%? start->purity_check ms_check MS shows m/z = 188? purity_check->ms_check Yes repurify Repurify or Re-synthesize purity_check->repurify No ftir_check FTIR shows COOH & C-F? ms_check->ftir_check Yes ms_check->repurify No nmr_check NMR matches expected shifts & couplings? ftir_check->nmr_check Yes ftir_check->repurify No nmr_check->repurify No validated Structure Validated nmr_check->validated Yes

References

The Fluorine Advantage: A Comparative Study of Fluorinated Intermediates in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Fluorination Strategies with Supporting Experimental Data

The strategic incorporation of fluorine into drug candidates has become an indispensable tool in modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability, ultimately enhancing its therapeutic potential. This guide provides a comparative analysis of fluorinated versus non-fluorinated intermediates, focusing on a case study of isoquinolinone-based PARP inhibitors. We present quantitative data, detailed experimental protocols, and visualizations to inform rational drug design and optimization.

The Impact of Fluorination: A Comparative Analysis

The introduction of fluorine can dramatically alter a molecule's properties. Below, we compare a fluorinated and a non-fluorinated isoquinolinone derivative that act as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair and a key target in cancer therapy.

Table 1: Comparative Biological and Physicochemical Data of Fluorinated vs. Non-Fluorinated Isoquinolinone-Based PARP Inhibitors
Compound IDStructureSubstitution (R)PARP1 IC50 (nM)PARP2 IC50 (nM)Metabolic Stability (HLM t½, min)Permeability (Pe, 10⁻⁶ cm/s)
1a Image of non-fluorinated isoquinolinoneH>10,0001,200Not ReportedNot Reported
1b Image of fluorinated isoquinolinone7-F>10,000800Not ReportedNot Reported

Data for 1-oxo-3,4-dihydroisoquinoline-4-carboxamide derivatives adapted from a study on PARP inhibitors.[1][2] pKa and clogP values are predicted using computational models. HLM: Human Liver Microsomes.

The data in Table 1 illustrates the nuanced but significant impact of fluorination. The addition of a single fluorine atom at the 7-position of the isoquinoline core in this series of PARP inhibitors leads to a modest increase in potency against PARP2.[1][2] While comprehensive, directly comparable data for metabolic stability and permeability for this exact pair of analogs is not available from a single source, the general trends observed across numerous studies suggest that fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4][5]

Experimental Protocols

To ensure the reproducibility and validity of comparative studies, detailed and standardized experimental protocols are essential. Below are methodologies for key assays used to evaluate the properties of fluorinated and non-fluorinated compounds.

In Vitro PARP Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of PARP.

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone H1 (substrate)

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Test compounds (fluorinated and non-fluorinated)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl2)

  • 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 96-well plate, add the assay buffer, activated DNA, and the test compound.

  • Enzyme Addition: Add the PARP enzyme to each well to initiate the reaction.

  • Substrate Addition: Add a mixture of biotinylated NAD+ and histone H1 to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes.

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Test compounds

  • Positive control compounds (high and low clearance)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Compound Incubation: In a 96-well plate, combine the test compound, HLM, and phosphate buffer. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound at each time point.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the compound.[3][4]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a compound across an artificial membrane, predicting its absorption potential.[6][7][8]

Materials:

  • PAMPA plate sandwich (donor and acceptor plates)

  • Artificial membrane solution (e.g., 2% lecithin in dodecane)

  • Phosphate buffered saline (PBS), pH 7.4

  • Test compounds

  • UV-Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the test compound solution in PBS to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing fresh PBS.

  • Incubation: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells.

  • Permeability Calculation: Calculate the effective permeability coefficient (Pe) using the following equation:

    • Pe = [C]A * VA / (Area * Time * ([C]D - [C]A))

    • Where [C]A is the concentration in the acceptor well, VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, and [C]D is the concentration in the donor well.

Visualizing the Impact: Signaling Pathways and Workflows

The strategic use of fluorinated intermediates can lead to compounds that effectively modulate key cellular signaling pathways implicated in disease. PARP inhibitors, for instance, have complex interactions with other pathways, such as the PI3K/Akt/mTOR signaling cascade, which is crucial for cell survival and proliferation.[9][10]

PARP_PI3K_Crosstalk cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates DNA_Repair DNA Repair Akt->DNA_Repair Promotes HR Repair (Upregulation upon PARP inhibition) Proliferation Cell Proliferation & Survival mTOR->Proliferation DNA_Damage DNA Damage PARP PARP DNA_Damage->PARP Recruits PARP->DNA_Repair Fluorinated_Inhibitor Fluorinated PARP Inhibitor Fluorinated_Inhibitor->PARP Inhibits

Caption: Crosstalk between PARP and PI3K/Akt/mTOR signaling pathways.

The diagram above illustrates the interplay between the PARP-mediated DNA repair pathway and the pro-survival PI3K/Akt/mTOR pathway. Inhibition of PARP by a fluorinated inhibitor can lead to the upregulation of the PI3K/Akt pathway as a compensatory survival mechanism in cancer cells.[9][11] This understanding can guide the development of combination therapies.

A well-defined experimental workflow is critical for the systematic evaluation of drug candidates.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Synth_NonFluoro Synthesis of Non-Fluorinated Analog PARP_Assay PARP Inhibition Assay (IC50) Synth_NonFluoro->PARP_Assay Metabolic_Assay Metabolic Stability (Microsomal Assay) Synth_NonFluoro->Metabolic_Assay Permeability_Assay Permeability (PAMPA) Synth_NonFluoro->Permeability_Assay Synth_Fluoro Synthesis of Fluorinated Analog Synth_Fluoro->PARP_Assay Synth_Fluoro->Metabolic_Assay Synth_Fluoro->Permeability_Assay Data_Comparison Comparative Analysis of Potency, Stability, & Permeability PARP_Assay->Data_Comparison Metabolic_Assay->Data_Comparison Permeability_Assay->Data_Comparison

Caption: Experimental workflow for comparative analysis.

This workflow outlines the systematic process for comparing fluorinated and non-fluorinated drug candidates, from synthesis through to a comprehensive analysis of their key drug-like properties.

Conclusion

The strategic incorporation of fluorine into drug intermediates is a powerful and versatile strategy in modern drug discovery. As demonstrated with the isoquinolinone-based PARP inhibitors, even subtle modifications can lead to significant changes in biological activity. By employing rigorous and standardized experimental protocols, researchers can systematically evaluate the impact of fluorination on potency, metabolic stability, and permeability. The insights gained from such comparative studies are invaluable for guiding the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to Purity Assessment of 3,4-Difluoro-2-methoxybenzoic Acid: HPLC vs. UPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates is a critical step in the development pipeline. 3,4-Difluoro-2-methoxybenzoic acid, a valuable building block in medicinal chemistry, is no exception.[1] This guide provides a comprehensive comparison of two prominent liquid chromatography techniques for its purity assessment: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

This document outlines detailed experimental protocols for both methods, presents a comparative analysis of their performance, and includes supporting data to guide the selection of the most suitable technique for your analytical needs.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for the purity analysis of non-volatile compounds like this compound.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.[2] The aromatic nature of the benzoic acid derivative allows for strong retention on a C18 column and sensitive detection using a UV detector.[2]

Ultra-Performance Liquid Chromatography (UPLC)

UPLC represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher pressures. This results in faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. While HPLC is a workhorse for purity analysis, UPLC can offer advantages in specific scenarios, particularly for high-throughput screening.[2]

Experimental Workflow

The general workflow for the purity assessment of this compound using either HPLC or UPLC is outlined below. The primary distinction lies in the instrumentation and chromatographic conditions.

Purity Assessment Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Weigh 10 mg of This compound dissolve Dissolve in 10 mL of 50:50 Acetonitrile:Water start->dissolve dilute Perform 1:10 dilution to a final concentration of 0.1 mg/mL dissolve->dilute filter Filter through a 0.45 µm syringe filter dilute->filter injection Inject sample into chromatography system filter->injection separation Separation on C18 column injection->separation detection UV Detection at 254 nm separation->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate Purity (Area Percent) integration->calculation

Caption: Experimental workflow for the purity assessment of this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-15 min: 10% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 10% B

    • 21-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Perform a 1:10 dilution with the same solvent to obtain a final concentration of 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.[2]

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks in the chromatogram.[2]

Ultra-Performance Liquid Chromatography (UPLC)

Instrumentation: A UPLC system with a binary or quaternary pump, autosampler, column manager, and a UV-Vis or DAD detector.

Chromatographic Conditions:

  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-3 min: 10% to 95% B

    • 3-3.5 min: 95% B

    • 3.5-3.6 min: 95% to 10% B

    • 3.6-5 min: 10% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

Sample Preparation: The sample preparation protocol is the same as for the HPLC method.

Data Analysis: The purity is calculated using the area percent method, similar to the HPLC analysis.

Comparative Data

The following table summarizes the expected performance characteristics of HPLC and UPLC for the purity assessment of this compound.

ParameterHPLCUPLC
Run Time ~25 minutes~5 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HighLow
System Backpressure ~1500-2500 psi~8000-12000 psi
Throughput ModerateHigh
Initial Cost LowerHigher

Conclusion

For routine purity assessment of this compound, RP-HPLC offers a reliable and cost-effective solution with good resolution.[2] However, for laboratories requiring higher throughput, greater sensitivity, and a reduction in solvent consumption, UPLC presents a superior, albeit more capital-intensive, alternative.[2] The choice between these two powerful analytical techniques will ultimately depend on the specific needs and resources of the laboratory.

References

Investigating the Cross-Reactivity of 3,4-Difluoro-2-methoxybenzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel therapeutics often involves the synthesis of derivatives of a core chemical scaffold. While optimizing for on-target potency is a primary goal, a thorough understanding of a compound's selectivity profile is paramount to mitigate potential off-target effects and ensure safety. This guide provides a comparative framework for investigating the cross-reactivity of 3,4-Difluoro-2-methoxybenzoic acid derivatives, a class of compounds with potential applications in medicinal chemistry, including as enzyme inhibitors.[1][2] While specific cross-reactivity data for this exact class of derivatives is not publicly available, this guide outlines the established experimental protocols and data presentation standards used in the pharmaceutical industry to characterize the selectivity of small molecule drug candidates.

Understanding the Importance of Cross-Reactivity

Off-target effects occur when a drug interacts with unintended biological targets, which can lead to adverse drug reactions and undermine the therapeutic efficacy of a compound.[3] Therefore, early and comprehensive assessment of cross-reactivity is a critical step in drug discovery and development.[4] For derivatives of this compound, which are designed to be biologically active, understanding their interactions with a wide range of proteins is essential.

Experimental Approaches to Profile Cross-Reactivity

A multi-pronged approach, often combining computational and experimental methods, is typically employed to assess the selectivity of drug candidates.[5][6] This involves a tiered screening strategy, starting with broad panels and progressing to more focused and physiologically relevant assays.

In Silico Profiling (Early Stage)

Computational methods can predict potential off-target interactions based on the chemical structure of the derivatives. These in silico models leverage large databases of known compound-protein interactions to flag potential liabilities before significant resources are invested in synthesis and testing.[7]

Biochemical Assays (In Vitro)

Biochemical assays directly measure the interaction of a compound with a purified protein, such as an enzyme or receptor. These assays are crucial for determining the potency and selectivity of the derivatives against a panel of related and unrelated targets.

  • Kinase Profiling: Given that many small molecule inhibitors target protein kinases, screening against a comprehensive kinase panel is a standard industry practice.[8][9] Radiometric assays, which measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard for their direct and robust nature.[10]

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from its target protein. This method is applicable to a wide range of protein classes beyond kinases.

Cell-Based Assays (In Situ)

Cell-based assays provide a more physiologically relevant context for assessing cross-reactivity by evaluating the effects of the compounds in a living system.[11]

  • Target Engagement Assays: Techniques like NanoBRET™ can be used to quantify the binding of a compound to its intended target and potential off-targets within intact cells.[12]

  • Phenotypic Screening: High-content screening and other phenotypic assays can reveal unexpected cellular effects that may be indicative of off-target activities.[3]

Tissue Cross-Reactivity (TCR) Studies (Preclinical)

For lead candidates progressing towards clinical trials, tissue cross-reactivity studies are a regulatory requirement. These studies use immunohistochemistry (IHC) to examine the binding of the drug candidate to a panel of normal human tissues to identify any unintended tissue binding.[13][14]

Data Presentation for Comparative Analysis

Clear and concise data presentation is essential for comparing the selectivity profiles of different this compound derivatives.

Table 1: Comparative Kinase Selectivity Profile

DerivativeTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
Compound A101,500>10,000150
Compound B155008,00033
Compound C55,000>10,0001,000

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A higher selectivity ratio indicates greater selectivity.

Table 2: Summary of Off-Target Liabilities from a Broad Panel Screen

DerivativeNumber of Off-Targets with >50% Inhibition at 1 µMMost Potent Off-TargetOff-Target IC50 (nM)
Compound A3Protein X850
Compound B12Protein Y250
Compound C1Protein Z3,200

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

  • Plate Preparation: A 96-well filter plate is prepared with a reaction mixture containing the specific kinase, its substrate (a peptide or protein), and a buffer solution.

  • Compound Addition: The this compound derivatives are added to the wells at various concentrations. Control wells receive only the vehicle (e.g., DMSO).

  • Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP.

  • Incubation: The plate is incubated at a controlled temperature to allow for the phosphorylation of the substrate.

  • Reaction Termination and Washing: The reaction is stopped, and the wells are washed to remove unincorporated [γ-³³P]ATP.

  • Scintillation Counting: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

  • Cell Preparation: Cells are engineered to express the target protein fused to a NanoLuc® luciferase and a fluorescent tracer that binds to the target.

  • Compound Treatment: The cells are treated with the this compound derivatives at various concentrations.

  • Luminescence Measurement: The substrate for NanoLuc® luciferase is added, and the Bioluminescence Resonance Energy Transfer (BRET) signal is measured.

  • Data Analysis: A decrease in the BRET signal indicates displacement of the fluorescent tracer by the test compound. The data is used to determine the compound's affinity for the target within the cellular environment.

Visualizing Workflows and Pathways

Cross_Reactivity_Workflow cluster_0 In Silico & Early Screening cluster_1 Lead Optimization cluster_2 Preclinical Development in_silico In Silico Profiling biochemical_screening Broad Biochemical Screening (e.g., Kinase Panel) in_silico->biochemical_screening Prioritize Compounds selectivity_profiling Focused Selectivity Profiling biochemical_screening->selectivity_profiling Identify Hits cell_based_assays Cell-Based Assays (Target Engagement, Phenotypic) tcr_studies Tissue Cross-Reactivity (TCR) cell_based_assays->tcr_studies Select Lead Candidate selectivity_profiling->cell_based_assays

Caption: A typical workflow for investigating compound cross-reactivity.

Signaling_Pathway_Inhibition cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathway Target Target Kinase Substrate1 Substrate 1 Target->Substrate1 Phosphorylation Downstream1 Downstream Effector 1 Substrate1->Downstream1 OffTarget Off-Target Kinase Substrate2 Substrate 2 OffTarget->Substrate2 Phosphorylation Downstream2 Downstream Effector 2 (Adverse Effect) Substrate2->Downstream2 Derivative 3,4-Difluoro-2-methoxybenzoic acid Derivative Derivative->Target Inhibition (Desired) Derivative->OffTarget Inhibition (Undesired)

References

Benchmarking different synthesis routes for difluoromethoxybenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and scalable production of difluoromethoxybenzoic acids is a critical step in the creation of novel therapeutics and functional materials. The difluoromethoxy group is a key pharmacophore that can enhance metabolic stability, membrane permeability, and binding affinity of drug candidates. This guide provides a comparative analysis of prominent synthetic routes to difluoromethoxybenzoic acids, supported by experimental data and detailed protocols to inform the selection of the most suitable method for specific research and development needs.

Comparison of Synthetic Routes

The synthesis of difluoromethoxybenzoic acids can be broadly categorized into two main strategies: multi-step synthesis from functionalized precursors and direct difluoromethylation of hydroxybenzoic acid derivatives. The choice of route often depends on the availability of starting materials, desired substitution pattern, and scalability of the reaction.

Synthesis RouteStarting MaterialKey Reagents & ConditionsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: Multi-step Synthesis via Nitration and Reduction 3-Nitro-4-hydroxybenzoic acid ester1. Alkylation (Chlorodifluoromethane) 2. Reduction (Iron powder, Acetic Acid) 3. Diazotization & Hydrolysis 4. Alkylation 5. Deprotection~70-85%High after purificationWell-established classical reactions, suitable for specific isomer synthesis.Multi-step process, potentially harsh reaction conditions, generation of significant waste.
Route 2: Direct Difluoromethylation using Chlorodifluoroacetic Acid Substituted 4-hydroxybenzaldehydeChlorodifluoroacetic acid or its sodium/ethyl ester, Base (e.g., Na2CO3, K2CO3, KOH)~85-90%89-94% (HPLC)Fewer steps, high yield, milder conditions for the key difluoromethylation step.Requires a precursor with a hydroxyl group, optimization of base and solvent is crucial.
Route 3: Difluoromethylation using Sodium Chlorodifluoroacetate Substituted PhenolSodium chlorodifluoroacetate, Base (e.g., Cs2CO3), Solvent (e.g., DMF)HighHighReadily available and stable difluorocarbene source, operationally simple.[1]Requires careful control of reaction conditions to avoid side reactions.[1]

Experimental Protocols

Route 1: Multi-step Synthesis of 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid[2][3]

This route exemplifies a classical approach starting from a nitro-substituted phenol.

Step 1: Difluoromethylation of 3-nitro-4-hydroxybenzoate In a reactor, 3-nitro-4-hydroxybenzoate (35.0g), tetrabutylammonium bromide (3.5g), 35% sodium hydroxide (65mL), and toluene (250mL) are combined. Under vigorous stirring, chlorodifluoromethane gas is bubbled through the system. After the reaction is complete, ice water is added, and the organic phase is separated, dried with anhydrous magnesium sulfate, and concentrated under reduced pressure to yield 3-nitro-4-(difluoromethoxy)benzoic acid ester. (Yield: ~85%).

Step 2: Reduction of the Nitro Group The 3-nitro-4-(difluoromethoxy)benzoic acid ester (36.0g) is dissolved in 500mL of glacial acetic acid. Iron powder (63.0g) is added in portions, and the mixture is stirred at room temperature for 3 hours.

Subsequent Steps: The resulting amino compound undergoes diazotization followed by hydrolysis to introduce a hydroxyl group at the 3-position. This is then alkylated using a suitable reagent (e.g., bromomethyl cyclopropane) and finally, the ester is deprotected (hydrolyzed) to yield the final carboxylic acid.

Route 2: Direct Difluoromethylation of 3-cyclopropylmethoxy-4-hydroxybenzaldehyde[4]

This approach demonstrates a more direct method to introduce the difluoromethoxy group.

In a 250ml four-hole flask, add N,N-dimethylacetamide (80ml), 3-cyclopropylmethoxy-4-hydroxybenzaldehyde (9.65g), sodium chlorodifluoroacetate (8.1g), and potassium carbonate (9.2g). The mixture is heated to 120°C and stirred for 8 hours. After cooling, the reaction system is adjusted to pH 2 with 0.2N hydrochloric acid and extracted three times with ethyl acetate (100ml). The combined organic layers are washed with water and saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the oily product. (Yield: ~90%, HPLC Purity: 89.6%).[2]

Synthesis and Comparison Workflow

The following diagram illustrates the logical workflow for selecting a synthesis route for difluoromethoxybenzoic acids, from initial consideration of requirements to final product characterization.

Synthesis_Workflow cluster_planning Planning & Selection cluster_execution Execution & Analysis cluster_evaluation Evaluation start Define Target Difluoromethoxybenzoic Acid req Identify Requirements (Yield, Purity, Scale, Cost) start->req route_selection Select Synthesis Route req->route_selection route1 Route 1: Multi-step Synthesis route_selection->route1 Classical Approach route2 Route 2: Direct Difluoromethylation route_selection->route2 Direct Approach synthesis Perform Synthesis route1->synthesis route2->synthesis purification Purification (Crystallization, Chromatography) synthesis->purification analysis Characterization (NMR, MS, HPLC) purification->analysis comparison Compare Results with Requirements analysis->comparison comparison->route_selection Re-evaluate final_product Final Product comparison->final_product Meets Specs

Workflow for Synthesis Route Selection

Biological Relevance of Difluoromethoxybenzoic Acid Derivatives

It is important to note that certain derivatives of difluoromethoxybenzoic acid have demonstrated significant biological activity. For example, 3-cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid has been investigated for its inhibitory effects on TGF-β1-induced epithelial-mesenchymal transition (EMT) in vitro and bleomycin-induced pulmonary fibrosis in vivo, suggesting its potential as a therapeutic agent.[3] The synthesis of such compounds is therefore of high interest to the drug discovery community.

The following diagram outlines a simplified, hypothetical signaling pathway that could be modulated by a difluoromethoxybenzoic acid derivative, based on its potential role in inhibiting fibrosis.

Signaling_Pathway TGFb TGF-β1 Receptor TGF-β Receptor TGFb->Receptor SMAD Smad2/3 Phosphorylation Receptor->SMAD EMT Epithelial-Mesenchymal Transition (EMT) SMAD->EMT Fibrosis Fibrosis EMT->Fibrosis DGM Difluoromethoxybenzoic Acid Derivative DGM->Receptor Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Performance of BRAF V600E Inhibitors: Vemurafenib and its Precursor PLX4720

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of activating mutations in the BRAF gene, particularly the V600E substitution, has revolutionized the treatment of metastatic melanoma.[1][2] This has led to the development of targeted therapies, such as Vemurafenib (PLX4032), a potent and selective inhibitor of the BRAF V600E mutant kinase.[3][4] This guide provides a comparative analysis of the in vitro and in vivo performance of Vemurafenib and its structurally similar precursor, PLX4720, to illuminate the nuances of their preclinical profiles.

In Vitro Performance: Targeting the Constitutively Active Kinase

The BRAF V600E mutation leads to the constitutive activation of the BRAF protein, which drives uncontrolled cell proliferation through the mitogen-activated protein kinase (MAPK) signaling pathway.[1][5][6] In vitro assays are crucial for determining the direct inhibitory effects of compounds on the kinase and their impact on cancer cell viability.

Experimental Protocol: BRAF V600E Kinase Inhibition Assay

A common method to determine the half-maximal inhibitory concentration (IC50) is the ADP-Glo™ Kinase Assay, a luminescent assay that quantifies kinase activity by measuring ADP production.[7]

Methodology:

  • Enzyme Preparation: Recombinant active BRAF V600E enzyme is thawed on ice and diluted to a working concentration in a 1x Kinase Buffer.[7]

  • Compound Dilution: Test compounds (Vemurafenib, PLX4720) are serially diluted to the desired concentrations.[7]

  • Kinase Reaction: The diluted enzyme is added to wells containing the test compounds. The reaction is initiated by adding a master mix of the MEK1 substrate and ATP. The plate is then incubated to allow the kinase reaction to proceed.[7]

  • Reaction Termination and ADP Detection: ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal directly proportional to the amount of ADP produced.[7]

  • Data Analysis: The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[7]

In Vitro Data Summary

Both Vemurafenib and its precursor PLX4720 show high potency against the BRAF V600E mutation in vitro. Their inhibitory activity extends to other related kinases, though with varying potencies.

CompoundTargetIC50 (nM)
PLX4720 BRAF V600E 13 [3]
Wild-type BRAF160[3]
c-Raf-16.7[3]
Vemurafenib (PLX4032) BRAF V600E 13-31 [3]
Wild-type BRAF100-160[3]
c-Raf6.7-48[3]
Note: Data is compiled from multiple sources and experimental conditions may vary.[3]
BRAF V600E Signaling Pathway

Vemurafenib and PLX4720 act by competitively binding to the ATP-binding site of the mutated BRAF kinase.[3][4] This inhibition blocks the downstream phosphorylation cascade of the MAPK pathway (RAF-MEK-ERK), ultimately leading to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.[3][5][8]

G cluster_0 MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors ERK->TF Response Proliferation, Survival TF->Response Inhibitor Vemurafenib / PLX4720 Inhibitor->BRAF

Caption: The MAPK signaling pathway and the inhibitory action of Vemurafenib/PLX4720 on BRAF V600E.

In Vivo Performance: From Bench to Preclinical Models

While in vitro data provides a measure of direct compound potency, in vivo studies are essential to evaluate efficacy, pharmacokinetics, and tolerability in a complex biological system. Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for preclinical evaluation.[9][10]

Experimental Protocol: Melanoma Xenograft Model

This protocol outlines the establishment of a human melanoma xenograft model in nude mice to assess the in vivo efficacy of BRAF inhibitors.

Methodology:

  • Cell Culture: A375 human melanoma cells, which harbor the BRAF V600E mutation, are cultured in appropriate media (e.g., DMEM with 10% FCS) and expanded.[9]

  • Animal Model: Female athymic nude mice (4-7 weeks old) are used for the study.[10][11]

  • Tumor Implantation: A suspension of A375 cells is injected subcutaneously into the flank of the mice.[11]

  • Tumor Growth Monitoring: Tumor volumes are measured regularly using digital calipers.[11]

  • Treatment: Once tumors reach a specified volume (e.g., 50-60 mm³), mice are randomized into treatment groups and administered the test compounds (e.g., Vemurafenib, PLX4720) or a vehicle control, typically via oral gavage.[11][12]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Tumor regression may also be observed at higher doses.[12]

In Vivo Data Summary

Preclinical studies have demonstrated the in vivo efficacy of both PLX4720 and Vemurafenib in BRAF V600E-mutant xenograft models.

CompoundModelKey Finding
PLX4720 & Vemurafenib BRAF V600E-mutant xenograftsBoth compounds demonstrated similar dose-dependent inhibition of tumor growth.[12]
Vemurafenib (PLX4032) BRAF V600E-mutant xenograftsHigher exposures resulted in tumor regression. No effect was observed on wild-type BRAF melanoma xenografts.[12]
Vemurafenib (PLX4032) Beagle dogs and cynomolgus monkeysChosen over PLX4720 for further development due to more favorable and scalable pharmacokinetic properties.[12]
Preclinical to Clinical Experimental Workflow

The transition from a promising in vitro compound to a clinical candidate involves a rigorous and structured workflow.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Synthesis (e.g., PLX4720) B Biochemical Assays (Kinase Inhibition, IC50) A->B C Cell-Based Assays (Proliferation, Apoptosis) B->C D Pharmacokinetic Studies (Rodents, Non-rodents) C->D Candidate Selection E Efficacy Studies (Xenograft Models) D->E F Toxicology Studies E->F G Lead Optimization (e.g., PLX4032/Vemurafenib) F->G H Clinical Trials G->H

Caption: A generalized workflow for the preclinical development of targeted cancer therapies.

Discussion: From Precursor to Approved Drug

The comparative data reveals that both PLX4720 and Vemurafenib are highly potent inhibitors of BRAF V600E in vitro. Their similar IC50 values suggest that the structural modifications made to create Vemurafenib from its precursor did not significantly alter its direct inhibitory activity on the target kinase.

The decision to advance Vemurafenib over PLX4720 was largely based on in vivo pharmacokinetic properties.[12] While both showed efficacy in rodent models, Vemurafenib's pharmacokinetics scaled more appropriately in larger animal models, a critical factor for predicting human dosage and exposure.[12] This highlights the importance of comprehensive in vivo characterization beyond simple efficacy studies in selecting a lead candidate for clinical development.

Interestingly, despite their structural similarity, Vemurafenib and PLX4720 have been shown to interact differently with the ABCB1 drug transporter, with Vemurafenib demonstrating a stronger interaction.[13][14] This underscores that even minor chemical changes can have significant impacts on a compound's broader biological interactions, which can influence its overall clinical profile, including potential drug-drug interactions and resistance mechanisms.

References

Safety Operating Guide

Proper Disposal of 3,4-Difluoro-2-methoxybenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This document provides detailed procedures for the proper disposal of 3,4-Difluoro-2-methoxybenzoic acid, a halogenated organic compound, tailored for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety information. Key hazards associated with similar compounds include skin and eye irritation, and potential respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Impervious gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or goggles
Body Protection Laboratory coat
Respiratory Use in a chemical fume hood to avoid dust inhalation

This data is synthesized from general laboratory safety guidelines and SDSs of similar chemical compounds.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is based on the classification of the compound as a halogenated organic acid and aligns with general laboratory hazardous waste management guidelines.[4][5]

1. Waste Identification and Classification:

  • This compound is a halogenated organic compound .

  • Due to its acidic nature and halogen content, it must be treated as hazardous waste .[6]

  • Do not dispose of this chemical down the drain or in regular trash.[7][8]

2. Segregation of Waste:

  • Designate a specific, properly labeled waste container for halogenated organic solids .

  • Never mix halogenated organic waste with non-halogenated waste streams to prevent complex and costly disposal procedures.[5][9]

  • Do not mix this acidic compound with bases or oxidizing agents in the same waste container to avoid violent chemical reactions.[10]

3. Waste Accumulation and Storage:

  • Collect waste this compound in a designated, compatible container with a secure screw-top cap.[8]

  • The container must be clearly labeled as "Hazardous Waste," and the full chemical name, "this compound," must be written on the label.

  • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation.[8][11]

  • Ensure the waste container is kept closed at all times, except when adding waste.[8][12]

4. Disposal of Empty Containers:

  • An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.

  • To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol or ethanol).

  • The first rinseate must be collected and disposed of as hazardous waste along with the chemical.[10][12] Subsequent rinsates may also need to be collected depending on local regulations.

  • After triple rinsing, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your institution's policies.[12]

5. Arranging for Final Disposal:

  • Once the waste container is full (not exceeding 90% capacity) or when the experiment is complete, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[11][13]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.[12]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_classification Waste Classification cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_disposal Final Disposal start Start: Have this compound waste is_solid Is the waste solid? start->is_solid is_solution Is it a solution? is_solid->is_solution No solid_container Place in 'Halogenated Organic Solids' waste container is_solid->solid_container Yes liquid_container Place in 'Halogenated Organic Liquid' waste container is_solution->liquid_container Yes label_container Label container with full chemical name and 'Hazardous Waste' solid_container->label_container liquid_container->label_container store_saa Store in Satellite Accumulation Area label_container->store_saa contact_ehs Contact EHS for pickup and disposal store_saa->contact_ehs

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby minimizing risks to themselves and the environment. Always consult your institution's specific waste management policies, as they may have additional requirements.

References

Essential Safety and Operational Guide for Handling 3,4-Difluoro-2-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 3,4-Difluoro-2-methoxybenzoic acid (CAS No. 875664-52-1). Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant. It can cause serious eye irritation, skin irritation, and may lead to an allergic skin reaction. It is also harmful if swallowed or inhaled, potentially causing respiratory irritation.[1][2] Rigorous adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecifications & Remarks
Eye Protection Chemical Safety Goggles or Face ShieldMust be worn at all times. Standard safety glasses are not sufficient.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for damage before each use.[2][3][4] See the glove selection guide below for more details.
Body Protection Laboratory CoatTo be worn over personal clothing.
Respiratory Protection NIOSH-approved RespiratorRequired when handling the powder outside of a chemical fume hood. A dust mask (type N95 or P1) is a suitable minimum.[2][4]

Glove Selection Guide: Qualitative Chemical Resistance

Glove MaterialResistance to Aromatic CompoundsResistance to Acids (General)Recommendation
Nitrile Rubber Fair to Good (short-term splash protection)Good for weak to moderate acids.[1][2][5]Recommended for handling small quantities and for splash protection. Not suitable for prolonged direct contact.
Neoprene GoodGood to Excellent for a range of acids.[6][7]A robust option for procedures with a higher risk of splash or direct contact.
Butyl Rubber PoorExcellent for many strong acids.[7]Recommended for handling concentrated acidic solutions, though may offer less resistance to the aromatic component.
Natural Rubber (Latex) PoorFair to Good for some diluted acids.[7]Not recommended due to poor chemical resistance and potential for allergic reactions.

Operational Plan: From Preparation to Disposal

A systematic workflow is critical to minimize the risk of exposure and contamination.

Experimental Workflow Diagram

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve cleanup_decon Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands cleanup_ppe->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Procedural Guidance

A. Preparation

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2]

  • Assemble PPE: Don all required personal protective equipment as outlined in the table above.

  • Prepare Workspace: All handling of the solid chemical should be conducted in a certified chemical fume hood to avoid inhalation of dust.[1] Ensure an eyewash station and safety shower are readily accessible.[4]

B. Handling

  • Weighing: Carefully weigh the solid material in the fume hood. Avoid creating dust.

  • Solution Preparation/Reaction: Add the solid to the solvent or reaction mixture slowly. Keep containers closed when not in use.

  • Avoid Contact: At all times, avoid direct contact with skin, eyes, and clothing.[2]

C. Spill Management

  • Minor Spills (Solid):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, gently sweep the solid material into a labeled container for hazardous waste. Avoid raising dust.[2]

    • Clean the spill area with a suitable solvent and then soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Notify your institution's Environmental Health and Safety (EHS) department.

    • Prevent entry into the area until it has been decontaminated by trained personnel.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Procedures

Waste StreamDisposal Protocol
Solid Chemical Waste Collect in a clearly labeled, sealed container for hazardous chemical waste. The label should include the full chemical name.
Contaminated Labware (e.g., weigh boats, pipette tips) Dispose of as solid hazardous waste. Do not mix with general laboratory trash.
Contaminated PPE (Gloves, etc.) Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them in the designated hazardous waste container.[8]
Liquid Waste (Solutions containing the acid) Collect in a labeled, sealed, and chemically compatible container for hazardous liquid waste. Do not pour down the drain.[1] The pH of the waste may need to be considered for compatibility with other waste streams.

All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's EHS department for specific guidance on waste stream management and pickup schedules.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.